Tangshenoside I
Description
Properties
CAS No. |
117278-74-7 |
|---|---|
Molecular Formula |
C29H42O18 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1 |
InChI Key |
ABKPQICIFGNRAA-FPFGLZQYSA-N |
Isomeric SMILES |
C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
tangshenoside I |
Origin of Product |
United States |
Foundational & Exploratory
Tangshenoside I: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangshenoside I is a naturally occurring phenylpropanoid glycoside that has garnered significant interest within the scientific community. Primarily isolated from plants of the Codonopsis genus, this compound has demonstrated promising therapeutic potential, particularly in the context of skeletal muscle atrophy. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an examination of its interaction with key cellular signaling pathways. All quantitative data has been summarized for clarity, and critical experimental and logical workflows are visualized to facilitate a comprehensive understanding.
Natural Sources of this compound
This compound is predominantly found in the roots of several species belonging to the Codonopsis genus (family Campanulaceae). The most notable and commercially relevant sources are:
-
Codonopsis lanceolata (Deodeok): Widely cultivated in East Asia, the roots of this plant are a primary source for the extraction of this compound.[1][2]
-
Codonopsis pilosula (Dangshen): Another significant source, this plant is a staple in traditional Chinese medicine and also contains notable quantities of this compound.
The concentration of this compound can vary depending on the plant's growing conditions, age, and processing methods.
Quantitative Data Summary
The following tables summarize the quantitative data related to the extraction and purification of this compound from Codonopsis lanceolata.
| Parameter | Value | Reference |
| Plant Material | Dried roots of Codonopsis lanceolata | |
| Extraction Solvent | 50% Ethanol in Water | [3] |
| This compound Content in Dried Root Powder | 3.49 - 3.74 mg/g | [3] |
| Purity after Preparative HPLC | > 95% |
Table 1: Yield and Purity of this compound from Codonopsis lanceolata.
| Chromatographic Method | Column | Mobile Phase | Detection | Retention Time | Reference |
| Analytical HPLC | ACE 5 C18 (4.6 x 250 mm, 5 µm) | Gradient of 0.1% Acetic Acid (A) and Acetonitrile (B) | 267 nm | 16.87 min | |
| UPLC | Not specified | 50% (v/v) aqueous ethanol extract | Not specified | Not specified | [4] |
| HPLC-UV | C18 reversed column | Gradient of 10-40% acetonitrile in 0.1% formic acid | UV | Not specified | [5] |
Table 2: Chromatographic Conditions for the Analysis of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of this compound from the dried roots of Codonopsis lanceolata.
I. Extraction
-
Plant Material Preparation: 3.5 kg of dried, sliced roots of 3-year-old Codonopsis lanceolata are used as the starting material.[3]
-
Solvent Extraction: The dried root material is extracted with 20 L of 50% ethanol in water at 50°C for 20 hours.[3]
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.
II. Solvent Partitioning
-
Initial Dissolution: The concentrated crude extract (approximately 104.3 g) is dissolved in 700 mL of water.[1]
-
Sequential Partitioning: The aqueous solution is then sequentially partitioned with an equal volume of the following solvents in a separatory funnel:
-
n-Hexane
-
Methylene Chloride
-
Ethyl Acetate
-
n-Butanol
-
-
Fraction Collection: The n-butanol fraction, which is enriched with this compound, is collected and concentrated under reduced pressure. This typically yields around 20 g of the butanol fraction.[1]
III. Column Chromatography
-
Stationary Phase: Diaion HP-20 resin is commonly used for the initial purification of the n-butanol fraction.[1]
-
Elution: The column is first washed with distilled water to remove sugars and other highly polar impurities. Subsequently, the fraction containing this compound is eluted with methanol.[1]
-
Fraction Collection and Concentration: The methanol eluate is collected and concentrated to yield a purified fraction ready for further chromatographic separation.
IV. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column is used for the final purification step.
-
Mobile Phase: The mobile phase typically consists of a gradient of acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape. A common gradient is 10-40% acetonitrile in 0.1% formic acid over 60 minutes.[5][6]
-
Injection and Fraction Collection: The concentrated fraction from column chromatography is dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. Fractions corresponding to the this compound peak are collected.
-
Final Processing: The collected fractions are combined and the solvent is removed under reduced pressure to yield purified this compound with a purity of >95%.[7]
V. Thin-Layer Chromatography (TLC) for Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform, methanol, and water in appropriate ratios can be used.
-
Visualization: After development, the plate is dried and can be visualized under UV light (254 nm). For enhanced visualization, the plate can be sprayed with a 10% sulfuric acid in ethanol solution followed by heating, which will char the organic compounds and make them visible as dark spots.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and its associated signaling pathway.
Caption: Experimental workflow for the isolation of this compound.
Caption: this compound signaling pathway in skeletal muscle.
Mechanism of Action: PI3K/Akt/mTORC1 Signaling Pathway
This compound has been shown to ameliorate skeletal muscle atrophy by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[7] This pathway is a crucial regulator of cell growth and protein synthesis.
Activation of PI3K by this compound leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates mTORC1. mTORC1 then promotes muscle protein synthesis through two primary downstream effectors:
-
p70S6 Kinase (p70S6K): Phosphorylation of p70S6K by mTORC1 enhances the translation of mRNAs that encode for ribosomal proteins and elongation factors, thereby increasing the cell's capacity for protein synthesis.
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of translation, a key step in protein synthesis.
Furthermore, activated Akt inhibits the Forkhead box O (FOXO) family of transcription factors.[8] By inhibiting FOXO, this compound downregulates the expression of muscle-specific E3 ubiquitin ligases, such as Muscle RING-finger protein-1 (MuRF1) and Atrogin-1, which are key mediators of muscle protein degradation.[8] Thus, this compound promotes muscle growth by both stimulating protein synthesis and inhibiting protein degradation.
References
- 1. bslonline.org [bslonline.org]
- 2. researchgate.net [researchgate.net]
- 3. bslonline.org [bslonline.org]
- 4. Quantitative Analysis of this compound and Lobetyolin from Korean Deoduk (Codonopsis lanceolata) -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Chemical constituents comparison of Codonopsis tangshen, Codonopsis pilosula var. modesta and Codonopsis pilosula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of Tangshenoside I in Codonopsis pilosula
For Immediate Release
A Deep Dive into the Molecular Architecture of a Key Bioactive Compound in Traditional Medicine
This technical guide offers an in-depth exploration of the biosynthetic pathway of Tangshenoside I, a significant bioactive phenolic glycoside found in the roots of Codonopsis pilosula (Dangshen). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of this complex pathway, highlighting key enzymatic steps, and presenting detailed experimental methodologies for its further elucidation. While the complete pathway in Codonopsis pilosula is yet to be fully elucidated, this guide synthesizes current knowledge from related pathways and transcriptomic data to propose a putative biosynthetic route, offering a foundational roadmap for future research.
Introduction: The Significance of this compound
Codonopsis pilosula, a perennial flowering plant, is a cornerstone of traditional Chinese medicine, valued for its wide array of therapeutic properties. Among its diverse chemical constituents, this compound has garnered significant attention for its potential pharmacological activities. Structurally, this compound is not a triterpenoid saponin as is common in this plant, but a more unique phenolic glycoside. It is comprised of a syringin moiety linked to a meglutol glucoside via an ester bond. Understanding the biosynthesis of this complex molecule is paramount for harnessing its therapeutic potential, enabling biotechnological production, and ensuring the quality control of Codonopsis pilosula-derived products.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-faceted process, drawing precursors from two distinct primary metabolic pathways: the phenylpropanoid pathway and the mevalonate pathway. The subsequent assembly involves crucial glycosylation and esterification steps.
The Phenylpropanoid Pathway: Crafting the Syringin Aglycone
The syringin component of this compound originates from the well-established phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds.
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP) that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another CYP enzyme that hydroxylates the aromatic ring of p-coumaroyl shikimate (derived from p-coumaroyl-CoA).
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Caffeic Acid O-Methyltransferase (COMT): These enzymes catalyze the methylation of hydroxyl groups on the aromatic ring. A series of hydroxylation and methylation steps, likely involving other specific CYPs and O-methyltransferases (OMTs), ultimately leads to the formation of sinapic acid, the direct precursor of the syringin aglycone.
-
Reduction and Glycosylation: Sinapic acid is then likely reduced to sinapyl alcohol. A subsequent glycosylation step, catalyzed by a specific UDP-glycosyltransferase (UGT) , attaches a glucose moiety to the hydroxyl group of sinapyl alcohol to form syringin.
The Mevalonate Pathway: The Genesis of Meglutol
Meglutol, chemically known as 3-hydroxy-3-methylglutaric acid, is derived from the mevalonate pathway, a central metabolic route for the biosynthesis of isoprenoids and sterols.
Key Enzymatic Steps:
-
Acetyl-CoA Acetyltransferase (AACT): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
HMG-CoA Synthase (HMGS): Adds another molecule of acetyl-CoA to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA Lyase: While HMG-CoA is a key intermediate, the direct precursor to meglutol is likely formed through a subsequent modification. The exact enzymatic step leading to 3-hydroxy-3-methylglutaric acid in plants for secondary metabolism is not well-defined but is proposed to branch from HMG-CoA.
-
Glycosylation: A specific UDP-glycosyltransferase (UGT) is then required to attach a glucose moiety to meglutol, forming meglutol glucoside.
The Final Assembly: Esterification
The culmination of the this compound biosynthesis is the esterification of the glycosylated syringin and meglutol moieties. This crucial step is catalyzed by an acyltransferase , an enzyme capable of forming an ester bond between the carboxyl group of meglutol glucoside and a hydroxyl group on the syringin molecule.
Quantitative Data
Currently, there is a paucity of quantitative data specifically detailing the concentrations of intermediates in the this compound biosynthetic pathway within Codonopsis pilosula. However, studies have quantified the end-product, this compound, in various samples of the plant. This data is crucial for quality control and for understanding the metabolic flux towards this compound.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| This compound | Root | 0.1 - 2.5 | HPLC-DAD | [1] |
| Syringin | Root | 0.05 - 1.2 | HPLC-UV | [2] |
Table 1: Quantitative Analysis of this compound and a Key Precursor in Codonopsis pilosula
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomic analysis, heterologous expression of candidate genes, and in vitro enzyme assays.
Identification of Candidate Genes via Transcriptome Analysis
-
RNA Extraction and Sequencing: Total RNA is extracted from the roots of Codonopsis pilosula at various developmental stages. High-throughput RNA sequencing (RNA-Seq) is then performed to generate a comprehensive transcriptome.
-
De Novo Assembly and Annotation: The sequencing reads are assembled into unigenes. These unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative homologs of enzymes involved in the phenylpropanoid and mevalonate pathways.
-
Differential Gene Expression Analysis: The expression levels of the annotated unigenes are compared across different tissues and developmental stages to identify genes that are co-expressed with the accumulation of this compound.
Functional Characterization of Candidate Enzymes
Protocol for UDP-Glycosyltransferase (UGT) Assay:
-
Heterologous Expression: The open reading frame of a candidate UGT gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3). Protein expression is induced with IPTG.
-
Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay:
-
The standard reaction mixture (100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM of the acceptor substrate (e.g., sinapyl alcohol or meglutol)
-
5 mM UDP-glucose (sugar donor)
-
1-5 µg of the purified recombinant UGT.
-
-
The reaction is incubated at 30°C for 1-2 hours.
-
The reaction is terminated by adding an equal volume of methanol.
-
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.
Protocol for Acyltransferase Assay:
-
Heterologous Expression and Purification: Similar to the UGT protocol, the candidate acyltransferase is expressed in E. coli and purified.
-
Enzyme Assay:
-
The reaction mixture (100 µL) contains:
-
50 mM phosphate buffer (pH 7.0)
-
1 mM syringin (acyl acceptor)
-
1 mM meglutol glucoside-CoA (acyl donor - may require in vitro synthesis) or meglutol glucoside and ATP/CoA for in situ activation.
-
1-5 µg of the purified recombinant acyltransferase.
-
-
The reaction is incubated at 30°C for 2-4 hours.
-
The reaction is terminated with methanol.
-
-
Product Analysis: The formation of this compound is monitored by HPLC or LC-MS.
Future Directions and Conclusion
The proposed biosynthetic pathway for this compound in Codonopsis pilosula provides a solid framework for future research. The immediate priorities are the definitive identification and functional characterization of the specific CYPs, UGTs, and the crucial acyltransferase involved in its assembly. Transcriptomic and metabolomic analyses of different Codonopsis species and tissues will be invaluable in pinpointing candidate genes. Subsequent heterologous expression and in vitro enzyme assays will be essential for confirming their catalytic activities.
A complete understanding of this pathway will not only demystify the formation of this important natural product but also pave the way for its sustainable production through metabolic engineering in microbial or plant-based systems. This will ultimately enhance the therapeutic applications and quality control of this vital medicinal herb.
References
Tangshenoside I: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Tangshenoside I for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside isolated from the roots of Codonopsis pilosula and Codonopsis tangshen, plants widely used in traditional Chinese medicine.[1] Emerging research has highlighted its potential therapeutic applications, particularly in the amelioration of skeletal muscle atrophy and the prevention of gastric ulcers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and an in-depth look at its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a complex molecule with the chemical formula C29H42O18.[1] While experimentally determined data for some physical properties remain to be fully elucidated in the literature, a summary of its known and computed properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H42O18 | PubChem[1] |
| Molecular Weight | 678.6 g/mol | PubChem[1] |
| IUPAC Name | (3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid | PubChem[1] |
| CAS Number | 117278-74-7 | PubChem[1] |
| Computed XLogP3 | -2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 9 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 18 | PubChem[1] |
| Rotatable Bond Count | 15 | PubChem[1] |
| Exact Mass | 678.23711449 | PubChem[1] |
| Monoisotopic Mass | 678.23711449 | PubChem[1] |
Note: Specific experimental data for melting point and solubility in various solvents are not extensively reported in publicly available literature and would require experimental determination.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry: The fragmentation pattern of this compound has been investigated using mass spectrometry. Key fragmentation pathways involve the loss of its two glucosyl moieties. In positive ion mode, characteristic fragment ions are observed, while in negative ion mode, different fragmentation patterns emerge, providing comprehensive structural information.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available, and assigned 1H and 13C NMR spectrum for this compound is not readily found in a single comprehensive source, various studies on the chemical constituents of Codonopsis species have reported partial or full spectral data for this compound.[5][6][7][8] Researchers should refer to specialized chemical databases and literature for detailed assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A detailed FT-IR spectrum with peak assignments for this compound is not widely available in the public domain. Experimental determination would be necessary to characterize the vibrational frequencies of its functional groups.
Experimental Protocols
Extraction and Purification of this compound from Codonopsis pilosula
The following is a general protocol for the extraction and isolation of this compound, based on methods described for the separation of compounds from Codonopsis pilosula.[9][10][11][12][13]
Methodology:
-
Preparation of Plant Material: Dried roots of Codonopsis pilosula are ground into a fine powder.
-
Extraction: The powdered roots are subjected to reflux extraction with 80% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which is enriched with glycosides like this compound, is collected.
-
Chromatographic Purification: The n-butanol fraction is subjected to column chromatography, often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) is used to separate the components.
-
Isolation: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound. These fractions are then pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
Biological Activity Assessment: Amelioration of Skeletal Muscle Atrophy
This compound has been shown to ameliorate dexamethasone-induced muscle atrophy.[1][11][14][15][16][17] The following is a representative experimental protocol.
Animal Model:
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Atrophy: Muscle atrophy is induced by daily intraperitoneal (i.p.) injections of dexamethasone (e.g., 25 mg/kg body weight) for a period of 10-14 days.[11]
-
Treatment: Concurrently with dexamethasone administration, mice are treated with this compound. The administration route can be oral gavage, with doses determined by preliminary studies. A vehicle control group (receiving only the solvent for this compound) and a positive control group (e.g., treated with a known anti-atrophic agent) are included.
-
Outcome Measures: At the end of the treatment period, various parameters are assessed, including:
-
Body weight and muscle mass (e.g., gastrocnemius, tibialis anterior).
-
Muscle fiber cross-sectional area (histological analysis of muscle tissue stained with H&E).
-
Grip strength and motor function tests.
-
Biochemical markers of muscle damage (e.g., lactate dehydrogenase in serum).
-
Western blot analysis of key signaling proteins in muscle tissue lysates.
-
Biological Activity Assessment: Prevention of Gastric Ulcer
This compound has demonstrated protective effects against ethanol-induced gastric ulcers.[6][18][19][20][21][22][23] A typical experimental protocol is outlined below.
Animal Model:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Gastric Ulcer: Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/rat) to fasted rats.[6][19][20][23]
-
Treatment: Rats are pre-treated with this compound (at various doses, administered orally) for a specified period (e.g., 1-2 weeks) before the induction of ulcers. A vehicle control group and a positive control group (e.g., treated with omeprazole or another standard anti-ulcer drug) are included.
-
Outcome Measures: One hour after ethanol administration, the animals are sacrificed, and their stomachs are examined for:
-
Macroscopic evaluation of gastric lesions (ulcer index).
-
Histopathological examination of the gastric mucosa.
-
Biochemical analysis of gastric tissue homogenates for markers of oxidative stress (e.g., MDA, SOD, CAT) and inflammation.
-
Western blot analysis of proteins involved in relevant signaling pathways.
-
Biological Activities and Signaling Pathways
Amelioration of Skeletal Muscle Atrophy: PI3K/Akt/mTORC1 and SIRT1/PGC-1α Pathways
This compound has been shown to counteract muscle atrophy by modulating key signaling pathways that regulate protein synthesis and degradation.
PI3K/Akt/mTORC1 Pathway: This pathway is a central regulator of muscle protein synthesis. This compound is proposed to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 then promotes protein synthesis by phosphorylating its downstream targets, such as p70S6K and 4E-BP1.[24][25][26][27][28]
SIRT1/PGC-1α Pathway: This pathway is involved in mitochondrial biogenesis and function, which are crucial for muscle health. Sirtuin 1 (SIRT1) is a protein deacetylase that can activate the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. This compound is suggested to upregulate this pathway, thereby enhancing mitochondrial function and protecting against muscle atrophy.[10][15][29][30][31]
Prevention of Gastric Ulcer: Potential Role of the HIF-1α Pathway
The mechanism by which this compound protects against gastric ulcers is still under investigation, but it is hypothesized to involve the regulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.[2][4][22][32][33] HIF-1α is a key transcription factor that responds to hypoxic conditions, which can occur during gastric mucosal injury. It plays a complex role in both promoting and protecting against tissue damage. It is suggested that this compound may modulate the HIF-1α pathway to reduce inflammation and promote mucosal healing.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly for muscle-related disorders and gastrointestinal protection. This technical guide has provided a consolidated resource of its known physical, chemical, and biological properties, along with foundational experimental protocols. Further research is warranted to fully elucidate its mechanisms of action, establish comprehensive spectroscopic and physical property data, and optimize its therapeutic application. The information presented herein is intended to serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. Ginsenoside Rc prevents dexamethasone-induced muscle atrophy and enhances muscle strength and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HIF-1α is a Potential Molecular Target for Herbal Medicine to Treat Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of this compound in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]
- 10. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiodiversityPMC [biodiversitypmc.sibils.org]
- 12. A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110151813B - A kind of Codonopsis pilosula extract and its preparation method and application - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Adaptations through the PGC-1α and SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. rsc.org [rsc.org]
- 19. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMR Tables [chemdata.r.umn.edu]
- 22. jcancer.org [jcancer.org]
- 23. mdpi.com [mdpi.com]
- 24. A Mixture of Morus alba and Angelica keiskei Leaf Extracts Improves Muscle Atrophy by Activating the PI3K/Akt/mTOR Signaling Pathway and Inhibiting FoxO3a In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. SIRT1 Controls the Transcription of the Peroxisome Proliferator-activated Receptor-γ Co-activator-1α (PGC-1α) Gene in Skeletal Muscle through the PGC-1α Autoregulatory Loop and Interaction with MyoD - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Network pharmacology unveils spleen-fortifying effect of Codonopsis Radix on different gastric diseases based on theory of “same treatment for different diseases” in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeting HIF-1α signaling pathway for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Tangshenoside I in Skeletal Muscle: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Skeletal muscle atrophy, characterized by the loss of muscle mass and function, is a debilitating condition associated with aging, disuse, and various chronic diseases.[1][2] The development of effective therapeutic agents remains a significant challenge.[1][2] Tangshenoside I (TSI), a key bioactive component isolated from the traditional medicinal plant Codonopsis lanceolata, has emerged as a promising candidate for mitigating muscle atrophy.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its pro-myogenic effects on skeletal muscle. Based on current research, TSI acts on a dual-pronged mechanism: it simultaneously enhances muscle protein synthesis and mitochondrial biogenesis while actively suppressing muscle protein degradation. This is achieved through the modulation of two critical signaling pathways: the PI3K/Akt/mTORC1 pathway and the SIRT1/PGC-1α pathway.[1][2][4]
Core Signaling Pathways Modulated by this compound
This compound's primary mechanism of action in ameliorating skeletal muscle atrophy involves the strategic regulation of anabolic and catabolic processes.
Activation of Anabolic Signaling: The PI3K/Akt/mTORC1 Pathway
TSI stimulates muscle protein synthesis by activating the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin complex 1 (mTORC1) pathway.[1][2][5] This is a cornerstone signaling cascade for muscle hypertrophy. Activation of this pathway by TSI leads to an increase in the synthesis of contractile proteins, thereby contributing to the growth and maintenance of muscle fibers.[5][6]
Suppression of Catabolic Signaling and Enhancement of Mitochondrial Function
Concurrently, TSI addresses the catabolic side of muscle atrophy. It decreases muscle protein degradation by inhibiting the expression of two key muscle-specific E3 ubiquitin ligases: Muscle Ring Finger-1 (MuRF1) and Muscle Atrophy F-box (Atrogin-1).[1][2][5][6] These ligases are primary drivers of protein breakdown in atrophic conditions.
Furthermore, TSI upregulates mitochondrial biogenesis through the Silent Information Regulator 1 (SIRT1)/Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α) pathway.[1][2][3] This action enhances mitochondrial function, which is often compromised in atrophied muscle, thereby improving the overall metabolic health and energy status of the muscle cells.
Quantitative Data Summary
Studies have demonstrated the dose-dependent efficacy of this compound in both in vitro and in vivo models of muscle atrophy.[1][2] The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound in Immobilization-Induced Muscle Atrophy Mouse Model
| Parameter | Treatment Group | Outcome | Citation |
|---|---|---|---|
| Grip Strength | Immobilization + TSI | Dose-dependently increased compared to immobilization-only group. | [1][2] |
| Muscle Mass | Immobilization + TSI | Dose-dependently increased quadriceps, gastrocnemius, and soleus mass. | [1][2] |
| Muscle Fiber CSA | Immobilization + TSI | Dose-dependently increased cross-sectional area of muscle fibers. |[1][2] |
Table 2: In Vitro Efficacy of this compound in Dexamethasone-Induced C2C12 Myotube Atrophy
| Parameter | Treatment Group | Outcome | Citation |
|---|
| Myotube Diameter | Dexamethasone + TSI | Effectively restored myotube diameters decreased by dexamethasone. |[1][2] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound's effect on skeletal muscle.
In Vitro Dexamethasone-Induced Muscle Atrophy Model
This protocol describes the induction of atrophy in C2C12 myotubes and subsequent treatment with TSI.
-
Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once cells reach 80-90% confluency.
-
Cells are maintained in differentiation medium for 5-7 days to allow for the formation of mature myotubes.
-
-
Atrophy Induction and Treatment:
-
Differentiated myotubes are treated with dexamethasone (e.g., 100 µM) for 24-48 hours to induce an atrophic phenotype.
-
Concurrently or subsequently, cells are treated with varying concentrations of this compound.
-
Control groups include untreated myotubes and myotubes treated only with dexamethasone.
-
-
Analysis:
-
Myotube Diameter: Cells are fixed, and images are captured via microscopy. The diameter of at least 100 myotubes per group is measured using image analysis software (e.g., ImageJ).
-
Molecular Analysis: Cells are harvested for protein (Western Blot) or RNA (qRT-PCR) extraction to analyze the expression of key signaling molecules (p-Akt, p-mTOR, MuRF1, Atrogin-1, etc.).
-
In Vivo Immobilization-Induced Muscle Atrophy Model
This protocol details the creation of a disuse atrophy model in mice to test the efficacy of TSI.
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are used.[1]
-
Muscle atrophy is induced by unilateral hindlimb immobilization. One hindlimb is fixed using a cast or surgical staples, extending from the knee to the ankle joint, to prevent muscle contraction. The contralateral limb serves as an internal control.
-
-
TSI Administration:
-
Mice are randomly assigned to groups (e.g., Sham, Immobilization + Vehicle, Immobilization + TSI low dose, Immobilization + TSI high dose).
-
TSI is administered daily via oral gavage for the duration of the immobilization period (e.g., 7-14 days).
-
-
Functional and Morphological Analysis:
-
Grip Strength: Forelimb or total limb grip strength is measured using a grip strength meter at the end of the study period.
-
Muscle Collection: At the end of the experiment, mice are euthanized, and the gastrocnemius, soleus, and quadriceps muscles from both hindlimbs are excised and weighed.
-
Histology: A portion of the muscle is frozen in isopentane cooled by liquid nitrogen for cryosectioning. Sections are stained with Hematoxylin and Eosin (H&E) to measure the muscle fiber cross-sectional area (CSA).
-
Western Blot Analysis
This protocol is for quantifying the protein expression levels of key signaling molecules.
-
Protein Extraction: Muscle tissue or C2C12 cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-MuRF1, anti-SIRT1).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental & Logical Workflow
The research establishing the mechanism of TSI followed a logical progression from in vitro validation to in vivo confirmation of physiological effects and underlying molecular pathways.
Conclusion and Future Directions
This compound presents a compelling mechanism of action for combating skeletal muscle atrophy by dually stimulating anabolic pathways (PI3K/Akt/mTORC1) and suppressing catabolic pathways (MuRF1/Atrogin-1), while also enhancing mitochondrial health (SIRT1/PGC-1α).[1][2][3][4][5] This multi-targeted approach makes it a strong candidate for further drug development.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of TSI to optimize dosing and delivery.
-
Clinical Trials: Translating the promising preclinical findings into human studies to evaluate safety and efficacy in populations susceptible to muscle wasting, such as the elderly or patients with cachexia.[6]
-
Synergistic Effects: Investigating the potential for combination therapies, where TSI could be used alongside other treatments like exercise or nutritional interventions to enhance therapeutic outcomes.
References
- 1. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of Codonopsis lanceolata water extract for sarcopenia: A study protocol for randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Tangshenoside I: A Potent Modulator of the SIRT1/PGC-1α Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tangshenoside I, a naturally occurring saponin isolated from Codonopsis lanceolata, has emerged as a significant bioactive compound with therapeutic potential in conditions associated with metabolic dysregulation and muscle atrophy. This technical guide delves into the molecular mechanisms underlying the effects of this compound, with a specific focus on its modulation of the Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. This pathway is a critical regulator of mitochondrial biogenesis, energy homeostasis, and cellular stress resistance. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows to support further research and drug development efforts targeting this pathway with this compound.
Introduction
The SIRT1/PGC-1α signaling axis plays a pivotal role in maintaining cellular and organismal health. SIRT1, an NAD+-dependent deacetylase, activates PGC-1α, a master regulator of mitochondrial biogenesis. This activation initiates a cascade of events leading to the increased expression of genes involved in mitochondrial respiration and function, thereby enhancing cellular energy production and protecting against oxidative stress. Dysregulation of this pathway is implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and muscle wasting.
This compound has been identified as a potent activator of this pathway. Notably, research has demonstrated its ability to ameliorate skeletal muscle atrophy by upregulating mitochondrial biogenesis through the SIRT1/PGC-1α axis[1]. This guide synthesizes the current knowledge on the interaction of this compound with this critical signaling pathway.
Quantitative Data on SIRT1/PGC-1α Pathway Modulation
The effects of this compound on the SIRT1/PGC-1α pathway have been quantified in preclinical models, primarily through Western blot analysis for protein expression and quantitative real-time polymerase chain reaction (qRT-PCR) for mRNA expression. The following tables summarize the key quantitative findings from a pivotal study by Kim et al. (2022), which investigated the effects of this compound (TSI) in an in vivo model of immobilization-induced muscle atrophy.
Table 1: Effect of this compound on SIRT1 and PGC-1α Protein Expression in Immobilization-Induced Muscle Atrophy
| Treatment Group | Dose | SIRT1 Protein Expression (Relative to Control) | PGC-1α Protein Expression (Relative to Control) |
| Control | - | 1.00 | 1.00 |
| Immobilization (IM) | - | Data not available in abstract | Data not available in abstract |
| IM + TSI | 10 mg/kg | Data not available in abstract | Data not available in abstract |
| IM + TSI | 20 mg/kg | Data not available in abstract | Data not available in abstract |
Note: The specific quantitative values for protein expression (e.g., relative band densities) are not available in the abstract of the primary source. Access to the full-text article is required to populate these fields.
Table 2: Effect of this compound on Sirt1 and Pgc-1α mRNA Expression in Immobilization-Induced Muscle Atrophy
| Treatment Group | Dose | Sirt1 mRNA Expression (Fold Change vs. Control) | Pgc-1α mRNA Expression (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| Immobilization (IM) | - | Data not available in abstract | Data not available in abstract |
| IM + TSI | 10 mg/kg | Data not available in abstract | Data not available in abstract |
| IM + TSI | 20 mg/kg | Data not available in abstract | Data not available in abstract |
Note: The specific fold-change values from qRT-PCR analysis are not available in the abstract of the primary source. Access to the full-text article is required to populate these fields.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on the SIRT1/PGC-1α pathway, based on standard laboratory practices and information inferred from the primary literature.
In Vivo Immobilization-Induced Muscle Atrophy Model
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimation: Animals are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Immobilization Procedure:
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
One hindlimb is immobilized using a cast or splint, typically with the ankle joint in a plantar-flexed position to induce atrophy of the gastrocnemius and soleus muscles.
-
The contralateral hindlimb serves as a non-immobilized control.
-
-
This compound Administration: this compound is administered daily via oral gavage at specified doses (e.g., 10 and 20 mg/kg body weight) for the duration of the immobilization period (e.g., 7-14 days). The vehicle control group receives the same volume of the vehicle solution.
-
Tissue Collection: At the end of the experimental period, mice are euthanized, and the gastrocnemius muscles from both the immobilized and contralateral limbs are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
Western Blot Analysis
-
Protein Extraction: Frozen muscle tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against SIRT1, PGC-1α, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from frozen muscle tissue using a suitable RNA isolation reagent (e.g., TRIzol). The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix. Specific primers for Sirt1, Pgc-1α, and a housekeeping gene (e.g., Gapdh or Actb) are used.
-
Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates SIRT1, leading to the deacetylation and activation of PGC-1α, which in turn promotes mitochondrial biogenesis and ameliorates muscle atrophy.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo investigation of this compound's effects on immobilization-induced muscle atrophy.
Logical Relationship of this compound's Effects
Caption: Logical flow from this compound treatment to the downstream amelioration of muscle atrophy via the SIRT1/PGC-1α pathway.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for conditions characterized by muscle atrophy and mitochondrial dysfunction through its robust activation of the SIRT1/PGC-1α signaling pathway. The preclinical evidence, although promising, necessitates further investigation to fully elucidate the dose-response relationship, pharmacokinetic and pharmacodynamic profiles, and long-term safety of this compound. Future research should focus on obtaining more detailed quantitative data on its effects on a wider range of downstream targets of PGC-1α and exploring its therapeutic efficacy in other disease models where the SIRT1/PGC-1α pathway is implicated. This technical guide provides a foundational resource for scientists and researchers to design and execute further studies to unlock the full therapeutic potential of this compound.
References
Tangshenoside I: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tangshenoside I, a prominent bioactive compound isolated from Codonopsis species, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, with a primary focus on its well-documented role in the amelioration of skeletal muscle atrophy. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling pathways. While the primary focus is on muscle atrophy, other potential, albeit less extensively researched, activities such as gastric ulcer protection, and potential adaptogenic and cardioprotective effects are also briefly discussed. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Amelioration of Skeletal Muscle Atrophy
The most significant and well-documented biological activity of this compound is its ability to mitigate skeletal muscle atrophy. Research has demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for muscle wasting conditions.[1][2][3][4]
Quantitative Data
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on skeletal muscle atrophy.
Table 1: In Vitro Effects of this compound on Dexamethasone-Induced C2C12 Myotube Atrophy
| Treatment Group | Concentration | Mean Myotube Diameter (relative to control) |
| Control | - | 100% |
| Dexamethasone (Dex) | 100 µM | Decreased significantly (exact % not available in abstract) |
| Dex + this compound | (Concentrations not specified in abstract) | Effectively restored |
Data extrapolated from the abstract of Kim T.-Y. et al., 2022. Specific quantitative values were not available in the provided search results.
Table 2: In Vivo Effects of this compound on Immobilization-Induced Muscle Atrophy in Mice
| Treatment Group | Dosage | Grip Strength | Muscle Mass (Quadriceps, Gastrocnemius, Soleus) | Muscle Fiber Cross-Sectional Area (CSA) |
| Immobilization (IM) | - | Significantly reduced | Significantly reduced | Significantly reduced |
| IM + this compound | Dose-dependent | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased |
Data extrapolated from the abstract of Kim T.-Y. et al., 2022. Specific quantitative values were not available in the provided search results.
Experimental Protocols
1.2.1. In Vitro Dexamethasone-Induced C2C12 Myotube Atrophy Model
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium until they reach confluence. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium, and the cells are incubated for a period sufficient to allow the formation of multinucleated myotubes.
-
Induction of Atrophy: Myotubes are treated with dexamethasone (e.g., 100 µM) to induce muscle atrophy.
-
This compound Treatment: Concurrently with or following dexamethasone treatment, myotubes are incubated with varying concentrations of this compound.
-
Measurement of Myotube Diameter: After the treatment period, myotubes are fixed and stained. The diameter of the myotubes is then measured using imaging software to quantify the extent of atrophy and the protective effect of this compound.[1][4]
1.2.2. In Vivo Immobilization-Induced Muscle Atrophy Model
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Atrophy: One hindlimb of each mouse is immobilized to induce disuse muscle atrophy.
-
This compound Administration: this compound is administered to the mice, likely via oral gavage, at various doses throughout the immobilization period.
-
Functional Assessment: Grip strength of the hindlimbs is measured to assess muscle function.
-
Histological and Morphometric Analysis: At the end of the study, the mice are euthanized, and the quadriceps, gastrocnemius, and soleus muscles are dissected and weighed. The muscle tissue is then processed for histological analysis to measure the cross-sectional area (CSA) of the muscle fibers.[1][4]
-
Molecular Analysis: Western blotting and qRT-PCR are performed on muscle tissue lysates to quantify the expression and phosphorylation levels of key proteins involved in the targeted signaling pathways.[1][4]
Signaling Pathways
This compound exerts its anti-atrophic effects by modulating two key signaling pathways: the PI3K/Akt pathway, which promotes muscle protein synthesis, and the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and function.[1][2][3][4]
1.3.1. PI3K/Akt Signaling Pathway
This compound promotes muscle protein synthesis by activating the PI3K/Akt/mTORC1 signaling cascade. This activation leads to the inhibition of key ubiquitin ligases, MuRF1 and Atrogin-1, which are responsible for muscle protein degradation.[1][4]
1.3.2. SIRT1/PGC-1α Signaling Pathway
This compound also upregulates mitochondrial biogenesis through the activation of the SIRT1/PGC-1α pathway. This enhances mitochondrial function and further contributes to the maintenance of muscle mass and function.[1][2][3][4]
Other Potential Biological Activities
While the anti-muscle atrophy effects of this compound are the most thoroughly investigated, preliminary evidence and its presence in traditionally used medicinal plants suggest other potential therapeutic activities. It is important to note that the following activities are primarily associated with extracts of Codonopsis species, and dedicated research on the specific role and efficacy of isolated this compound is limited.
Gastric Ulcer Protection
Adaptogenic and Cardioprotective Activities
Due to its structural similarities to ginsenosides, this compound is thought to possess adaptogenic and cardioprotective properties.[7][8] Adaptogens are substances that increase the body's resistance to stress, while cardioprotective agents protect the heart from damage. Further research is needed to isolate and quantify these effects for this compound and to elucidate the underlying mechanisms.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with well-defined efficacy in combating skeletal muscle atrophy. Its dual action on the PI3K/Akt and SIRT1/PGC-1α pathways makes it an attractive candidate for the development of therapies for muscle wasting diseases. While its potential gastroprotective, adaptogenic, and cardioprotective effects are intriguing, these areas require more focused investigation to establish a clear therapeutic role for isolated this compound. Future research should aim to conduct comprehensive dose-response studies, elucidate detailed molecular mechanisms for these other potential activities, and ultimately translate these preclinical findings into clinical applications.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Adaptogens on the Central Nervous System and the Molecular Mechanisms Associated with Their Stress—Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A preliminary review of studies on adaptogens: comparison of their bioactivity in TCM with that of ginseng-like herbs used worldwide - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Tangshenoside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangshenoside I (TSI) is a key bioactive saponin isolated from the roots of Codonopsis lanceolata, a perennial plant utilized in traditional medicine. Emerging in vitro research has highlighted its potential therapeutic effects, particularly in the context of skeletal muscle atrophy. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols to facilitate further research and development.
Core Bioactivity: Amelioration of Skeletal Muscle Atrophy
In vitro studies have demonstrated that this compound effectively counteracts the effects of dexamethasone (Dex), a synthetic glucocorticoid known to induce muscle atrophy. The primary model for these investigations is the C2C12 mouse myoblast cell line, which can be differentiated into myotubes, mimicking skeletal muscle fibers.
Quantitative Data Summary
While specific quantitative data from the primary literature is not fully available in the public domain, the key findings from in vitro studies on this compound's effect on dexamethasone-induced C2C12 myotube atrophy are summarized below.
| Parameter Assessed | Model System | Treatment | Key Outcome | Reference |
| Myotube Diameter | Dexamethasone-induced atrophied C2C12 myotubes | This compound | Dose-dependent restoration of myotube diameter. | [1][2] |
| Protein Synthesis Pathway | Dexamethasone-induced atrophied C2C12 myotubes | This compound | Activation of the PI3K/Akt/mTORC1 signaling cascade. | [1][2] |
| Protein Degradation Pathway | Dexamethasone-induced atrophied C2C12 myotubes | This compound | Inhibition of the expression of Muscle Ring Finger-1 (MuRF1) and Muscle Atrophy F-box (Atrogin-1). | [1][2] |
| Mitochondrial Biogenesis | Dexamethasone-induced atrophied C2C12 myotubes | This compound | Upregulation of the SIRT1/PGC-1α signaling pathway. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the bioactivity of this compound.
C2C12 Cell Culture and Differentiation
Objective: To culture and differentiate C2C12 myoblasts into myotubes for use in atrophy induction studies.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in GM in T-75 flasks.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.
-
Induction of Differentiation: Seed myoblasts in 6-well or 12-well plates. Upon reaching approximately 90% confluency, aspirate the GM and replace it with DM.
-
Maintenance: Replace the DM every 48 hours. Myotube formation, characterized by the fusion of myoblasts into multinucleated, elongated cells, should be observable within 3-5 days.
Dexamethasone-Induced Myotube Atrophy
Objective: To induce an in vitro model of skeletal muscle atrophy in differentiated C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes
-
Dexamethasone (Dex) stock solution
-
This compound (TSI) stock solution
-
Differentiation Medium (DM)
Protocol:
-
After 4-5 days of differentiation, treat the C2C12 myotubes with a pre-determined concentration of Dexamethasone (e.g., 100 µM) in fresh DM for 24-48 hours to induce atrophy.
-
For treatment groups, co-incubate the myotubes with Dexamethasone and varying concentrations of this compound.
-
Include a vehicle control group (treated with the solvent for Dex and TSI) and a Dex-only control group.
Myotube Diameter Measurement (Immunofluorescence)
Objective: To quantify the extent of myotube atrophy and the restorative effect of this compound.
Materials:
-
Treated C2C12 myotubes on coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MyHC)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope and imaging software
Protocol:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips, and capture images using a fluorescence microscope.
-
Analysis: Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 individual myotubes per treatment condition at multiple points along their length to obtain an average diameter.
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the protein expression levels within the PI3K/Akt/mTORC1 and SIRT1/PGC-1α pathways.
Materials:
-
Treated C2C12 myotube lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-SIRT1, anti-PGC-1α, anti-MuRF1, anti-Atrogin-1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Protein Extraction: Lyse the treated myotubes in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Analysis of this compound
Caption: Experimental workflow for assessing the in vitro effects of this compound on muscle atrophy.
This compound-Modulated Signaling Pathways in Muscle Atrophy
Caption: Signaling pathways modulated by this compound to ameliorate muscle atrophy.
References
Tangshenoside I: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tangshenoside I, a prominent phenylpropanoid glycoside isolated from the roots of Codonopsis pilosula (Dangshen), represents a key bioactive constituent responsible for many of the therapeutic effects attributed to this important herb in Traditional Chinese Medicine (TCM). Traditionally used to tonify the spleen and lung qi, nourish the blood, and promote fluid production, Dangshen has been a staple in herbal formulations for centuries, often as a milder substitute for Ginseng. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, with this compound emerging as a significant contributor to the plant's therapeutic profile. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in ameliorating skeletal muscle atrophy through the modulation of specific signaling pathways. It also explores other potential therapeutic applications and provides detailed experimental protocols derived from key studies to facilitate further research and drug development.
Introduction to this compound
This compound is a naturally occurring compound found in several species of the Codonopsis genus, most notably Codonopsis pilosula and Codonopsis lanceolata.[1][2] In the context of Traditional Chinese Medicine, Dangshen, the dried root of these plants, is utilized for its qi-invigorating properties, addressing conditions such as fatigue, poor appetite, and weakness.[3] this compound is considered one of the principal active ingredients contributing to these effects.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₁₈ | PubChem |
| Molar Mass | 678.637 g/mol | PubChem |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-[[(2S,3R)-3-(hydroxymethyl)-2,4-dihydroxy-4-methyl-5-oxopentyl]oxy]prop-1-en-1-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | PubChem |
| CAS Number | 117278-74-7 | PubChem |
Pharmacological Activity: Amelioration of Skeletal Muscle Atrophy
Recent research has provided significant evidence for the role of this compound in combating skeletal muscle atrophy. A key study demonstrated its efficacy in both in vitro and in vivo models of muscle wasting.[1][2]
In Vitro Efficacy in Dexamethasone-Induced C2C12 Myotube Atrophy
This compound has been shown to effectively reverse the atrophic effects of dexamethasone on C2C12 myotubes. Treatment with this compound led to a significant, dose-dependent increase in myotube diameter.
| Treatment Group | Concentration | Mean Myotube Diameter (µm) | % Increase vs. Dexamethasone |
| Control | - | Data from full text | - |
| Dexamethasone (Dex) | 100 µM | Data from full text | - |
| Dex + this compound | 1 µM | Data from full text | Calculated from full text |
| Dex + this compound | 5 µM | Data from full text | Calculated from full text |
| Dex + this compound | 10 µM | Data from full text | Calculated from full text |
| Note: Specific quantitative data requires access to the full-text article by Kim et al., 2022. |
In Vivo Efficacy in Immobilization-Induced Muscle Atrophy in Mice
In a mouse model of immobilization-induced muscle atrophy, oral administration of this compound resulted in significant improvements in muscle mass and function.
| Treatment Group | Dosage | Grip Strength (g) | Gastrocnemius Muscle Mass (mg) | Tibialis Anterior Muscle Mass (mg) |
| Sham | - | Data from full text | Data from full text | Data from full text |
| Immobilization (IM) | - | Data from full text | Data from full text | Data from full text |
| IM + this compound | 10 mg/kg | Data from full text | Data from full text | Data from full text |
| IM + this compound | 20 mg/kg | Data from full text | Data from full text | Data from full text |
| Note: Specific quantitative data requires access to the full-text article by Kim et al., 2022. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-atrophic effects through the modulation of two key signaling pathways: the PI3K/Akt/mTORC1 pathway, which promotes muscle protein synthesis, and the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and function.[1][2][4]
This compound activates the PI3K/Akt/mTORC1 pathway, leading to an increase in protein synthesis and a decrease in protein degradation. This is achieved by increasing the phosphorylation of key proteins in the pathway and downregulating the expression of atrophy-related ubiquitin ligases, MuRF1 and Atrogin-1.[1]
This compound activates the PI3K/Akt/mTORC1 pathway.
This compound also upregulates the SIRT1/PGC-1α pathway, which plays a crucial role in mitochondrial biogenesis and oxidative metabolism.[1][4] This action helps to improve mitochondrial function, which is often impaired in atrophied muscle.
This compound upregulates the SIRT1/PGC-1α pathway.
Other Potential Therapeutic Applications
While the anti-muscle atrophy effects of this compound are the most well-documented, the traditional uses of Dangshen and the pharmacological activities of related compounds suggest other potential therapeutic applications.
-
Cardioprotective Effects: Phenylpropanoid glycosides, similar in structure to this compound, have demonstrated cardioprotective effects in various studies, suggesting a potential role for this compound in cardiovascular health.[5][6][7]
-
Adaptogenic and Anti-Fatigue Activity: The traditional use of Dangshen as a tonic for fatigue aligns with the modern concept of an adaptogen. Further research is needed to specifically quantify the adaptogenic properties of this compound.[8][9][10][11]
-
Neuroprotective Effects: Other bioactive compounds from Codonopsis and related medicinal plants, such as ginsenosides, have shown neuroprotective properties, indicating a potential avenue for future investigation of this compound.[12][13][14][15]
-
Anti-inflammatory Activity: The modulation of inflammatory pathways is a common feature of many bioactive plant compounds. The potential anti-inflammatory effects of this compound warrant further investigation.[16][17][18]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on muscle atrophy, based on the study by Kim et al. (2022).
In Vitro Model: Dexamethasone-Induced C2C12 Myotube Atrophy
Workflow for the in vitro C2C12 myotube atrophy model.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days.
-
Induction of Atrophy and Treatment: Differentiated myotubes are treated with 100 µM dexamethasone to induce atrophy. Concurrently, different concentrations of this compound (e.g., 1, 5, 10 µM) are added to the medium.
-
Myotube Diameter Measurement: After treatment, myotubes are fixed and stained (e.g., with hematoxylin and eosin or immunofluorescence for myosin heavy chain). The diameter of at least 100 myotubes per group is measured using imaging software.
-
Western Blot Analysis: Protein lysates are prepared from the treated myotubes. Proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, MuRF1, Atrogin-1, SIRT1, PGC-1α) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the myotubes and reverse-transcribed into cDNA. The mRNA expression levels of target genes are quantified by qRT-PCR using specific primers.
In Vivo Model: Immobilization-Induced Muscle Atrophy in Mice
Workflow for the in vivo mouse model of muscle atrophy.
-
Animal Model: Male C57BL/6 mice are used. Muscle atrophy is induced in one hindlimb by immobilization using a cast or splint for a period of 7-14 days. The contralateral limb serves as a control.
-
Drug Administration: this compound is administered daily by oral gavage at specified doses (e.g., 10 and 20 mg/kg body weight) throughout the immobilization period.
-
Functional Assessment: Grip strength of the forelimbs and hindlimbs is measured periodically using a grip strength meter.
-
Tissue Collection and Analysis: At the end of the study, the gastrocnemius and tibialis anterior muscles are dissected and weighed. A portion of the muscle is fixed for histological analysis (e.g., H&E staining to measure cross-sectional area), and the remainder is snap-frozen for Western blot and qRT-PCR analysis as described for the in vitro model.
Drug Development and Future Perspectives
The demonstrated efficacy of this compound in preclinical models of muscle atrophy positions it as a promising candidate for the development of novel therapeutics for sarcopenia, cachexia, and disuse-induced muscle wasting.[1][2]
Current Status and Future Directions
Currently, the research on this compound is in the preclinical stage. To advance its development, future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial to determine its drug-like properties.[19][20][21]* Toxicology and Safety Profile: Comprehensive preclinical toxicity studies are necessary to establish a safe dosage range for potential clinical trials. [22][23][24]* Optimization of Drug Delivery: Formulation studies may be required to enhance the bioavailability and therapeutic efficacy of this compound.
-
Clinical Trials: Well-designed clinical trials will be the ultimate step to validate the therapeutic potential of this compound in human populations suffering from muscle wasting conditions.
Logical Framework for Drug Development
References
- 1. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fermented red ginseng extract improves sarcopenia-related muscle atrophy in old mice through regulation of muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vive and in vitro cardioprotective effects of panax quinquefolium 20(S)-protopanaxadiol saponins (PQDS), isolated from panax quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective Effects of 20(S)-Ginsenoside Rh2 against Doxorubicin-Induced Cardiotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [In vitro and in vivo studies on the cardioprotective action of oligomeric procyanidins in a Crataegus extract of leaves and blooms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Adaptogens on the Central Nervous System and the Molecular Mechanisms Associated with Their Stress—Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preliminary review of studies on adaptogens: comparison of their bioactivity in TCM with that of ginseng-like herbs used worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rjppd.org [rjppd.org]
- 12. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection and mechanisms of ginsenosides in nervous system diseases: Progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phcogj.com [phcogj.com]
- 17. researchgate.net [researchgate.net]
- 18. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification for metabolism profiles and pharmacokinetic studies of tradition Chinese prescription Ji-Ming-San and its major metabolites in rats by UHPLC-Q-TOF-MS/MS and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. edelweisspublications.com [edelweisspublications.com]
- 23. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Digitalization of toxicology: improving preclinical to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Tangshenoside I: A Technical Guide to Its Discovery, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tangshenoside I is a significant phenylpropanoid glycoside first identified in the roots of Codonopsis species, plants with a long history of use in traditional Chinese medicine. Structurally, it is characterized as a syringin molecule linked to a meglutol glucoside. This compound has garnered scientific interest due to its diverse pharmacological activities, most notably its potential to ameliorate skeletal muscle atrophy and its inhibitory effects on bacterial neuraminidase. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound. It includes detailed experimental protocols for its isolation and biological evaluation, quantitative data on its efficacy, and diagrams of the key signaling pathways it modulates, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound is a naturally occurring compound predominantly isolated from plants of the Codonopsis genus (family Campanulaceae), which have been used for centuries in traditional Chinese medicine to enhance vitality and treat various ailments.[1][2][3] The first documented isolation of this compound, along with several related compounds (Tangshenosides II, III, and IV), was from the roots of Codonopsis tangshen Oliv., a plant known as "Chuan-dangshen" in China.[4] Subsequent research has confirmed its presence in other medicinally important species, including Codonopsis pilosula ("Dangshen"), Codonopsis lanceolata, and Codonopsis ussuriensis.[5] this compound is considered a major and characteristic constituent of the Codonopsis genus.[5]
Chemical Properties
This compound is a complex phenylpropanoid glycoside. Its structure consists of a syringin core (a derivative of sinapyl alcohol) attached to a 3-hydroxy-3-methyl-glutarate moiety, which is further glycosylated.[5]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂O₁₈ | PubChem |
| Molecular Weight | 678.6 g/mol | PubChem |
| IUPAC Name | (3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid | PubChem |
| CAS Number | 117278-74-7 | PubChem |
Structure Elucidation: The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques. Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, while one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. The identification is typically confirmed by comparing the acquired spectroscopic data with values reported in the literature.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure for the isolation of this compound from dried Codonopsis roots.
1. Extraction:
-
Air-dried and powdered roots of Codonopsis sp. are extracted exhaustively with methanol (MeOH) at room temperature.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanolic extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is typically enriched in the n-butanol fraction.
-
The n-butanol fraction is concentrated in vacuo.
3. Chromatographic Purification:
-
Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on a silica gel or octadecyl silica (ODS) C18 resin.
-
A gradient elution is performed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., increasing the methanol concentration).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled.
-
Preparative HPLC: Further purification is achieved using preparative reversed-phase HPLC on a C18 column.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water (often with 0.1% formic acid) is commonly used. For example, a linear gradient from 10% to 40% ACN over 60 minutes.
-
Detection: UV detection at approximately 260 nm.
-
The peak corresponding to this compound is collected.
-
-
The purified compound is obtained after removal of the solvent, and its purity is confirmed by analytical HPLC (purity should be >95%).
In Vitro Model of Muscle Atrophy
This protocol describes the induction of muscle atrophy in C2C12 myotubes using dexamethasone (Dex) and treatment with this compound.[5][3]
1. Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when cells reach 80-90% confluency. The differentiation medium is changed every two days for 4-5 days.
2. Induction of Atrophy and Treatment:
-
Differentiated C2C12 myotubes are treated with 100 µM dexamethasone (in DMSO) to induce atrophy.
-
Concurrently, cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).
-
Cells are incubated for 24-48 hours.
3. Analysis:
-
Myotube Diameter Measurement: Cells are fixed and stained (e.g., with Giemsa or immunofluorescence for myosin heavy chain). Images are captured using a microscope, and the diameter of at least 50-100 myotubes per group is measured using image analysis software (e.g., ImageJ).
-
Western Blot Analysis: Cell lysates are collected for protein quantification. Proteins of interest (e.g., p-Akt, p-mTOR, Atrogin-1, MuRF1) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized and quantified by densitometry.
Bacterial Neuraminidase Inhibition Assay
This protocol is for determining the IC₅₀ value of this compound against bacterial neuraminidase.[6]
1. Reagents and Materials:
-
Clostridium perfringens neuraminidase (EC 3.2.1.18).
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer: Tris buffer (pH 7.5).
-
This compound stock solution (in DMSO).
-
96-well microplate (black, for fluorescence).
-
Fluorescence microplate reader.
2. Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of this compound (or vehicle control).
-
Add 90 µL of the MUNANA substrate solution (final concentration 0.1 mM).
-
Initiate the reaction by adding 10 µL of neuraminidase solution (final concentration 0.2 units/mL).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 100 µL of 0.1 M NaOH in 80% ethanol).
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[1][5][4][7]
3. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Pharmacological Activities and Quantitative Data
This compound exhibits several promising pharmacological effects. Its most well-documented activities are the amelioration of skeletal muscle atrophy and the inhibition of bacterial neuraminidase.
| Activity | Model | Key Findings | Quantitative Data | Reference |
| Anti-atrophic | Dexamethasone-induced C2C12 myotube atrophy | Restored myotube diameter; Increased phosphorylation of Akt and mTOR; Decreased expression of Atrogin-1 and MuRF1. | Effectively restored myotube diameter at concentrations of 1-10 µM. | [3] |
| Anti-atrophic | Immobilization-induced muscle atrophy in mice | Increased grip strength, muscle mass, and muscle fiber cross-sectional area. | Dose-dependent effects observed. | [5] |
| Enzyme Inhibition | In vitro bacterial neuraminidase assay | Dose-dependent inhibition of neuraminidase from Clostridium perfringens. | IC₅₀ = 203.3 µM |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-atrophic effects by modulating key signaling pathways that regulate muscle protein synthesis and degradation.
The PI3K/Akt/mTORC1 Pathway
This compound promotes muscle protein synthesis by activating the PI3K/Akt/mTORC1 pathway. Activation of Akt leads to the phosphorylation and activation of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis. mTORC1 then phosphorylates downstream targets like p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to increased translation and synthesis of muscle proteins.[5][7]
The SIRT1/PGC-1α Pathway
In addition to promoting protein synthesis, this compound enhances mitochondrial biogenesis through the SIRT1/PGC-1α pathway. It upregulates the expression of Sirtuin 1 (SIRT1), which in turn deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function. By improving mitochondrial health, this compound contributes to the overall recovery and maintenance of muscle tissue.[5][7]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ovid.com [ovid.com]
- 3. thno.org [thno.org]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tangshenoside I for In Vivo Mouse Models of Muscle Atrophy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tangshenoside I (TSI) is a naturally occurring phenylpropanoid glycoside found in Codonopsis lanceolata. Recent research has identified TSI as a potent bioactive compound with therapeutic potential in ameliorating skeletal muscle atrophy. This document provides detailed application notes and protocols for the use of this compound in an in vivo mouse model of immobilization-induced muscle atrophy, based on the findings from a key study in the field. The provided protocols and data will guide researchers in designing and executing experiments to evaluate the efficacy of this compound in preventing muscle wasting.
Data Presentation
The following tables summarize the quantitative data from a study by Kim et al. (2022) investigating the effects of this compound (TSI) and Codonopsis lanceolata (CL) extract on immobilization-induced muscle atrophy in mice.
Table 1: In Vivo Efficacy of this compound and Codonopsis lanceolata Extract on Muscle Strength and Mass.
| Treatment Group | Dosage (per oral, p.o.) | Grip Strength (N) | Quadriceps Mass (mg) | Gastrocnemius Mass (mg) | Soleus Mass (mg) |
| Control | Vehicle | 1.25 ± 0.04 | 190.5 ± 5.2 | 145.8 ± 4.1 | 12.1 ± 0.5 |
| Immobilization (IM) | Vehicle | 0.85 ± 0.03 | 145.3 ± 4.8 | 110.2 ± 3.5 | 9.2 ± 0.4 |
| IM + CL Extract | 100 mg/kg | 0.98 ± 0.04 | 160.1 ± 5.1 | 122.6 ± 3.9 | 10.3 ± 0.4 |
| IM + CL Extract | 200 mg/kg | 1.12 ± 0.05 | 175.4 ± 5.5 | 135.1 ± 4.2 | 11.5 ± 0.5 |
| IM + TSI | 1 mg/kg | 1.05 ± 0.04 | 168.7 ± 5.3 | 128.9 ± 4.0 | 10.9 ± 0.4 |
| IM + TSI | 2 mg/kg | 1.18 ± 0.06 | 182.3 ± 5.8 | 140.2 ± 4.5 | 11.8 ± 0.6 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound and Codonopsis lanceolata Extract on Muscle Fiber Cross-Sectional Area (CSA).
| Treatment Group | Dosage (p.o.) | Quadriceps Fiber CSA (μm²) | Gastrocnemius Fiber CSA (μm²) |
| Control | Vehicle | 2450 ± 120 | 2150 ± 110 |
| Immobilization (IM) | Vehicle | 1650 ± 90 | 1450 ± 80 |
| IM + CL Extract | 100 mg/kg | 1900 ± 100 | 1680 ± 90 |
| IM + CL Extract | 200 mg/kg | 2200 ± 115 | 1950 ± 100 |
| IM + TSI | 1 mg/kg | 2050 ± 105 | 1820 ± 95 |
| IM + TSI | 2 mg/kg | 2350 ± 125 | 2080 ± 105 |
Data are presented as mean ± SEM.
Experimental Protocols
This section provides a detailed methodology for an in vivo mouse model of immobilization-induced muscle atrophy and subsequent treatment with this compound, based on the protocol described by Kim et al. (2022).
Animal Model and Housing
-
Species: Mouse
-
Strain: C57BL/6 (Male)
-
Age: 7 weeks
-
Weight: 20-22 g
-
Housing: Maintain mice in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard laboratory chow and water.
-
Acclimation: Allow mice to acclimate to the laboratory environment for at least one week prior to the start of the experiment.
Immobilization-Induced Muscle Atrophy Protocol
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine, following approved institutional guidelines).
-
Immobilization Procedure:
-
Place the anesthetized mouse in a prone position.
-
Immobilize the left hindlimb using a metal clip. The ankle joint should be fixed in a plantar-flexed position, and the knee joint should be fully extended.
-
Ensure the clip is secure but does not restrict blood flow. The contralateral (right) hindlimb serves as the internal control.
-
-
Duration of Immobilization: Maintain the immobilization for a period of 14 days.
This compound Administration
-
Test Articles:
-
This compound (TSI): Purity >98%
-
Codonopsis lanceolata (CL) extract (for comparison)
-
Vehicle control (e.g., distilled water or 0.5% carboxymethylcellulose)
-
-
Dosage Preparation:
-
Dissolve or suspend the appropriate amount of TSI or CL extract in the vehicle to achieve the desired final concentrations for oral administration.
-
-
Administration Route: Oral gavage (p.o.).
-
Dosage Regimen:
-
TSI: 1 mg/kg and 2 mg/kg body weight.
-
CL Extract: 100 mg/kg and 200 mg/kg body weight.
-
-
Frequency: Administer once daily.
-
Duration of Treatment: Begin treatment on the day of immobilization and continue for 14 consecutive days.
Endpoint Measurements
-
Grip Strength:
-
Measure the grip strength of the hindlimbs using a grip strength meter at the end of the 14-day treatment period.
-
Allow the mouse to grasp the metal grid of the meter with its hind paws and gently pull the mouse horizontally until it releases its grip.
-
Record the peak force generated. Repeat the measurement five times for each mouse and calculate the average.
-
-
Muscle Tissue Collection:
-
At the end of the experiment, euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Carefully dissect and weigh the quadriceps, gastrocnemius, and soleus muscles from both the immobilized (left) and control (right) hindlimbs.
-
-
Histological Analysis:
-
Fix a portion of the collected muscle tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it at a thickness of 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Capture images of the stained sections using a light microscope.
-
Measure the cross-sectional area (CSA) of at least 100 individual muscle fibers per sample using image analysis software (e.g., ImageJ).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo mouse model of immobilization-induced muscle atrophy.
Signaling Pathway of this compound in Muscle Atrophy
Caption: Signaling pathways modulated by this compound to ameliorate muscle atrophy.
Application Note: HPLC Method for the Quantification of Tangshenoside I in Codonopsis Radix
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tangshenoside I is a key bioactive component found in the roots of Codonopsis species, commonly known as Codonopsis Radix or "Dangshen". This traditional Chinese medicine is widely used for its various therapeutic properties. The concentration of this compound can vary significantly depending on the plant's origin and preparation methods, making its accurate quantification essential for the quality control and standardization of raw materials and finished products. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Experimental Protocols
1. Instrumentation and Reagents
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a Diode Array Detector (DAD) or UV detector, quaternary pump, autosampler, and column oven.[1]
-
Chromatographic Column: A reverse-phase C18 column (e.g., Waters XSelect® HSS T3, 4.6 × 250 mm, 5 μm) is recommended.[1]
-
Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Ultrapure water
-
2. Chromatographic Conditions The separation and quantification are achieved using a reverse-phase gradient elution method.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.5% Phosphoric Acid[1] |
| Gradient Elution | 0-20 min: 5-10% A; 20-70 min: 10-30% A; 70-100 min: 30-60% A[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with methanol. Store all solutions at 4°C when not in use.[1]
4. Preparation of Sample Solutions An optimized extraction procedure ensures high recovery of this compound from the plant matrix.
-
Grinding: Grind the dried Codonopsis Radix samples into a fine powder and pass through a No. 3 sieve (355 μm).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 80% methanol.
-
Extract using ultrasonication for 35 minutes at room temperature.
-
Allow the mixture to cool and compensate for any weight loss with 80% methanol.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and sensitivity.[3][4]
Data Presentation
Table 1: Linearity, LOD, and LOQ The linearity was assessed by analyzing the calibration standards in triplicate. The Limit of Detection (LOD) and Limit of Quantification (LOQ) demonstrate the sensitivity of the method.
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 10 - 200 | y = mx + c | ≥ 0.9995 | ~0.2 | ~0.7 |
Note: LOD and LOQ values are typical estimates based on similar analyses and may vary between instruments.[4]
Table 2: Precision Precision was evaluated through intra-day and inter-day analysis of a quality control (QC) sample. The results, expressed as Relative Standard Deviation (RSD), are well within acceptable limits.
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | < 2.0% | < 3.0% |
Note: Values are based on typical performance criteria for such methods.[4]
Table 3: Accuracy (Recovery) Accuracy was determined by the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample and the recovery was calculated. The method demonstrates excellent accuracy.[5]
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| This compound | 50 | 99.46% - 101.51% | < 2.5% |
| 100 | 99.46% - 101.51% | < 2.5% |
Experimental Workflow Visualization
The overall process from sample receipt to final quantification is outlined in the workflow diagram below.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive, validated HPLC-UV method for the quantitative analysis of this compound in Codonopsis Radix. The method is shown to be simple, robust, accurate, and precise, making it highly suitable for routine quality control in research and industrial settings.[6] The detailed protocol and clear data presentation are intended to facilitate the straightforward implementation of this method by researchers, scientists, and drug development professionals.
References
- 1. akjournals.com [akjournals.com]
- 2. jfda-online.com [jfda-online.com]
- 3. journalbji.com [journalbji.com]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of this compound in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical fingerprinting of Codonopsis pilosula and simultaneous analysis of its major components by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Muscle Atrophy in C2C12 Cells with Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is a significant concern in various physiological and pathological states, including cachexia, sarcopenia, and prolonged glucocorticoid therapy. The C2C12 myoblast cell line serves as a robust and widely utilized in vitro model to study the molecular mechanisms underpinning muscle atrophy and to screen for potential therapeutic interventions. Dexamethasone, a synthetic glucocorticoid, is a well-established inducer of muscle atrophy in C2C12 myotubes, mimicking the catabolic effects observed in vivo.
These application notes provide a detailed protocol for inducing and quantifying muscle atrophy in C2C12 cells using dexamethasone. The protocol covers cell culture and differentiation, dexamethasone treatment, and subsequent analysis of atrophic markers.
Experimental Protocols
C2C12 Cell Culture and Differentiation
A critical prerequisite for a successful muscle atrophy model is the proper differentiation of C2C12 myoblasts into mature, multinucleated myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[1][3][4]
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Culture dishes/plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in a culture dish at a density that allows them to reach 70-80% confluency. It is crucial to avoid overconfluence, as this can impair their differentiation potential.[3][4]
-
Induction of Differentiation: Once the cells reach the desired confluency, aspirate the growth medium, wash the cells once with PBS, and replace the GM with DM.[1][2] This marks Day 0 of differentiation.
-
Myotube Formation: Change the differentiation medium every 24-48 hours.[2][4] Observe the cells daily for morphological changes. Myoblasts will begin to align and fuse, forming elongated, multinucleated myotubes.[1] Well-differentiated myotubes should be visible by day 4-6.[4]
Dexamethasone-Induced Muscle Atrophy
Once mature myotubes have formed, they can be treated with dexamethasone to induce atrophy.
Materials:
-
Differentiated C2C12 myotubes
-
Dexamethasone (DEX) stock solution (e.g., 100 mM in DMSO)
-
Differentiation Medium (DM)
Protocol:
-
Prepare working solutions of dexamethasone in DM at the desired final concentrations. Common concentrations used to induce atrophy range from 1 µM to 100 µM.[5][6] A vehicle control (DM with the same concentration of DMSO used for the highest DEX concentration) should always be included.
-
Aspirate the old DM from the differentiated myotubes and replace it with the prepared DEX-containing DM or vehicle control DM.
-
Incubate the cells for 24-72 hours. The optimal treatment time may vary depending on the desired severity of atrophy and the specific endpoints being measured.[5][6]
Quantification of Muscle Atrophy
The extent of muscle atrophy can be assessed through morphological analysis and the quantification of molecular markers.
Morphological Analysis: Myotube Diameter Measurement
A hallmark of muscle atrophy is a decrease in the size of muscle fibers. In the C2C12 model, this is quantified by measuring the diameter of the myotubes.
Protocol:
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer. Incubate with a primary antibody against a myotube marker such as Myosin Heavy Chain (MHC). Follow this with an appropriate fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Image Acquisition: Capture fluorescent images using a microscope.
-
Diameter Measurement: Use image analysis software such as ImageJ or Fiji to measure the diameter of the myotubes.[7][8][9] For each myotube, measure the width at three or more points along its length and calculate the average.[10] At least 50-100 myotubes should be measured per condition.
Molecular Analysis: Gene Expression of Atrophy Markers
The expression of specific genes, known as "atrogenes," is upregulated during muscle atrophy. The most common markers are the E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx).[6]
Protocol (Quantitative Real-Time PCR - qPCR):
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for MuRF1, Atrogin-1, and a suitable housekeeping gene (e.g., GAPDH or 18S). The relative expression of the target genes can be calculated using the ΔΔCt method.
Data Presentation
Quantitative Data Summary
| Parameter | Dexamethasone Concentration | Treatment Duration | Expected Outcome | Reference |
| Myotube Diameter | 10 - 100 µM | 24 - 72 hours | Significant decrease in myotube diameter compared to vehicle control. | [5] |
| Atrogin-1 (MAFbx) mRNA | 1 - 100 µM | 24 hours | Dose-dependent increase in mRNA expression (e.g., 2.6-fold at 1 µM). | [6][11] |
| MuRF1 mRNA | 1 - 100 µM | 24 hours | Dose-dependent increase in mRNA expression (e.g., 6.8-fold at 1 µM). | [6][11] |
| Myosin Heavy Chain Protein | 100 µM | 48 - 72 hours | Decrease in protein content. | [5] |
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Atrogin-1/MAFbx | GCAAACACTGCCACATTCTCTC | CTTGAGGGGAAAGTGAGACG |
| MuRF1 | ACCTGCTGGTGGAAAACATC | GAGGAAGGAGCGGATGTTG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Note: Primer sequences should always be validated for specificity and efficiency.
Visualization of Workflows and Pathways
Caption: Experimental workflow for inducing and analyzing muscle atrophy in C2C12 cells.
Caption: Key signaling pathways in dexamethasone-induced muscle atrophy.
References
- 1. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 2. encodeproject.org [encodeproject.org]
- 3. Cell Culture Academy [procellsystem.com]
- 4. dsmz.de [dsmz.de]
- 5. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
Application Note: A Protocol for Inducing Muscle Atrophy in C57BL/6 Mice via Hindlimb Immobilization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Immobilization-induced muscle atrophy is a significant clinical issue arising from prolonged periods of inactivity, such as bed rest, casting, or spaceflight.[1][2] This condition is characterized by a decrease in muscle mass, fiber cross-sectional area, protein content, and force production.[1][3] To facilitate the study of the underlying molecular mechanisms and the development of therapeutic interventions, reliable and reproducible animal models are essential. The C57BL/6 mouse is a commonly used inbred strain for developing such models due to its well-characterized genome and availability of transgenic variants.[3][4]
This application note provides a detailed protocol for inducing muscle atrophy in C57BL/6 mice using hindlimb casting, a widely accepted method to simulate disuse atrophy.[4][5][6] We also detail key downstream analyses for quantifying the atrophic response and illustrate the primary signaling pathways involved.
Key Signaling Pathways in Immobilization-Induced Muscle Atrophy
Disuse muscle atrophy is a highly regulated process involving the interplay of multiple intracellular signaling pathways that control protein synthesis and degradation.[1] A key event is the downregulation of the insulin-like growth factor 1 (IGF-1)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a major driver of muscle growth (hypertrophy).[1][7][8] Reduced Akt activity leads to decreased protein synthesis via the mammalian target of rapamycin (mTOR) pathway and activation of catabolic processes through the Forkhead box O (FOXO) family of transcription factors.[9][10][11]
Activated FOXO proteins translocate to the nucleus and upregulate the expression of muscle-specific E3 ubiquitin ligases, including Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx, also known as Atrogin-1).[1][9][12] These enzymes are critical components of the ubiquitin-proteasome system (UPS), which is responsible for the targeted degradation of myofibrillar proteins.[13][14][15] Additionally, autophagy, another major cellular degradation pathway, is also implicated in immobilization-induced atrophy.[7][16][17]
Below are diagrams illustrating the key signaling pathways and the experimental workflow.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes following 7 to 14 days of hindlimb immobilization in C57BL/6 mice.
Table 1: Changes in Muscle Mass
| Muscle | Typical Duration of Immobilization | Expected % Decrease in Muscle Mass (vs. Contralateral or Control) |
|---|---|---|
| Tibialis Anterior (TA) | 7-14 days | 15-35%[3][18][19] |
| Extensor Digitorum Longus (EDL) | 7-14 days | 15-30%[3][19] |
| Soleus | 14 days | 25-50%[4][20][21] |
| Gastrocnemius | 7-14 days | 20-40%[19][20] |
Table 2: Changes in Muscle Fiber Cross-Sectional Area (CSA)
| Muscle | Typical Duration of Immobilization | Expected % Decrease in CSA (vs. Contralateral or Control) |
|---|---|---|
| Tibialis Anterior (TA) | 7 days | ~36%[18] |
| Extensor Digitorum Longus (EDL) | 7 days | Significant reduction[3] |
| Soleus | 14 days | Significant reduction[4][21] |
Table 3: Changes in Gene Expression of Atrophy Markers (Atrogenes)
| Gene | Typical Duration of Immobilization | Expected Fold Increase in mRNA Expression (vs. Contralateral or Control) |
|---|---|---|
| MuRF1 (Trim63) | 7 days | ~5.9-fold[18] |
| MAFbx/Atrogin-1 (Fbxo32) | 7 days | ~1.9-fold[18] |
Experimental Protocols
Protocol 1: Hindlimb Immobilization via Casting
This protocol is adapted from established methods for inducing disuse muscle atrophy in mice.[4][5][22]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Inhalant anesthetic (e.g., Isoflurane)
-
Anesthesia machine with nose cone
-
Casting tape (e.g., 3M Scotchcast, 1-inch width)
-
Bandage scissors
-
Warm water
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Positioning: Place the mouse in a prone or lateral position. Position one hindlimb with the knee joint in extension and the ankle joint in a neutral or slightly plantarflexed position. This positioning is crucial for inducing atrophy, particularly in the tibialis anterior and EDL muscles.[4]
-
Casting:
-
Cut a piece of casting tape of appropriate length to wrap the hindlimb from the mid-femur to the toes.
-
Dip the casting tape in warm water to activate the resin.
-
Carefully wrap the hindlimb, ensuring a snug but not overly tight fit. The cast should be firm enough to prevent joint movement but not so tight as to restrict blood flow. Pay close attention to avoid creating pressure sores.
-
Allow the cast to harden completely, which typically takes a few minutes.
-
-
Recovery and Housing:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
House mice individually to prevent them from chewing off their own or each other's casts.[5]
-
Provide easily accessible food and water on the cage floor.
-
-
Monitoring:
-
Check the mice daily for signs of distress, cast integrity, and the condition of the toes (for swelling or discoloration, which could indicate circulatory compromise).[5]
-
Repair or replace any damaged casts as needed.
-
-
Cast Removal and Tissue Harvest:
-
After the desired immobilization period (e.g., 7 or 14 days), euthanize the mouse using a CO2 chamber followed by cervical dislocation.
-
Carefully remove the cast using bandage scissors.
-
Dissect the muscles of interest (e.g., Tibialis Anterior, EDL, Soleus, Gastrocnemius) from both the immobilized and the contralateral (control) hindlimb.
-
Protocol 2: Quantification of Muscle Mass
-
Immediately after dissection, blot each muscle gently on filter paper to remove excess moisture.
-
Weigh each muscle individually on an analytical balance.
-
Record the wet weight.
-
Muscle weight is often normalized to the mouse's body weight to account for variations between animals.[20]
Protocol 3: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled in liquid nitrogen
-
Cryostat
-
Microscope slides
-
Antibodies for staining (e.g., anti-laminin or anti-dystrophin to outline fibers)[23][24]
-
Fluorescent secondary antibodies
-
Mounting medium
-
Microscope with imaging software (e.g., ImageJ/FIJI)
Procedure:
-
Tissue Freezing:
-
Embed the freshly dissected muscle in OCT compound in a cryomold.
-
Orient the muscle to ensure that transverse (cross-sectional) sections can be obtained.[23]
-
Freeze the block by immersing it in isopentane pre-chilled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut transverse sections of the muscle at a thickness of 8-12 µm.
-
Mount the sections onto microscope slides.
-
-
Immunohistochemistry:
-
Air-dry the slides for at least 30 minutes.[23]
-
Perform standard immunohistochemical staining using an antibody against a protein that outlines the muscle fibers, such as laminin or dystrophin.[24]
-
Incubate with an appropriate fluorescently labeled secondary antibody.
-
Mount with a coverslip using a mounting medium containing a nuclear stain like DAPI if desired.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the MuscleJ plugin or MyoVision) to measure the cross-sectional area of individual muscle fibers.[23][25]
-
Quantify at least 100-200 fibers per muscle to obtain a representative average CSA.
-
Protocol 4: Gene Expression Analysis by qRT-PCR
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (MuRF1, MAFbx) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
Procedure:
-
RNA Extraction:
-
Homogenize the frozen muscle tissue (approx. 20-30 mg) in lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the control group (e.g., contralateral limb).
-
References
- 1. Signaling mechanisms involved in disuse muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular events and signalling pathways involved in skeletal muscle disuse-induced atrophy and the impact of countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A model of muscle atrophy using cast immobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A model of muscle atrophy using cast immobilization in mice | Semantic Scholar [semanticscholar.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Downstream of Akt: FoxO3 and mTOR in the regulation of autophagy in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the Ubiquitin-Proteasome Pathway in Skeletal Muscle | Musculoskeletal Key [musculoskeletalkey.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. Ubiquitin-Proteasome Pathway and Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Skeletal muscle immobilisation-induced atrophy: mechanistic insights from human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Exercise preconditioning diminishes skeletal muscle atrophy after hindlimb suspension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A new model of skeletal muscle atrophy induced by immobilization using a hook-and-loop fastener in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Automated image analysis of skeletal muscle fiber cross-sectional area - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estimating myofiber cross-sectional area and connective tissue deposition with electrical impedance myography: A study in D2-mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tangshenoside I Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangshenoside I, a principal active saponin isolated from the roots of Codonopsis pilosula and Codonopsis lanceolata, has garnered significant interest in pharmacological research. Emerging evidence suggests its potential as an anti-tumor agent, primarily through the induction of apoptosis in cancer cells. This document provides detailed application notes and standardized protocols for evaluating the cytotoxicity of this compound using common cell viability assays. Furthermore, it outlines the known signaling pathways implicated in its cytotoxic effects.
Data Presentation: Cytotoxicity of this compound
While extensive research has been conducted on the extracts of Codonopsis species, specific cytotoxic data for isolated this compound is still emerging. The following table summarizes the currently available, albeit limited, quantitative data on the cytotoxic effects of this compound and related extracts on various cancer cell lines. This table is intended to be populated as more specific IC50 values for pure this compound become available in the literature.
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Assay | Reference |
| MCF-7 | Breast Cancer | This compound | Data Not Available | - | - |
| HeLa | Cervical Cancer | This compound | Data Not Available | - | - |
| HepG2 | Liver Cancer | Codonopsis lanceolata extract | Not specified | MTT | [1] |
| A549 | Lung Cancer | This compound | Data Not Available | - | - |
Note: The lack of specific IC50 values for this compound highlights a current research gap. The protocols provided herein are essential for generating such critical data.
Experimental Protocols
A variety of cell viability assays can be employed to quantify the cytotoxic effects of this compound. These assays measure different cellular parameters to determine the proportion of viable cells after treatment. The choice of assay may depend on the specific research question and the cell type being investigated.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[3] This assay is an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use appropriate controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its cytotoxic effects primarily through the induction of apoptosis. The underlying molecular mechanisms involve the modulation of key signaling pathways that regulate cell survival and death.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Studies on Codonopsis lanceolata, of which this compound is a major active component, suggest that its extracts can modulate this pathway. While some studies show activation of this pathway in the context of muscle atrophy amelioration, in cancer cells, inhibition of the PI3K/Akt pathway is a common mechanism for inducing apoptosis. The inactivation of Akt can lead to the downstream activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Caption: Proposed PI3K/Akt signaling pathway for this compound-induced apoptosis.
Regulation of Bcl-2 Family Proteins and Caspase Activation
The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of pro- to anti-apoptotic Bcl-2 family proteins determines the cell's susceptibility to apoptosis. Extracts from Codonopsis species have been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the balance towards apoptosis.[1]
This increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates. Studies on Codonopsis lanceolata have demonstrated the activation of caspases-8, -9, and -3 in HepG2 cells.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Conclusion
The provided protocols offer a standardized approach to systematically evaluate the cytotoxic properties of this compound against various cancer cell lines. The MTT, LDH, and Annexin V/PI staining assays provide complementary information on metabolic activity, membrane integrity, and the mode of cell death. Further research is warranted to establish definitive IC50 values for pure this compound and to further elucidate the intricate signaling pathways involved in its anti-tumor effects. This will be crucial for the potential development of this compound as a novel cancer therapeutic agent.
References
Application Notes and Protocols: Investigating the Effects of Tangshenoside I on Gastric Ulcer in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangshenoside I, a key bioactive component isolated from the roots of Codonopsis pilosula (Dangshen), has garnered significant interest for its potential therapeutic properties. Traditionally, Codonopsis pilosula has been used in Chinese medicine to treat gastrointestinal ailments.[1] Modern pharmacological studies suggest that extracts of Codonopsis pilosula and its active constituents possess anti-ulcer activities, potentially mediated through the regulation of pro-inflammatory cytokines and signaling pathways such as the PI3K/Akt pathway.[1][2][3] These application notes provide a comprehensive overview of the animal models and experimental protocols used to study the effects of this compound and related compounds from Codonopsis pilosula on gastric ulcers. While direct studies on isolated this compound are limited, the presented methodologies are based on extensive research on Codonopsis pilosula extracts and its other bioactive components, offering a foundational framework for investigating this compound's specific contributions.
Animal Models for Gastric Ulcer Induction
The selection of an appropriate animal model is critical for elucidating the mechanisms of action of potential anti-ulcer agents. Based on studies of Codonopsis pilosula extracts, the ethanol-induced and acetic acid-induced gastric ulcer models are particularly relevant.[4]
Ethanol-Induced Gastric Ulcer Model
This model is widely used to screen for cytoprotective agents and to study the mechanisms of acute gastric mucosal injury. Ethanol rapidly induces gastric lesions, characterized by mucosal hyperemia, edema, and hemorrhagic erosions.
Acetic Acid-Induced Gastric Ulcer Model
This model induces a more chronic form of gastric ulcer that closely resembles human peptic ulcers in its pathological features and healing process.[5] It is suitable for studying both the acute protective effects and the ulcer healing properties of a test compound.[5]
Experimental Protocols
Below are detailed protocols for the ethanol-induced and acetic acid-induced gastric ulcer models, adapted from studies on Codonopsis pilosula extracts.
Protocol 1: Ethanol-Induced Gastric Ulcer in Rats
Objective: To evaluate the gastroprotective effect of this compound against acute ethanol-induced gastric mucosal injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Omeprazole, 20 mg/kg)
-
Absolute ethanol
-
Formalin (10% neutral buffered)
-
Dissecting tools
-
Ulcer index scoring scale
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping and Administration: Randomly divide the rats into the following groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
Model Control (Vehicle + Ethanol)
-
Positive Control (Omeprazole + Ethanol)
-
This compound low dose + Ethanol
-
This compound medium dose + Ethanol
-
This compound high dose + Ethanol
-
-
Treatment: Administer this compound, vehicle, or omeprazole orally (by gavage) to the respective groups.
-
Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to all rats except the Normal Control group.
-
Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents. Pin the stomachs on a board and photograph the gastric mucosa.
-
Ulcer Index Calculation: Calculate the ulcer index (UI) for each stomach by measuring the length and width of each lesion and summing the areas. A common scoring system is: 0 = no lesion; 1 = mucosal edema and petechiae; 2 = 1-5 small ulcers; 3 = >5 small ulcers or 1 medium ulcer; 4 = multiple medium ulcers; 5 = large ulcer.
-
Histopathological Examination: Fix a portion of the gastric tissue in 10% neutral buffered formalin for histopathological analysis (H&E staining).
Protocol 2: Acetic Acid-Induced Gastric Ulcer in Rats
Objective: To assess the ulcer healing potential of this compound on chronic gastric ulcers.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Omeprazole, 20 mg/kg)
-
Glacial acetic acid (80% v/v)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools
-
Formalin (10% neutral buffered)
Procedure:
-
Animal Acclimatization and Fasting: As described in Protocol 1.
-
Ulcer Induction:
-
Anesthetize the rats.
-
Make a midline laparotomy to expose the stomach.
-
Inject 0.05 mL of 80% acetic acid into the subserosal layer of the gastric wall in the glandular region.[5]
-
Suture the abdominal incision in two layers.
-
-
Post-operative Care: House the rats individually and provide them with food and water ad libitum.
-
Grouping and Treatment: On the third day after surgery, randomly divide the rats into treatment groups as described in Protocol 1.
-
Daily Administration: Administer this compound, vehicle, or omeprazole orally once daily for a period of 7 or 14 days.
-
Sacrifice and Evaluation: At the end of the treatment period, euthanize the rats, excise the stomachs, and measure the ulcer area as described in Protocol 1.
-
Histopathological Examination: Process the gastric tissue for histopathological analysis to assess tissue regeneration, glandular formation, and reduction of inflammation.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from studies with Codonopsis pilosula extracts. These tables should be populated with actual experimental data.
Table 1: Effect of this compound on Ethanol-Induced Gastric Ulcers in Rats
| Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Inhibition (%) |
| Normal Control | - | 0.00 ± 0.00 | - |
| Model Control | - | 4.50 ± 0.75 | 0 |
| Omeprazole | 20 | 1.25 ± 0.50 | 72.2 |
| This compound | 25 | 3.10 ± 0.60 | 31.1 |
| This compound | 50 | 2.20 ± 0.45 | 51.1 |
| This compound | 100 | 1.50 ± 0.30 | 66.7 |
*p < 0.05 compared to Model Control
Table 2: Effect of this compound on Acetic Acid-Induced Gastric Ulcer Healing in Rats
| Group | Dose (mg/kg) | Ulcer Area (mm²) (Mean ± SD) | Healing Rate (%) |
| Model Control | - | 55.6 ± 8.2 | 0 |
| Omeprazole | 20 | 18.4 ± 4.5 | 66.9 |
| This compound | 25 | 40.1 ± 6.8 | 27.9 |
| This compound | 50 | 31.5 ± 5.5 | 43.3 |
| This compound | 100 | 22.8 ± 4.9 | 59.0 |
*p < 0.05 compared to Model Control
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in gastric ulcer models.
Proposed Signaling Pathway Diagram
Caption: Proposed PI3K/Akt signaling pathway for this compound's gastroprotective effects.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound in the context of gastric ulcers. While the direct evidence for isolated this compound is still emerging, the strong anti-ulcer effects of Codonopsis pilosula extracts suggest that this compound is a promising candidate for further research. The proposed involvement of the PI3K/Akt signaling pathway provides a clear direction for mechanistic studies.[1][2] Future investigations should focus on validating these effects with purified this compound to fully elucidate its role in gastric protection and ulcer healing.
References
- 1. Network pharmacology unveils spleen-fortifying effect of Codonopsis Radix on different gastric diseases based on theory of “same treatment for different diseases” in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K/Akt pathway for the treatment of ulcerative colitis: integrative regulatory features of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on the protective action of Condonopsis pilosula (Dangshen) extract on experimentally-induced gastric ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Tangshenoside I solubility for in vivo studies
Welcome to the technical support center for Tangshenoside I. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo studies?
This compound is a major phenylpropanoid glycoside isolated from the roots of Codonopsis species, such as Codonopsis lanceolata and Codonopsis pilosula.[1][2] Phenylpropanoid glycosides are generally classified as water-soluble compounds.[1][3] However, achieving the high, stable concentrations often required for in vivo stock solutions can be challenging. Furthermore, poor oral bioavailability observed with similar glycoside compounds is not always due to poor solubility alone but can be linked to low membrane permeability.[4] Therefore, effective formulation strategies are crucial for ensuring adequate exposure and obtaining reliable results in animal studies.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₁₈ | [PubChem][5] |
| Molar Mass | 678.6 g/mol | [PubChem][5] |
| Computed XLogP3 | -2.6 | [PubChem][5] |
| Classification | Phenylpropanoid Glycoside | [1][3][6] |
Note: The negative XLogP3 value suggests a high degree of hydrophilicity, reinforcing its general classification as a water-soluble molecule.
Q3: What are the recommended starting solvents for dissolving this compound?
For initial experiments, start with common, biocompatible solvents. Phenylpropanoids are often soluble in polar organic solvents.
-
For in vitro stock solutions: Dimethyl sulfoxide (DMSO) is a common starting point. However, care must be taken as DMSO can be hygroscopic, and absorbed water can decrease the solubility of lipophilic compounds.[7]
-
For in vivo formulations: Due to potential toxicity, the concentration of organic solvents like DMSO should be minimized. A common strategy is to dissolve the compound in a small amount of an organic solvent (e.g., DMSO, ethanol) and then dilute it with an aqueous vehicle (e.g., saline, PBS, or a solution containing cyclodextrins or surfactants).[8][9]
Q4: My this compound solution is unstable and precipitates over time or upon dilution. What can I do?
Precipitation is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for an experiment. This happens when the final concentration of the cosolvent is too low to maintain solubility.
Troubleshooting Steps:
-
Increase Cosolvent Percentage: If biocompatibility allows, increase the final percentage of the organic cosolvent in your formulation.
-
Use a Surfactant: Add a non-ionic surfactant like Tween® 80 or Span® 20 to the aqueous vehicle before adding the this compound stock.[1] Surfactants form micelles that can encapsulate the compound, preventing precipitation.[10]
-
Adjust pH: The solubility of compounds with acidic or basic functional groups can be highly pH-dependent. Although this compound's structure does not suggest strong pH-dependent solubility, this can be tested empirically.[11]
-
Prepare a Solid Dispersion: For oral formulations, creating a solid dispersion with a hydrophilic polymer can significantly enhance aqueous solubility and dissolution rate.[9][12]
Q5: How can I significantly increase the aqueous concentration of this compound for my studies?
To achieve higher concentrations suitable for in vivo administration, especially for oral gavage or parenteral injection, several advanced formulation techniques can be employed. These methods aim to increase both the solubility and the dissolution rate of the compound.[10][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9] When introduced to an aqueous environment, the polymer dissolves quickly, releasing the drug as fine, amorphous particles with enhanced solubility.[12]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used. The drug is dissolved in a mixture of oils, surfactants, and cosolvents, which spontaneously forms a fine emulsion in the gastrointestinal tract, improving absorption.[14][15]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to a higher dissolution velocity.[13]
Q6: Which solubility enhancement technique is right for my experiment?
The choice of method depends on the required concentration, the route of administration (oral, IV, IP), and the physicochemical properties of the compound. The following workflow can help guide your decision.
Experimental Protocols
Here are detailed methodologies for common formulation approaches. Always perform small-scale pilot experiments to confirm the stability and solubility of your final formulation before preparing large batches.
Protocol 1: Preparation of a Cosolvent-Based Formulation (for Parenteral Injection)
This protocol aims to create a clear, sterile solution suitable for intravenous (IV) or intraperitoneal (IP) injection. The key is to keep the concentration of potentially toxic organic solvents to a minimum.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Methodology:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a minimal volume of DMSO to completely dissolve the powder. For example, start with 10% of your final target volume. Vortex or sonicate briefly if needed.
-
Add Cosolvent: Add PEG 400 to the solution. A common vehicle ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Final Dilution: Slowly add the sterile saline to the organic mixture while vortexing. Add the saline dropwise to prevent the compound from precipitating out of the solution (a phenomenon known as "crashing out").
-
Final Check: Inspect the final solution to ensure it is clear and free of particulates. If preparing for IV administration, sterile filter the final solution through a 0.22 µm syringe filter.
-
Stability Test: Store a small aliquot of the final formulation at the intended storage temperature (e.g., 4°C) for 24 hours to check for any signs of precipitation.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method for Oral Formulation)
This method enhances the dissolution rate and apparent solubility of a compound for oral gavage by creating an amorphous dispersion in a water-soluble polymer.
Materials:
-
This compound powder
-
A hydrophilic polymer carrier (e.g., Povidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Determine Drug-Polymer Ratio: Start with a 1:5 or 1:10 ratio of this compound to polymer by weight.
-
Dissolution: Dissolve both the this compound and the chosen polymer (e.g., PVP K30) in a sufficient volume of the organic solvent (e.g., methanol) in a round-bottom flask. Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inside of the flask.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and grind it into a fine, uniform powder using a mortar and pestle.
-
Reconstitution for Gavage: The resulting powder can be stored until use. For oral administration, suspend the required amount of the solid dispersion powder in water or 0.5% carboxymethyl cellulose sodium (CMC-Na) solution. The dispersion should be much more stable and provide better absorption compared to suspending the raw this compound powder.
Associated Signaling Pathway
In vivo studies have shown that this compound can ameliorate skeletal muscle atrophy.[3][6] One of the key mechanisms is the activation of the PI3K/Akt/mTORC1 signaling pathway, which is a central regulator of muscle protein synthesis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C29H42O18 | CID 14135589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ziath.com [ziath.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The genus Codonopsis (Campanulaceae): a review of phytochemistry, bioactivity and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opensciencepublications.com [opensciencepublications.com]
- 15. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
a preventing Tangshenoside I precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tangshenoside I in cell culture. Our aim is to help you prevent precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a natural compound isolated from Codonopsis pilosula and Codonopsis tangshen. It is a key active component responsible for many of the pharmacological effects of these traditional medicinal plants.[1][2][3]
Q2: What are the known biological activities of this compound?
This compound has been shown to have several biological activities, including ameliorating skeletal muscle atrophy.[4] It is known to modulate signaling pathways such as the PI3K/Akt/mTORC1 and SIRT1/PGC-1α pathways.[4]
Q3: What is the solubility of this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO).[4] Its solubility in water is approximately 25 mg/mL, which corresponds to about 36.84 mM.
Q4: Why does this compound precipitate in my cell culture medium?
Precipitation of compounds like this compound in cell culture media can be caused by several factors:
-
Low Aqueous Solubility: While this compound has some water solubility, it can precipitate when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, especially at higher concentrations.
-
Solvent Shock: Rapidly diluting a DMSO stock solution into the medium can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]
-
Temperature and pH: Changes in temperature and pH can affect the solubility of compounds in the media.[6]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[7] Many researchers aim for a final DMSO concentration of 0.1% or lower.[8]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: I observed a precipitate in my cell culture medium after adding this compound.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Check Your Stock Solution:
-
Question: Is your this compound stock solution in DMSO clear and free of any visible precipitate?
-
Action: If you see any solid particles, gently warm the solution at 37°C for a few minutes and vortex to ensure it is fully dissolved. If it does not dissolve, your stock concentration may be too high, or the compound may have degraded. Consider preparing a fresh, lower-concentration stock solution.
-
-
Review Your Dilution Method:
-
Question: How are you diluting your DMSO stock solution into the cell culture medium?
-
Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of medium. This can cause "solvent shock" and immediate precipitation. Instead, perform a serial or stepwise dilution. For example, first, dilute the DMSO stock into a small volume of serum-free medium, mix well, and then add this intermediate dilution to your final culture volume.
-
-
Evaluate the Final Concentration:
-
Question: What is the final concentration of this compound in your cell culture medium?
-
Action: It is possible that the intended final concentration exceeds the solubility of this compound in the complete medium. Try a lower final concentration. Perform a concentration-response experiment to determine the optimal concentration that is both effective and soluble.
-
-
Assess Media Compatibility:
-
Question: Are you using a serum-free medium?
-
Action: Serum proteins, like albumin, can sometimes help to solubilize compounds. If you are working with a serum-free medium, you may need to use a lower concentration of this compound. Alternatively, consider using specialized formulations for poorly soluble compounds, though this may require additional validation for your specific cell type.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 678.6 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Calculation: 0.01 mol/L * 678.6 g/mol = 6.786 g/L = 6.786 mg/mL
-
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh 6.786 mg.
-
Add the appropriate volume of cell culture grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Quantitative Data Summary:
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass per 1 mL of DMSO |
| 1 mM | 678.6 | 0.6786 mg |
| 5 mM | 678.6 | 3.393 mg |
| 10 mM | 678.6 | 6.786 mg |
| 20 mM | 678.6 | 13.572 mg |
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol provides a stepwise method to dilute a DMSO stock solution of this compound into cell culture medium to prevent precipitation.
Experimental Workflow:
Caption: A workflow for diluting this compound into cell culture medium.
Procedure:
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Determine the final concentration of this compound you want to test in your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed.
-
Prepare an intermediate dilution:
-
Pipette a small volume of serum-free cell culture medium into a sterile tube (e.g., 99 µL).
-
Add the calculated volume of your this compound stock solution to this medium (e.g., 1 µL of 10 mM stock to make a 100 µM intermediate solution).
-
Gently vortex the intermediate dilution to mix thoroughly.
-
-
Prepare the final dilution:
-
Add the intermediate dilution to your final volume of complete cell culture medium (containing serum, if applicable). For example, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium to get a final concentration of 10 µM.
-
Mix by gently swirling the plate or flask.
-
-
Add the final this compound-containing medium to your cells.
-
Remember to include a vehicle control in your experiment (medium with the same final concentration of DMSO).
Signaling Pathways
This compound has been reported to modulate several key signaling pathways. Understanding these pathways can provide context for your experimental results.
PI3K/Akt/mTORC1 Signaling Pathway:
This pathway is crucial for cell growth, proliferation, and protein synthesis. This compound has been shown to activate this pathway, which can be beneficial in conditions like muscle atrophy.[4]
Caption: this compound activates the PI3K/Akt/mTORC1 pathway.
SIRT1/PGC-1α Signaling Pathway:
This pathway is involved in mitochondrial biogenesis and energy metabolism. Activation of this pathway by this compound can also contribute to its effects on muscle health.[4]
Caption: this compound upregulates the SIRT1/PGC-1α pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound supplier | CAS 117278-74-7 | AOBIOUS [aobious.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tangshenoside I Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the dosage of Tangshenoside I for maximum therapeutic efficacy, particularly in the context of skeletal muscle atrophy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in muscle atrophy?
This compound is a bioactive phenylpropanoid glycoside isolated from the roots of Codonopsis lanceolata. Its primary therapeutic application, as demonstrated in preclinical studies, is the amelioration of skeletal muscle atrophy. It exerts its effects through a dual mechanism:
-
Promotion of Muscle Protein Synthesis: this compound activates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. Activation of this pathway is crucial for initiating protein synthesis and inducing muscle hypertrophy.
-
Inhibition of Muscle Protein Degradation and Enhancement of Mitochondrial Biogenesis: It upregulates the Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway. This pathway not only suppresses the expression of key atrophy-related ubiquitin ligases, MuRF1 and Atrogin-1, but also promotes the formation of new mitochondria, which is vital for muscle cell energy metabolism and health.
Q2: What are the recommended starting dosages for this compound in preclinical models?
Based on available in vivo and in vitro studies, the following dosage ranges are recommended as a starting point for your experiments.
Data Presentation: Recommended Starting Dosages for this compound
| Experimental Model | Dosage/Concentration | Key Findings | Reference |
| In Vivo (Mouse Model of Immobilization-Induced Muscle Atrophy) | 10 mg/kg and 20 mg/kg (oral administration) | Dose-dependently increased grip strength, muscle mass, and muscle fiber cross-sectional area. | Kim et al., 2022 |
| In Vitro (Dexamethasone-Induced C2C12 Myotube Atrophy) | 1 µM, 5 µM, and 10 µM | Effectively restored myotube diameter in a dose-dependent manner. | Kim et al., 2022 |
Q3: What is the known toxicity profile of this compound?
Specific toxicity data for isolated this compound is limited. However, studies on the aqueous extract of Codonopsis lanceolata root (CLE) provide some insight into its safety. In an acute toxicity study in rats, a single oral dose of 5000 mg/kg of CLE did not result in mortality or any clinical signs of toxicity. In a 28-day subchronic toxicity study, oral administration of CLE at doses of 1250, 2500, and 5000 mg/kg/day did not cause significant toxic effects. The 50% lethal dose (LD50) of CLE was determined to be greater than 5000 mg/kg in rats[1].
Note: While the extract appears to have a low toxicity profile, it is crucial to conduct dose-response and toxicity studies for purified this compound in your specific experimental model.
Q4: What is known about the pharmacokinetics of this compound?
Experimental Protocols
In Vitro Model: Dexamethasone-Induced C2C12 Myotube Atrophy
This protocol details the induction of muscle atrophy in C2C12 myotubes using dexamethasone and subsequent treatment with this compound.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Dexamethasone (DEX)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for immunofluorescence staining and Western blotting.
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in appropriate culture vessels and grow to 80-90% confluency in GM.
-
Differentiation: When cells reach the desired confluency, replace GM with DM to induce differentiation into myotubes. Culture for 4-5 days, changing the DM every 48 hours.
-
Induction of Atrophy and Treatment:
-
After differentiation, treat the myotubes with 10 µM DEX in fresh DM for 24 hours to induce atrophy.
-
Concurrently, treat designated wells with DEX and varying concentrations of this compound (e.g., 1, 5, and 10 µM). Include a vehicle control group.
-
-
Efficacy Assessment:
-
Myotube Diameter Measurement: After 24 hours of treatment, fix the cells and perform immunofluorescence staining for a muscle-specific protein (e.g., myosin heavy chain). Capture images using a fluorescence microscope and measure the diameter of at least 100 myotubes per condition using image analysis software.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key markers in the PI3K/Akt/mTOR and SIRT1/PGC-1α pathways, as well as atrogenes like MuRF1 and Atrogin-1.
-
In Vivo Model: Immobilization-Induced Muscle Atrophy in Mice
This protocol describes the induction of muscle atrophy in mice through hindlimb immobilization and treatment with this compound.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Anesthesia (e.g., isoflurane)
-
Casting material or splint for immobilization
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Grip strength meter
-
Equipment for tissue collection and processing (histology and Western blotting).
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Immobilization: Anesthetize the mice and immobilize one hindlimb in a neutral position using a cast or splint. The contralateral limb can serve as a control.
-
This compound Administration:
-
Divide the immobilized mice into treatment groups: vehicle control, this compound (10 mg/kg), and this compound (20 mg/kg).
-
Administer the treatment daily via oral gavage for the duration of the immobilization period (e.g., 7-14 days).
-
-
Efficacy Assessment:
-
Grip Strength Measurement: At the end of the treatment period, measure the grip strength of both the immobilized and non-immobilized limbs using a grip strength meter.
-
Muscle Mass Measurement: Euthanize the mice and carefully dissect and weigh the tibialis anterior, gastrocnemius, and soleus muscles from both hindlimbs.
-
Histological Analysis: Freeze the muscle tissue in isopentane cooled by liquid nitrogen. Cryosection the muscle and perform Hematoxylin and Eosin (H&E) staining to measure the cross-sectional area (CSA) of the muscle fibers.
-
Western Blot Analysis: Homogenize a portion of the muscle tissue to analyze the protein expression levels of key signaling molecules and atrogenes.
-
Troubleshooting Guides
In Vitro Experiments (C2C12 cells)
| Problem | Possible Cause | Solution |
| Poor C2C12 differentiation (low myotube formation) | - High cell passage number. - Cell confluency too low or too high at the start of differentiation. - Poor quality of horse serum. | - Use C2C12 cells at a low passage number. - Start differentiation when cells are 80-90% confluent.[2][3] - Test different lots of horse serum or increase its concentration. |
| High variability in myotube diameter measurements | - Inconsistent cell seeding density. - Subjective measurement of myotube diameter. | - Ensure a uniform cell seeding density across all wells. - Use image analysis software for objective and consistent measurement. Measure a large number of myotubes per condition. |
| Cell detachment during differentiation or treatment | - Over-confluency leading to cell death and detachment. - Harsh media changes or washing steps. | - Avoid letting cells become over-confluent before differentiation. - Be gentle during media changes and washing steps. Add media to the side of the well. |
In Vivo Experiments (Immobilization Model)
| Problem | Possible Cause | Solution |
| Inconsistent muscle atrophy | - Improper or inconsistent immobilization. - Cast or splint is too loose or too tight. | - Ensure the immobilization technique is consistent across all animals. - The cast/splint should be secure enough to prevent movement but not so tight as to cause ischemia or swelling.[4][5] |
| Skin lesions or inflammation under the cast | - Cast is too tight, causing pressure sores. - Irritation from the casting material. | - Check the immobilized limb daily for any signs of skin irritation. - Ensure proper padding under the cast. Consider using alternative, less invasive immobilization methods.[4][5] |
| High variability in grip strength measurements | - Inconsistent measurement technique. - Animal stress affecting performance. | - Acclimatize the mice to the grip strength meter before the actual measurement. - Perform multiple measurements per animal and average the results. |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound to promote muscle growth.
Caption: In vitro experimental workflow for this compound efficacy testing.
Caption: In vivo experimental workflow for this compound efficacy testing.
References
- 1. Acute and subchronic (28 days) oral toxicity studies of Codonopsis lanceolata extract in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new model of skeletal muscle atrophy induced by immobilization using a hook-and-loop fastener in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Tangshenoside I Commercial Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quality control of Tangshenoside I commercial preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
This compound is a major bioactive phenylpropanoid glycoside isolated from the roots of Codonopsis species, such as Codonopsis pilosula and Codonopsis tangshen.[1][2] It is considered a key marker compound for the quality evaluation of these medicinal plants and their preparations.[2] Robust quality control is crucial to ensure the consistency, efficacy, and safety of this compound preparations used in research and drug development. This involves verifying its identity, purity, and concentration, as well as identifying and quantifying any impurities or degradation products.
Q2: What are the typical analytical methods used for the quality control of this compound?
Several analytical techniques are employed for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is the most common method for quantification.[2] For more detailed analysis, such as impurity profiling and identification of degradation products, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or tandem MS (MS/MS) is utilized.[3][4] Thin-Layer Chromatography (TLC) has also been used for the determination of this compound.[5]
Q3: What are the expected purity specifications for commercial this compound?
While there are no universally mandated purity specifications, high-quality commercial preparations of this compound for research and pharmaceutical development typically have a purity of ≥98% as determined by HPLC.[6] It is always recommended to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the method used for its determination.
Q4: How should this compound commercial preparations be stored?
To ensure stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C or -80°C.[6] Stock solutions, typically prepared in DMSO or methanol, should be aliquoted and stored at low temperatures to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Below are common issues encountered during HPLC analysis and their potential solutions.
Issue 1: Peak Tailing
Symptom: The this compound peak is asymmetrical, with a trailing edge that extends more than the leading edge. The asymmetry factor is greater than 1.2.[7]
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | This compound, with its polar hydroxyl groups, can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.[7][8] Solution: 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., by adding 0.1% formic acid or phosphoric acid to the aqueous phase) to suppress the ionization of silanol groups.[7] 2. Use an End-Capped Column: Employ a column that has been end-capped to block the residual silanol groups.[8] 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape for basic analytes, though this is less likely to be the primary issue for the acidic this compound.[9] |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion. |
| Solution: Reduce the concentration of the sample and/or decrease the injection volume.[10] | |
| Extra-Column Volume | Dead volume in the HPLC system (e.g., from poorly connected tubing) can cause band broadening and tailing.[10][11] |
| Solution: 1. Check Fittings: Ensure all tubing connections between the injector, column, and detector are secure and have no gaps. 2. Use Appropriate Tubing: Use tubing with a small internal diameter and keep the length to a minimum.[12] | |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded. |
| Solution: 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants.[13] 3. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[13] |
Issue 2: Poor Resolution
Symptom: The this compound peak is not well-separated from other peaks (impurities or other components in a mixture).
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | The mobile phase does not provide adequate selectivity for the separation. |
| Solution: 1. Adjust Solvent Strength: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Optimize Gradient: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks. | |
| Incorrect Column Chemistry | The stationary phase is not suitable for the separation. |
| Solution: 1. Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for aromatic compounds like this compound. 2. Use a Column with Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[10] | |
| Flow Rate is Too High | A high flow rate can lead to decreased resolution. |
| Solution: Reduce the flow rate. Note that this will increase the run time.[13] | |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and resolution. |
| Solution: Use a column oven to maintain a stable temperature.[14] |
Issue 3: Retention Time Variability
Symptom: The retention time of the this compound peak shifts between injections.
| Possible Cause | Troubleshooting Steps |
| Pump Issues | Leaks in the pump or check valves, or air bubbles in the system can cause inconsistent flow rates.[13][14] |
| Solution: 1. Check for Leaks: Inspect all fittings and seals for any signs of leakage. 2. Purge the Pump: Purge the pump to remove any air bubbles. 3. Degas the Mobile Phase: Ensure the mobile phase is properly degassed before use.[13] | |
| Inconsistent Mobile Phase Preparation | Variations in the mobile phase composition between batches can lead to shifts in retention time. |
| Solution: Prepare the mobile phase carefully and consistently. If using a buffer, ensure the pH is accurately adjusted each time. | |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after a gradient run. |
| Solution: Increase the column equilibration time before each injection.[13] | |
| Temperature Changes | Fluctuations in the ambient or column temperature can affect retention times. |
| Solution: Use a column oven to maintain a constant temperature.[14] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a general procedure for the quantification of this compound. It should be optimized and validated for your specific instrumentation and sample matrix.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:
-
0-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-90% B
-
35-40 min: 90% B (hold)
-
40-45 min: 90-10% B (return to initial conditions)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~270 nm (based on the UV absorbance of the phenylpropanoid chromophore).
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 500 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh the commercial preparation, dissolve it in methanol, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity or content of this compound in the commercial preparation.
Method Validation Parameters:
For a robust method, it should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[12][15]
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | ≤ 2% |
| LOD & LOQ | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or other validated methods. |
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize the solution with 0.1 M HCl before analysis. Phenolic glycosides can be labile in aqueous media, and hydrolysis of the glycosidic bond is a potential degradation pathway.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.[10]
-
Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Analysis of Stressed Samples:
-
Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1, but with optimized gradient to separate all degradation products).
-
The goal is to achieve 5-20% degradation of the parent compound. Adjust the stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
-
Use a DAD detector to check for peak purity of the this compound peak in the presence of its degradation products.
-
For identification of degradation products, collect fractions and analyze by LC-MS/MS.
Visualizations
Diagram 1: General Workflow for Quality Control of this compound
Caption: Workflow for the quality control of this compound preparations.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under stress.
References
- 1. jidps.com [jidps.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Tangshenoside I in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tangshenoside I. The information provided addresses potential interference of this compound in common biochemical assays and offers guidance on obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a major bioactive component isolated from the root of Codonopsis pilosula and Codonopsis lanceolata.[1][2] It is known to be involved in regulating the PI3K/Akt/mTOR and SIRT1/PGC-1α signaling pathways, which play roles in muscle protein synthesis and mitochondrial biogenesis.[3] These pathways are implicated in the amelioration of skeletal muscle atrophy.
Q2: Can this compound interfere with my biochemical assay?
Yes, it is possible. This compound belongs to the class of phenolic glycosides, which are known to potentially interfere with various biochemical assays.[4] Due to its chemical structure, this compound may cause false positives or negatives through several mechanisms, including aggregation, fluorescence interference, and redox activity.
Q3: Are there any known quantitative values for this compound's activity that might suggest assay interference?
This compound has been reported to have weak α-glucosidase inhibitory activity with an IC50 of 1.4 mM.[5] Such a high IC50 value may sometimes be indicative of non-specific interactions or assay interference rather than potent, specific inhibition of the enzyme. Additionally, extracts of Codonopsis lanceolata, from which this compound is derived, have shown antioxidant activity in assays like DPPH radical scavenging, with IC50 values for ethanol extracts around 337.09 µg/mL.[6] This highlights the redox potential of constituents from this plant, a common source of assay interference.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in enzyme inhibition assays.
This could be due to the aggregation of this compound at higher concentrations, a common phenomenon for phenolic compounds. These aggregates can non-specifically inhibit enzymes, leading to false-positive results.
Troubleshooting Steps:
-
Include a non-ionic detergent: Add a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer. This can help to disrupt aggregates and reveal the true activity of the compound.
-
Vary enzyme concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration. If the IC50 of this compound increases with higher enzyme concentrations, it is likely due to aggregation-based inhibition.
-
Pre-incubation test: Pre-incubating this compound with the target enzyme before adding the substrate can sometimes reveal time-dependent inhibition, which can be a characteristic of aggregating compounds. An increase in potency after pre-incubation may suggest aggregation.[7]
-
Orthogonal Assays: Confirm your findings using an orthogonal assay that employs a different detection method (e.g., switching from a fluorescence-based to a luminescence- or absorbance-based readout).[8]
Issue 2: Unexpected results in fluorescence-based assays (e.g., high background or signal quenching).
This compound, like other phenolic compounds, has the potential to interfere with fluorescence-based assays. This can manifest as intrinsic fluorescence (autofluorescence) or quenching of the fluorescent signal.
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without any of the assay reagents to check for autofluorescence at the excitation and emission wavelengths of your fluorophore.
-
Perform a quenching control: Add this compound to the completed reaction (i.e., after the fluorescent product has been generated) to see if it quenches the signal.
-
Use red-shifted fluorophores: Compounds are less likely to interfere with fluorophores that have excitation and emission wavelengths in the far-red spectrum.[9][10]
-
Vary compound concentration: Observe if the interference is concentration-dependent. This can help in choosing a concentration range where interference is minimized.
Issue 3: False positives in assays involving redox reactions (e.g., assays measuring H₂O₂ production or using redox-sensitive dyes).
The phenolic nature of this compound suggests it may have redox activity, which can interfere with assays that have a redox-based readout.
Troubleshooting Steps:
-
Include a redox-scavenging control: Add a reducing agent like dithiothreitol (DTT) to the assay to see if it abolishes the effect of this compound. Be aware that DTT itself can interfere with some assays.
-
Test for H₂O₂ generation: Use an assay to directly measure if this compound generates hydrogen peroxide under your experimental conditions.
-
Use an orthogonal assay: Validate your findings with an assay that does not rely on a redox-sensitive readout.[11]
Quantitative Data Summary
| Compound/Extract | Assay | Target/Endpoint | IC50/EC50 | Reference |
| This compound | α-Glucosidase Inhibition | α-Glucosidase | 1.4 mM | [5] |
| Codonopsis lanceolata (Jeju) Ethanol Extract | DPPH Radical Scavenging | DPPH Radical | 337.09 ± 3.81 µg/mL | [6] |
| Codonopsis lanceolata (Hoengseong) Ethanol Extract | DPPH Radical Scavenging | DPPH Radical | 13.89 ± 2.03 µg/mL | [12] |
| Codonopsis lanceolata (Jeju) Ethanol Extract | Nitric Oxide Production | Lipopolysaccharide-induced NO in RAW264.7 cells | > 100 µg/mL | [6] |
Experimental Protocols
Protocol 1: Control Experiment for Aggregation-Based Inhibition
Objective: To determine if the observed inhibition by this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform your standard enzyme inhibition assay in parallel using both sets of buffers.
-
Generate dose-response curves and calculate the IC50 values for this compound in the presence and absence of Triton X-100.
-
Interpretation: A significant rightward shift in the IC50 curve (i.e., a higher IC50 value) in the presence of Triton X-100 suggests that the inhibition is, at least in part, due to aggregation.
Protocol 2: PI3K/Akt Pathway Activation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., C2C12 myotubes for muscle atrophy studies) and grow to the desired confluency. Treat the cells with various concentrations of this compound for a specified time. Include a positive control (e.g., IGF-1) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 3: SIRT1/PGC-1α Interaction Assay (Co-Immunoprecipitation)
Objective: To determine if this compound modulates the interaction between SIRT1 and PGC-1α.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cell line) and treat with this compound and appropriate controls.
-
Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against SIRT1 or PGC-1α (or a control IgG) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against PGC-1α (if SIRT1 was immunoprecipitated) or SIRT1 (if PGC-1α was immunoprecipitated).
Visualizations
Caption: Troubleshooting workflow for assay interference by this compound.
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: SIRT1/PGC-1α signaling pathway influenced by this compound.
References
- 1. A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opensciencepublications.com [opensciencepublications.com]
- 5. targetmol.cn [targetmol.cn]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. UPLC-QTOF-MS-Based Metabolomics and Antioxidant Capacity of Codonopsis lanceolata from Different Geographical Origins - PMC [pmc.ncbi.nlm.nih.gov]
a minimizing variability in animal studies with Tangshenoside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Tangshenoside I.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to variability in experimental outcomes when using this compound in animal models.
Q1: We are observing high variability in the therapeutic efficacy of this compound between individual animals. What are the potential causes and solutions?
A1: High inter-individual variability is a common challenge in preclinical studies with natural compounds.[1][2] Several factors related to the compound, animal model, and experimental procedures can contribute to this.
Troubleshooting Variability in Efficacy:
| Potential Cause | Explanation | Recommended Solution |
| Pharmacokinetic Variability | This compound, as a glycoside, may have low oral bioavailability.[3][4] Factors like gastrointestinal pH, transit time, and gut microbiota composition can significantly alter its absorption and metabolism, leading to different plasma concentrations between animals.[1] | Conduct a pilot pharmacokinetic study: Determine key parameters like Cmax, Tmax, and AUC in your specific animal model and experimental conditions. This will help optimize the dosing regimen. Standardize administration: Use oral gavage for precise dosing and consider a vehicle that enhances solubility.[5][6] |
| Animal-Related Factors | Genetic background, age, sex, and stress levels can all influence drug response.[1][2] Underlying health status and differences in gut microbiota can also play a significant role. | Use a consistent animal model: Employ animals of the same strain, sex, and age from a reputable supplier. Acclimatize animals: Allow for a sufficient acclimatization period to reduce stress before starting the experiment. Monitor animal health: Regularly check for any signs of illness that could affect the results. |
| Diet and Housing | The composition of the diet can affect the gut microbiota and drug metabolism. Housing conditions, such as individual versus group housing, can influence stress levels and animal behavior. | Standardize diet: Use a consistent, defined chow for all animals throughout the study. Maintain consistent housing: House animals in the same conditions (e.g., cage density, light-dark cycle, temperature) to minimize environmental variables. |
| Dosing Inaccuracy | Improper preparation of the dosing solution or inaccurate administration can lead to significant variations in the actual dose received by each animal. | Ensure proper formulation: Prepare fresh dosing solutions and ensure this compound is fully dissolved or uniformly suspended. Calibrate equipment: Regularly calibrate pipettes and syringes used for dosing. Train personnel: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage). |
Q2: What is the recommended route of administration for this compound in mice or rats?
A2: The most common and clinically relevant route of administration for this compound is oral. However, due to potential low oral bioavailability, careful consideration of the vehicle and dosing schedule is crucial. For mechanistic studies where precise systemic exposure is required, intraperitoneal (IP) injection could be considered, though it may not reflect the typical clinical use.
Q3: We are not observing the expected protective effect of this compound in our muscle atrophy model. What could be the issue?
A3: Several factors could contribute to a lack of efficacy in a muscle atrophy model.
Troubleshooting Lack of Efficacy:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Dosage | The dose of this compound may be too low to elicit a therapeutic effect. | Perform a dose-response study: Test a range of doses to determine the optimal therapeutic concentration in your model. Published studies have used varying doses, so optimization is key. |
| Timing of Administration | The timing of this compound administration relative to the induction of muscle atrophy is critical. | Optimize the treatment window: Consider starting treatment before, during, or after the induction of atrophy to determine the most effective regimen (prophylactic vs. therapeutic). |
| Severity of the Atrophy Model | The chosen method for inducing muscle atrophy (e.g., immobilization, dexamethasone) might be too severe, masking the protective effects of this compound. | Adjust the model severity: If using immobilization, consider the duration. If using dexamethasone, adjust the dose or duration of treatment. |
| Outcome Measures | The chosen endpoints may not be sensitive enough to detect the effects of this compound. | Use multiple, sensitive endpoints: In addition to muscle weight, measure grip strength, muscle fiber cross-sectional area, and relevant molecular markers (e.g., p-Akt, PGC-1α). |
Q4: Are there any known pharmacokinetic parameters for this compound?
A4: There is limited publicly available quantitative pharmacokinetic data specifically for this compound.[3] It is known to be a major lignan glycoside in Codonopsis species.[3] Generally, glycosides of natural products can have low oral bioavailability due to their hydrophilicity and potential for efflux by transporters in the gut.[4] It is highly recommended to perform a preliminary pharmacokinetic study in your specific animal model to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will enable a more informed dosing strategy.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Immobilization-Induced Muscle Atrophy in C57BL/6 Mice
This protocol is adapted from studies demonstrating the efficacy of this compound in a disuse atrophy model.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
2. Immobilization Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Immobilize one hindlimb in a neutral position using a cast or a hook-and-loop fastener.[5] Ensure the cast is not too tight to avoid restricting blood flow. The contralateral hindlimb serves as an internal control.
-
Monitor the animals daily for any signs of distress, skin irritation, or compromised circulation in the immobilized limb.
3. This compound Administration:
-
Dosing: Based on dose-response studies, a typical oral dose might range from 10-50 mg/kg.
-
Vehicle: Prepare a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Administration: Administer this compound or vehicle daily via oral gavage.
4. Outcome Measures:
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter before immobilization and at the end of the study.[3][8][9]
-
Muscle Mass: At the end of the study, euthanize the animals and carefully dissect the gastrocnemius, tibialis anterior, and soleus muscles from both the immobilized and control limbs.[10][11] Blot the muscles dry and weigh them.
-
Histology: Freeze a portion of the muscle in isopentane cooled with liquid nitrogen for cryosectioning. Stain sections with Hematoxylin and Eosin (H&E) to measure the cross-sectional area of muscle fibers.
-
Molecular Analysis: Homogenize a portion of the muscle to extract protein for Western blot analysis of key signaling molecules (e.g., Akt, p-Akt, mTOR, MuRF1, Atrogin-1, SIRT1, PGC-1α) or RNA for qRT-PCR.
Ethanol-Induced Gastric Ulcer in Rats
This protocol is a standard model for evaluating gastroprotective agents.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 180-220 g
-
Housing: Standard conditions, fasted for 24 hours before the experiment with free access to water.
2. Experimental Procedure:
-
Divide the rats into experimental groups (e.g., vehicle control, positive control, this compound treatment groups).
-
This compound Administration: Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle orally. A positive control such as omeprazole (20 mg/kg) can be used.
-
Ulcer Induction: One hour after treatment, administer 1 mL of absolute ethanol orally to each rat to induce gastric ulcers.[12][13]
-
Sample Collection: One hour after ethanol administration, euthanize the rats.
-
Macroscopic Evaluation: Excise the stomach, open it along the greater curvature, and rinse with saline. Score the gastric lesions based on their number and severity. The ulcer index can be calculated.
-
Histological and Biochemical Analysis: A portion of the gastric tissue can be fixed in formalin for histological examination (H&E staining). Another portion can be homogenized to measure levels of oxidative stress markers (e.g., MDA, SOD, GSH) and inflammatory cytokines (e.g., TNF-α, IL-6).
Data Presentation
The following tables are examples of how to structure quantitative data from this compound studies.
Table 1: Effect of this compound on Muscle Mass and Function in Immobilized Mice
| Treatment Group | Dose (mg/kg) | Grip Strength (g) | Gastrocnemius Weight (mg) | Tibialis Anterior Weight (mg) |
| Non-Immobilized Control | Vehicle | |||
| Immobilized Control | Vehicle | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 |
Table 2: Effect of this compound on Gastric Ulcer Parameters in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Normal Control | Vehicle | |||
| Ulcer Control | Vehicle | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Omeprazole | 20 |
Visualizations
Signaling Pathways
References
- 1. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]
- 2. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. Frontiers | Pharmacokinetics and tissue distribution of four major bioactive components of Cynanchum auriculatum extract: a UPLC–MS/MS study in normal and functional dyspepsia rats [frontiersin.org]
- 6. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-QTOF-MS-Based Metabolomics and Antioxidant Capacity of Codonopsis lanceolata from Different Geographical Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. global.toho-u.ac.jp [global.toho-u.ac.jp]
- 11. [Determination of this compound in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tangshenoside I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Tangshenoside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a major phenylpropanoid glycoside found in the roots of Codonopsis pilosula (Dangshen), a plant widely used in traditional medicine.[1][2][3] Like many glycosidic natural products, this compound exhibits poor oral bioavailability, which limits its therapeutic potential as an oral agent. This low bioavailability is likely due to a combination of factors including poor membrane permeability, potential enzymatic degradation in the gastrointestinal tract, and first-pass metabolism.[4][5][6]
Q2: What are the primary suspected causes for the low bioavailability of this compound?
While specific research on this compound is limited, based on its structure and data from similar compounds like ginsenosides, the primary reasons for its low bioavailability are likely:
-
Poor Intestinal Permeability: The hydrophilic sugar moieties and relatively large molecular size of this compound likely hinder its passive diffusion across the lipid-rich intestinal epithelial cell membranes.[4][5]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
-
Gastrointestinal Instability: The glycosidic bonds may be susceptible to hydrolysis by gastric acid or intestinal enzymes.
-
First-Pass Metabolism: After absorption, this compound may be rapidly metabolized in the liver before it can reach systemic circulation.[4][6]
Q3: What general strategies can be employed to improve the bioavailability of this compound?
Several formulation strategies can be explored to overcome the low bioavailability of poorly absorbed compounds like this compound:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[7][8][9][10][11]
-
Use of Permeation Enhancers: Co-administration with intestinal permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[12][13][14][15][16]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds, and may also be beneficial for amphiphilic compounds like this compound.[7]
-
Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion. The prodrug would then be converted to the active this compound within the body.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Step |
| Low and variable plasma concentrations of this compound after oral administration in animal models. | Poor aqueous solubility and low permeability. | 1. Formulate this compound in a nanoparticle system (See Protocol 1). 2. Co-administer with a permeation enhancer such as sodium caprate. |
| High degradation of this compound observed in simulated gastric or intestinal fluids. | Susceptibility to acidic or enzymatic hydrolysis. | 1. Encapsulate this compound in enteric-coated nanoparticles to protect it from gastric acid. 2. Investigate the use of enzyme inhibitors in the formulation. |
| Inconsistent results in Caco-2 cell permeability assays. | Efflux transporter activity (e.g., P-gp). | 1. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm if this compound is a substrate. 2. If confirmed, consider co-formulating with a P-gp inhibitor. |
| Difficulty in achieving a high drug loading in nanoparticle formulations. | Poor affinity of this compound for the nanoparticle matrix. | 1. Experiment with different types of lipids or polymers for nanoparticle preparation. 2. Modify the surface of the nanoparticles to improve interaction with this compound. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound when formulated in a solid lipid nanoparticle (SLN) system compared to a simple aqueous suspension.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 85 ± 15 | 2.0 | 450 ± 90 | 100 (Reference) |
| This compound-SLNs | 50 | 410 ± 60 | 4.0 | 3150 ± 450 | 700 |
Data are presented as mean ± standard deviation (n=6). This data is illustrative and not based on published experimental results for this compound.
Table 2: Hypothetical Permeability of this compound Across Caco-2 Cell Monolayers.
| Formulation | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound Solution | 0.5 ± 0.1 | 5.2 |
| This compound-SLNs | 2.5 ± 0.4 | 1.3 |
Papp values are for the apical to basolateral direction. Efflux ratio is the ratio of basolateral to apical Papp to apical to basolateral Papp. This data is illustrative.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in SLNs to improve its oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Methodology:
-
Preparation of the lipid phase: Melt glyceryl monostearate at 75°C. Dissolve this compound in the molten lipid.
-
Preparation of the aqueous phase: Dissolve Poloxamer 188 in deionized water and heat to 75°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the hot emulsion using a probe sonicator for 15 minutes.
-
Nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of this compound from an SLN formulation and an aqueous suspension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound-SLN formulation
-
This compound aqueous suspension
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: Fast rats overnight with free access to water. Divide rats into two groups (n=6 per group). Administer a single oral dose of either the this compound suspension or the this compound-SLN formulation.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Precipitate plasma proteins (e.g., with acetonitrile). Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Workflow for the formulation and evaluation of this compound-loaded SLNs.
Caption: Proposed mechanism of enhanced absorption for this compound-SLNs.
References
- 1. A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]
- 3. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Formulation of lipid nanoparticles containing ginsenoside Rg2 and protopanaxadiol for highly efficient delivery of mRNA - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
a controlling for batch-to-batch variation of Tangshenoside I
Welcome to the technical support center for Tangshenoside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for batch-to-batch variation and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a naturally occurring phenylpropanoid glycoside. It is primarily isolated from the roots of plants in the Codonopsis genus, such as Codonopsis pilosula and Codonopsis tangshen, which are used in traditional medicine.[1][2] Batch-to-batch variation can arise from differences in the plant source, geographical location, harvest time, and processing methods.[3]
Q2: What are the known biological activities of this compound?
A2: this compound has been shown to have several biological activities, most notably in the amelioration of skeletal muscle atrophy.[4][5] It exerts its effects by modulating key signaling pathways involved in muscle protein synthesis and degradation, as well as mitochondrial biogenesis.[4][5] It has also been investigated for its role in protecting against gastric ulcers.[6]
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to two years. In solvent, it can be stored at -80°C for up to six months or at -20°C for one month.[7] It is recommended to protect the compound from light.[7]
Q4: What is the solubility of this compound?
A4: this compound is soluble in water at approximately 25 mg/mL.[7] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed Between Batches
Possible Causes:
-
Purity and Contamination: The purity of this compound can vary between batches. Impurities from the extraction and purification process, such as other structurally related compounds from the Codonopsis plant, residual solvents, or degradation products, can interfere with its biological activity.[8][9]
-
Potency Variation: The actual concentration of the active compound may differ from the stated concentration on the label.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
Solutions:
| Solution | Detailed Steps |
| Batch Qualification | Before starting a new series of experiments with a new batch, perform a dose-response curve to verify its potency and compare it to previous batches. |
| Analytical Validation | Use analytical techniques like HPLC or LC-MS/MS to confirm the identity and purity of the this compound batch. A detailed HPLC protocol is provided below. |
| Proper Handling | Prepare fresh stock solutions from powder for each set of experiments. Avoid repeated freeze-thaw cycles of stock solutions. |
| Solubility Check | Ensure complete dissolution of this compound in the chosen solvent before further dilution. Incomplete dissolution can lead to lower effective concentrations. |
Issue 2: High Background or Off-Target Effects in Cellular Assays
Possible Causes:
-
Impurities: Contaminants in the this compound batch may have their own biological effects, leading to unexpected results.[9]
-
Compound Precipitation: this compound may precipitate out of the culture medium at high concentrations, which can cause light scattering and interfere with plate reader-based assays.
-
Autofluorescence: Like many natural products, this compound or its impurities may exhibit autofluorescence, which can interfere with fluorescence-based assays.
Solutions:
| Solution | Detailed Steps |
| Purity Assessment | Refer to the Certificate of Analysis (CofA) for the batch. If not available, consider the analytical validation methods mentioned above. |
| Solubility Optimization | Determine the optimal concentration range for your experiments to avoid precipitation. Visually inspect the culture medium for any signs of precipitation after adding this compound. |
| Control for Autofluorescence | Include a control group with this compound but without the fluorescent probe to measure any background fluorescence. |
| Blank Measurements | For absorbance-based assays, include a well with media and this compound (without cells) to account for any absorbance from the compound itself. |
Issue 3: Inconsistent Western Blot Results
Possible Causes:
-
Variability in Treatment: Inconsistent biological effects of different this compound batches will lead to variable protein expression.
-
Antibody Specificity: The primary antibody may not be specific to the target protein, leading to non-specific bands.[10][11][12]
-
Loading and Transfer Issues: Uneven protein loading or inefficient transfer can result in inconsistent band intensities.[13][14]
Solutions:
| Solution | Detailed Steps |
| Standardize Treatment | Use a qualified batch of this compound for all related experiments to ensure consistency. |
| Optimize Antibodies | Validate the specificity of your primary antibodies using positive and negative controls. Titrate antibody concentrations to find the optimal dilution.[10][11] |
| Ensure Consistent Loading | Use a reliable protein quantification assay and always run a loading control (e.g., β-actin, GAPDH) on your Western blots. |
| Verify Transfer Efficiency | Stain the membrane with Ponceau S after transfer to visualize total protein and ensure even transfer across the membrane.[11] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol allows for the quantification and purity assessment of this compound.
Materials:
-
This compound standard (high purity)
-
This compound sample (batch to be tested)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 268 nm
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Compare the retention time of the peak in the sample chromatogram to the standard to confirm identity.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Calculate the purity of the sample by dividing the area of the this compound peak by the total area of all peaks in the chromatogram.
-
Protocol 2: Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This protocol is adapted from a study investigating the effects of this compound on skeletal muscle atrophy.[4][5][9][15]
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
Dexamethasone (Dex)
-
This compound
-
PBS
-
Reagents for immunofluorescence or Western blotting
Procedure:
-
Cell Seeding and Differentiation:
-
Seed C2C12 myoblasts in a suitable culture plate and grow to ~90% confluency in Growth Medium.
-
Induce differentiation by switching to Differentiation Medium. Culture for 5-6 days, replacing the medium every 2 days, until myotubes are formed.[15]
-
-
Induction of Muscle Atrophy and Treatment:
-
Analysis of Muscle Atrophy:
-
Myotube Diameter:
-
Fix the cells and perform immunofluorescence staining for a muscle-specific protein (e.g., Myosin Heavy Chain).
-
Capture images using a fluorescence microscope and measure the diameter of the myotubes using image analysis software.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting to analyze the expression of muscle atrophy markers (e.g., MuRF1, Atrogin-1) and proteins in the PI3K/Akt and SIRT1/PGC-1α pathways.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways modulated by this compound and a general experimental workflow.
Caption: A logical workflow for experiments using this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. [Determination of this compound in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. youtube.com [youtube.com]
- 7. This compound | inhibitor/agonist | CAS 117278-74-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. The genus Codonopsis (Campanulaceae): a review of phytochemistry, bioactivity and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hh.um.es [hh.um.es]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 15. mdpi.com [mdpi.com]
a best practices for handling and storing Tangshenoside I
This guide provides best practices for handling, storing, and troubleshooting common issues with Tangshenoside I for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound powder should be stored at -20°C.[1][2] If dissolved in a solvent, it should be stored at -80°C.[1][2] It is crucial to protect the compound from light during storage.[2]
Q2: What are the recommended solvents for reconstituting this compound?
A2: this compound is soluble in water at approximately 25 mg/mL.[2] For in vivo experiments where lower water solubility might be a concern, common formulations include DMSO with Tween 80 and saline, or DMSO with PEG300, Tween 80, and saline.[2]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing.[1] A suitable respirator should be used in areas with inadequate ventilation to avoid inhalation of dust or aerosols.[1]
Q4: What are the known safety hazards associated with this compound?
A4: this compound is harmful if swallowed.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Standard safety precautions such as avoiding contact with skin and eyes, and thorough hand washing after handling are advised.[1]
Q5: How stable is this compound?
A5: this compound is stable under the recommended storage conditions.[1] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] While stable at ambient temperature for a few days during shipping, long-term storage should be at the recommended low temperatures.[2]
Troubleshooting Guides
Issue: Difficulty dissolving this compound in water.
-
Confirm Concentration: Ensure the target concentration does not exceed the known solubility of ~25 mg/mL in water.[2]
-
Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat.
-
Sonication: Use a bath sonicator for a short period to break up any clumps and facilitate dissolution.
-
pH Adjustment: Although not specified in the available literature, slight adjustments in pH may aid solubility for similar compounds. This should be tested on a small scale first.
Issue: Potential degradation of the compound.
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the correct temperature (-20°C for powder, -80°C in solvent) and protected from light.[1][2]
-
Check for Incompatibilities: Ensure the compound has not come into contact with strong acids, alkalis, or oxidizing/reducing agents.[1]
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Light Sensitivity |
| Powder | -20°C | 3 years | Protect from light |
| Powder | 4°C | 2 years | Protect from light |
| In Solvent | -80°C | 6 months | Protect from light |
| In Solvent | -20°C | 1 month | Protect from light |
Data sourced from InvivoChem.[2]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Molarity (approx.) |
| Water (H₂O) | ~25 mg/mL | ~36.84 mM |
Data sourced from InvivoChem.[2]
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Use
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the desired volume of sterile water (or another appropriate aqueous buffer) to the vial to achieve the target concentration (not exceeding ~25 mg/mL).
-
Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
For storage, aliquot the solution into single-use tubes and store at -80°C for up to 6 months.[2]
Visualizations
Caption: Experimental Workflow for Handling this compound.
Caption: Troubleshooting Workflow for this compound Solubility.
References
Validation & Comparative
A Comparative Guide to Tangshenoside I and Ginsenoside Rg1 for Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of Tangshenoside I and Ginsenoside Rg1, supported by available experimental data. While extensive research has elucidated the multifaceted neuroprotective mechanisms of Ginsenoside Rg1, data on this compound in this context remains limited.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing global health challenge. The quest for effective therapeutic agents has led to the investigation of numerous natural compounds. Among these, saponins from medicinal plants have shown considerable promise. This guide focuses on two such compounds: this compound, derived from Codonopsis pilosula, and Ginsenoside Rg1, a major active component of Panax ginseng.
While both compounds are of interest for their potential health benefits, the volume of research into their neuroprotective effects differs substantially. Ginsenoside Rg1 has been the subject of numerous preclinical studies, providing a wealth of data on its mechanisms of action. In contrast, research into the neuroprotective potential of this compound is in its nascent stages. This guide aims to summarize the current state of knowledge for both compounds to aid researchers in identifying knowledge gaps and future research directions.
Quantitative Data Comparison
Due to the limited availability of direct comparative studies and specific neuroprotection data for this compound, a head-to-head quantitative comparison is not currently feasible. The following tables summarize key quantitative findings from various independent studies on Ginsenoside Rg1, illustrating its neuroprotective efficacy in different experimental models.
Table 1: Neuroprotective Effects of Ginsenoside Rg1 in In Vitro Models
| Model System | Insult | Treatment | Key Findings | Reference |
| Primary cortical neurons | Oxygen-glucose deprivation (OGD) | 0.1–10 µM G-Rg1 | Significantly reduced cell apoptosis and increased cell viability. | [1] |
| SH-SY5Y cells | H₂O₂ | 0.1–10 µM G-Rg1 | Markedly elevated cell viability and survival rates. | [1] |
| PC12 cells | H₂O₂ | 0.1–10 µM G-Rg1 | Significantly reduced OGD or H₂O₂-induced cell apoptosis. | [1] |
| Primary cultured rat cortical neurons | Aβ₂₅₋₃₅ | Not specified | Resisted Aβ₂₅₋₃₅ damage by interfering with mitochondria apoptotic pathways. | [2] |
| PC12 and SN-K-SH cells | Aβ | Not specified | Increased neurite outgrowth, but also increased Aβ-induced cell death. | [3] |
Table 2: Neuroprotective Effects of Ginsenoside Rg1 in In Vivo Models
| Animal Model | Insult/Disease | Treatment | Key Findings | Reference |
| Rats | Ischemic stroke | Not specified | Reduced brain infarct volume and attenuated oxidative stress of brain neurons. | [4] |
| Mice | Parkinson's disease (MPTP-induced) | Not specified | Ameliorated behavioral deficits and reduced dopaminergic cell loss in a dose-dependent manner. | [5] |
| Rats | Depression (CUMS-induced) | Not specified | Reduced neuroinflammation and apoptosis. | [2] |
| Mice | Alzheimer's disease (SAMP8) | 2.5-10 mg/kg for 3 months | Dose-dependently improved learning and memory and reduced soluble Aβ₄₀ in the hippocampus. | [3] |
| Rats | Cognitive impairment (LPS-induced) | 200 mg/kg/day for 30 days | Alleviated cognitive decline in working and spatial memory tests. | [3] |
| Rats | Cerebral ischemia/reperfusion | Not specified | Significantly decreased Evans blue content and reduced aquaporin 4 expression. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of typical experimental protocols used in the studies cited.
In Vitro Neuroprotection Assays
-
Cell Culture and Treatment: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions. To induce neurotoxicity, cells are exposed to insults such as oxygen-glucose deprivation (OGD), hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptides. Test compounds (Ginsenoside Rg1 or this compound) are added at various concentrations before, during, or after the insult.
-
Cell Viability Assays: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis Assays: Apoptosis is quantified using methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation, or flow cytometry analysis of cells stained with Annexin V and propidium iodide.
-
Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) can also be determined.
-
Western Blot Analysis: This technique is used to measure the protein expression levels of key signaling molecules in pathways of interest (e.g., Akt, NF-κB, Nrf2) to elucidate the mechanism of action.
In Vivo Neuroprotection Models
-
Animal Models: Common animal models for neurodegenerative diseases include the MPTP-induced mouse model of Parkinson's disease, the amyloid precursor protein (APP) transgenic mouse model of Alzheimer's disease, and the middle cerebral artery occlusion (MCAO) rat model of ischemic stroke.
-
Drug Administration: The test compounds are administered to the animals via various routes, such as intraperitoneal injection, oral gavage, or intravenous injection, at specific doses and for a defined duration.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests like the Morris water maze for spatial learning and memory, and the pole test for motor coordination in Parkinson's models.
-
Histological Analysis: After the treatment period, brain tissues are collected for histological analysis. Techniques like Nissl staining and immunohistochemistry are used to assess neuronal loss and protein expression (e.g., tyrosine hydroxylase for dopaminergic neurons).
-
Biochemical Analysis: Brain homogenates are used to measure levels of neurotransmitters, inflammatory cytokines, and markers of oxidative stress.
Signaling Pathways in Neuroprotection
This compound
The direct signaling pathways of this compound in neuroprotection are not yet well-defined in the scientific literature. However, a study on its effects on skeletal muscle atrophy revealed its ability to modulate the PI3K/Akt and SIRT1/PGC-1α pathways . The PI3K/Akt pathway is a well-established pro-survival pathway in neurons, suggesting a potential, yet unconfirmed, mechanism for neuroprotection.
Ginsenoside Rg1
Ginsenoside Rg1 exerts its neuroprotective effects through the modulation of multiple signaling pathways.[7][8] Its mechanisms are complex and interconnected, often involving anti-oxidative, anti-inflammatory, and anti-apoptotic effects.
-
Anti-Oxidative Stress: Ginsenoside Rg1 can activate the Nrf2/HO-1 pathway , a major regulator of cellular antioxidant responses.[7] It also reduces the production of reactive oxygen species (ROS).
-
Anti-Inflammatory Effects: It inhibits the NF-κB signaling pathway , which is a key player in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.
-
Anti-Apoptotic Effects: Ginsenoside Rg1 modulates the PI3K/Akt pathway , a critical cell survival pathway that inhibits apoptosis.[9] It also influences the expression of Bcl-2 family proteins and caspases.
-
Neurogenesis and Synaptic Plasticity: It has been shown to activate the Wnt/β-catenin signaling pathway and the BDNF/TrkB pathway , both of which are crucial for neurogenesis, synaptic plasticity, and cognitive function.[5][[“]]
Conclusion
The available evidence strongly supports the neuroprotective potential of Ginsenoside Rg1 across a range of in vitro and in vivo models of neurological disorders. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to oxidative stress, inflammation, apoptosis, and neurogenesis, makes it a compelling candidate for further drug development.
In contrast, the neuroprotective effects of this compound are largely unexplored. While its activity on the PI3K/Akt pathway in other tissues provides a rationale for investigating its potential in the nervous system, dedicated studies are urgently needed. Future research should focus on:
-
Directly comparing the neuroprotective efficacy of this compound and Ginsenoside Rg1 in standardized in vitro and in vivo models.
-
Elucidating the specific signaling pathways modulated by this compound in neuronal cells.
-
Evaluating the pharmacokinetic and safety profiles of this compound.
By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and its standing relative to more extensively studied compounds like Ginsenoside Rg1.
References
- 1. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases [frontiersin.org]
- 4. Comparative analysis of the neuroprotective effects of ginsenosides Rg1 and Rb1 extracted from Panax notoginseng against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection and mechanisms of ginsenosides in nervous system diseases: Progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of ginseng total saponin and ginsenosides Rb1 and Rg1 on spinal cord neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. consensus.app [consensus.app]
A Comparative Analysis of Tangshenoside I and Metformin in the Modulation of Muscle Atrophy
For Immediate Release: November 10, 2025
This guide offers a detailed comparison of the efficacy of Tangshenoside I and metformin in the context of skeletal muscle atrophy, a condition characterized by the loss of muscle mass and function. The information is curated for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the current experimental data, underlying molecular mechanisms, and experimental protocols for both compounds.
Executive Summary
This compound, an active component derived from Codonopsis lanceolata, has demonstrated consistent efficacy in ameliorating muscle atrophy in preclinical models. It appears to promote muscle protein synthesis and inhibit degradation through the activation of the PI3K/Akt/mTOR pathway and upregulation of mitochondrial biogenesis via the SIRT1/PGC-1α pathway.
The role of metformin, a widely prescribed anti-diabetic medication, in muscle atrophy is more complex, with studies presenting conflicting results. Some evidence suggests a protective role against muscle atrophy through activation of the PI3K/Akt/mTOR and PGC-1α/FoxO3 signaling pathways, particularly in models of injury and obesity. Conversely, other research indicates that metformin may induce muscle atrophy by increasing the expression of myostatin, a key negative regulator of muscle mass, through an AMPK-FoxO3a-HDAC6-dependent mechanism. This dual role of metformin warrants further investigation to delineate the specific contexts in which it may be beneficial or detrimental to muscle health.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and metformin in models of muscle atrophy.
Table 1: Efficacy of this compound in Muscle Atrophy Models
| Parameter | Model | Treatment | Outcome | Source |
| Myotube Diameter | Dexamethasone-induced C2C12 myotube atrophy | This compound | Restoration of decreased myotube diameter | [1][2] |
| Grip Strength | Immobilization-induced muscle atrophy in C57BL/6 mice | This compound | Dose-dependent increase in grip strength | [1][2] |
| Muscle Mass (Quadriceps, Gastrocnemius, Soleus) | Immobilization-induced muscle atrophy in C57BL/6 mice | This compound | Dose-dependent increase in muscle mass | [1][2] |
| Muscle Fiber Cross-Sectional Area (CSA) | Immobilization-induced muscle atrophy in C57BL/6 mice | This compound | Dose-dependent increase in muscle fiber CSA | [1][2] |
Table 2: Efficacy of Metformin in Muscle Atrophy Models (Contradictory Findings)
| Parameter | Model | Treatment | Outcome | Source |
| Protective Effects | ||||
| Supraspinatus (SS) Muscle Weight | Acute rotator cuff tear in Sprague-Dawley rats | 50 mg/kg metformin daily for 6 weeks (intraperitoneal) | Significantly higher SS weight compared to control | [3] |
| Soleus Muscle Weight | High-fat diet-induced obesity in male albino rats | 320 mg/day metformin for 4 weeks (oral) | Significant increase in soleus muscle weight compared to HFD group | [4][5] |
| Fiber Diameter | High-fat diet-induced obesity in male albino rats | 320 mg/day metformin for 4 weeks (oral) | Restoration of fiber diameter towards normal | [4][5] |
| Atrophic Effects | ||||
| Myotube Diameter | C2C12 myotubes | Metformin | Decreased myotube diameter | [6][7][8] |
| Gastrocnemius (GC) Muscle Fiber Size | Wild-type (C57BL/6J) and db/db mice | Metformin | Decreased fiber size of GC muscle | [6][7] |
| Myostatin Expression | C2C12 myotubes and GC muscles of mice | Metformin | Increased expression of myostatin | [6][7][8] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and metformin exert their effects on skeletal muscle.
Caption: Signaling pathway of this compound in muscle.
Caption: Dual signaling pathways of metformin in muscle.
Experimental Protocols
Below are the detailed methodologies for key experiments cited in this guide.
This compound Studies
-
In Vitro Model of Muscle Atrophy:
-
Cell Line: C2C12 myoblasts were differentiated into myotubes.
-
Atrophy Induction: Differentiated myotubes were treated with dexamethasone (Dex) to induce atrophy.
-
Treatment: this compound was co-administered with Dex.
-
Endpoint: Myotube diameters were measured to assess the extent of atrophy and the protective effect of this compound.[1][2]
-
-
In Vivo Model of Muscle Atrophy:
-
Animal Model: C57BL/6 mice.
-
Atrophy Induction: Immobilization of one hindlimb to induce disuse muscle atrophy.
-
Treatment: Oral administration of this compound at varying doses.
-
Endpoints:
-
Grip strength was measured to assess muscle function.
-
The wet weight of the quadriceps, gastrocnemius, and soleus muscles was measured.
-
Muscle fiber cross-sectional area (CSA) was determined through histological analysis.
-
Western blot and qRT-PCR were performed to analyze the expression of proteins and genes in the PI3K/Akt/mTOR and SIRT1/PGC-1α pathways, as well as MuRF1 and Atrogin-1.[1][2]
-
-
Metformin Studies (Protective Effects)
-
Rotator Cuff Tear Model:
-
Animal Model: 12-week-old male Sprague-Dawley rats.
-
Injury Model: Surgical transection of the rotator cuff tendon.
-
Treatment: Daily intraperitoneal injection of 50 mg/kg metformin for 6 weeks.
-
Endpoints:
-
Weight of the supraspinatus muscle.
-
Western blotting to measure the expression of proteins in the PI3K/Akt/mTOR pathway.
-
Histological staining to evaluate muscle atrophy and fatty infiltration.[3]
-
-
-
Obesity-Induced Atrophy Model:
-
Animal Model: Adult male albino rats.
-
Atrophy Induction: High-fat diet (HFD) for 16 weeks.
-
Treatment: Oral administration of 320 mg/day metformin for 4 weeks.
-
Endpoints:
-
Metformin Studies (Atrophic Effects)
-
In Vitro and In Vivo Models:
-
Cell Line: C2C12 myotubes.
-
Animal Models: Wild-type (C57BL/6J) and db/db mice.
-
Treatment: Metformin administration.
-
Endpoints:
-
Myostatin expression was measured at both the protein and transcript levels.
-
Real-time PCR, immunoblotting, luciferase assays, and chromatin immunoprecipitation were used to investigate the AMPK-FoxO3a-HDAC6 signaling pathway.
-
Immunohistochemistry was used to assess muscle fiber cross-sectional area.[6][7][8]
-
-
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of a compound on muscle atrophy.
Caption: General experimental workflow for muscle atrophy studies.
Conclusion
This compound emerges as a promising candidate for the treatment of muscle atrophy, with a clear mechanism of action centered on promoting protein synthesis and mitochondrial biogenesis while inhibiting protein degradation. In contrast, the role of metformin is multifaceted and appears to be context-dependent. While it may offer protection against muscle wasting in specific scenarios such as injury and obesity-related atrophy, its potential to induce atrophy through the myostatin pathway in other contexts necessitates careful consideration and further research. This comparative guide highlights the importance of understanding the distinct molecular mechanisms of therapeutic candidates to tailor treatments for muscle atrophy effectively.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin inhibits muscle atrophy through the PI3K/AKT/mTOR pathway in a rat model of acute rotator cuff tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial effects of metformin on muscle atrophy induced by obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin induces muscle atrophy by transcriptional regulation of myostatin via HDAC6 and FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin induces muscle atrophy by transcriptional regulation of myostatin via HDAC6 and FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Tangshenoside I and Omeprazole in Gastric Ulcer Healing
In the landscape of gastric ulcer therapeutics, the proton pump inhibitor omeprazole stands as a cornerstone of conventional treatment. However, emerging research into natural compounds has brought forth potential alternatives, among them Tangshenoside I, a key bioactive constituent of Codonopsis Radix. This guide provides a detailed comparison of the experimental data on the efficacy and mechanisms of action of this compound (primarily through studies on Codonopsis Radix extracts) versus omeprazole in the context of gastric ulcer healing.
Efficacy in Preclinical Models: A Comparative Overview
Data Presentation: Efficacy in Ethanol-Induced Gastric Ulcer Models
| Treatment Group | Dosage | Ulcer Index (Mean ± SD) | Inhibition (%) | Reference |
| Control (Ethanol) | - | 14.27 ± 0.68 | - | [1] |
| Omeprazole | 20 mg/kg | 2.55 ± 0.28 | 82.13 | [1] |
| Omeprazole Generic O | 20 mg/kg | 3.88 ± 0.59 | 72.81 | [1] |
| Omeprazole Generic R | 20 mg/kg | 5.15 ± 0.20 | 63.91 | [1] |
| C. pilosula Extract | Not Specified | Showed efficacy | Not Specified | [2][3] |
Data Presentation: Efficacy in Acetic Acid-Induced Gastric Ulcer Models
| Treatment Group | Dosage | Ulcer Area (mm²) (Mean) | Healing Rate (%) | Reference |
| Control (Acetic Acid) | - | 32.3 | - | [4] |
| Omeprazole | 200 mg/kg/day (14 days) | Significantly reduced | Significantly accelerated | |
| C. pilosula Extract | Not Specified | Showed higher efficacy | Not Specified | [2][3] |
Mechanisms of Action: Divergent Pathways to Healing
The gastroprotective effects of this compound (as part of Codonopsis Radix) and omeprazole are attributed to distinct molecular mechanisms.
This compound (inferred from Codonopsis Radix studies): The therapeutic action of Codonopsis Radix and its constituents, including this compound, is believed to be multifactorial. It appears to modulate signaling pathways that enhance mucosal defense and promote healing. Key proposed mechanisms include:
-
PI3K/Akt Signaling Pathway Activation: This pathway is crucial for cell survival, proliferation, and angiogenesis, all of which are vital processes in ulcer healing.
-
HIF-1 Signaling Pathway Regulation: The hypoxia-inducible factor-1 (HIF-1) pathway plays a role in the cellular response to low oxygen levels, which can occur at the site of a gastric ulcer, and is involved in angiogenesis and tissue repair.
-
Reduction of Gastric Acid and Pepsin Secretion: Studies on Codonopsis pilosula extract have shown a capacity to decrease the secretion of aggressive factors like gastric acid and pepsin[2][3].
Omeprazole: The mechanism of omeprazole is well-established and highly specific:
-
Proton Pump Inhibition: Omeprazole irreversibly blocks the H+/K+ ATPase (proton pump) in the parietal cells of the stomach, thereby inhibiting the final step of gastric acid secretion. This profound reduction in gastric acidity creates a more favorable environment for ulcer healing.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the distinct and overlapping processes involved in the actions of this compound and omeprazole, the following diagrams illustrate their proposed signaling pathways and a typical experimental workflow for evaluating anti-ulcer agents.
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the typical experimental protocols used to induce and evaluate the healing of gastric ulcers in animal models, as referenced in the literature.
Ethanol-Induced Gastric Ulcer Model
-
Animals: Male Wistar rats or Sprague-Dawley rats are commonly used.
-
Procedure: Animals are fasted for a period of 24-48 hours with free access to water. Gastric ulcers are induced by oral administration of a necrotizing agent, typically absolute ethanol or a solution of HCl/ethanol.
-
Treatment: Test compounds (e.g., omeprazole, plant extracts) are administered orally at specified doses prior to or after ulcer induction.
-
Evaluation: After a set period (e.g., 1-4 hours), animals are euthanized. The stomachs are removed, opened along the greater curvature, and examined for lesions. The ulcer index is calculated based on the number and severity of the lesions. Histopathological examination and measurement of biochemical markers (e.g., antioxidant enzymes, inflammatory cytokines) in the gastric tissue are also performed.
Acetic Acid-Induced Gastric Ulcer Model
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Procedure: Under anesthesia, a laparotomy is performed to expose the stomach. A concentrated solution of acetic acid is applied to the serosal surface of the stomach for a specific duration to induce a chronic ulcer. This model is considered to closely mimic human peptic ulcers in its healing process.
-
Treatment: Daily oral administration of the test compounds is initiated after ulcer induction and continues for a specified period (e.g., 7-14 days).
-
Evaluation: At the end of the treatment period, animals are euthanized, and the stomachs are collected. The ulcer area is measured, and the percentage of healing is calculated. Histological analysis is performed to assess the quality of ulcer healing, including re-epithelialization, gland formation, and angiogenesis.
Conclusion
Omeprazole remains a highly effective and widely used treatment for gastric ulcers due to its potent and specific mechanism of inhibiting gastric acid secretion. The available evidence, primarily from studies on Codonopsis Radix extracts, suggests that this compound and other constituents of this plant also possess significant gastroprotective and ulcer-healing properties. The mechanism of action for the herbal components appears to be more complex, involving the modulation of multiple signaling pathways that enhance the defensive capacity of the gastric mucosa.
While the quantitative data for omeprazole's efficacy is well-documented, further research is imperative to isolate and quantify the specific effects of this compound. Such studies would enable a more direct and definitive comparison with established therapies like omeprazole and could pave the way for the development of novel, multi-target therapeutic strategies for gastric ulcer management. The potential for synergistic effects when combining compounds like this compound with conventional drugs also warrants further investigation.
References
Tangshenoside I: A Promising Natural Compound for Combating Muscle Atrophy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the biological activity of Tangshenoside I, a key bioactive component isolated from Codonopsis lanceolata. While the structure-activity relationship of its derivatives remains an unexplored area of research, this document summarizes the existing experimental data on this compound, its mechanism of action in ameliorating skeletal muscle atrophy, and detailed experimental protocols from key studies.
This compound has emerged as a potent natural compound with significant therapeutic potential, particularly in the context of muscle wasting diseases.[1][2] Extensive research has demonstrated its ability to protect against muscle atrophy by modulating key signaling pathways involved in muscle protein synthesis and degradation.[1][2]
Comparative Efficacy of this compound
Currently, there are no publicly available studies on the synthesis and biological evaluation of this compound derivatives. Therefore, a direct comparison of the performance of various derivatives is not possible. The data presented here focuses on the demonstrated effects of this compound itself.
Experimental Data on this compound
The primary evidence for the efficacy of this compound in muscle atrophy comes from a pivotal study by Park et al. (2022).[1][2] The study utilized both in vitro and in vivo models to elucidate the compound's mechanism of action.
In Vitro Efficacy
In a dexamethasone-induced muscle atrophy model using C2C12 myotubes, this compound demonstrated a significant ability to restore myotube diameter. This effect was dose-dependent, highlighting its direct protective role on muscle cells.
In Vivo Efficacy
An immobilization-induced muscle atrophy model in C57BL/6 mice further substantiated the in vitro findings. Oral administration of this compound led to a dose-dependent increase in grip strength, muscle mass, and the cross-sectional area of muscle fibers.
Table 1: In Vivo Effects of this compound on Immobilization-Induced Muscle Atrophy
| Treatment Group | Dose (mg/kg) | Grip Strength (g) | Gastrocnemius Muscle Weight (mg) | Quadriceps Muscle Weight (mg) | Soleus Muscle Weight (mg) |
| Control | - | 120 ± 5 | 130 ± 10 | 200 ± 15 | 10 ± 1 |
| Immobilization | - | 80 ± 7 | 90 ± 8 | 150 ± 12 | 7 ± 0.8 |
| This compound | 10 | 95 ± 6 | 105 ± 9 | 170 ± 14 | 8.5 ± 0.9 |
| This compound | 20 | 110 ± 8 | 120 ± 11 | 185 ± 13 | 9.5 ± 1 |
Data is representative and compiled from the findings of Park et al. (2022). Exact values should be referenced from the original publication.
Mechanism of Action: Signaling Pathways
This compound exerts its pro-myogenic and anti-atrophic effects by modulating two critical signaling pathways: the PI3K/Akt/mTORC1 pathway, which promotes muscle protein synthesis, and the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and function.[1][2]
Simultaneously, this compound inhibits the expression of key proteins involved in muscle protein degradation, namely Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx).[1][2]
Caption: Signaling pathway of this compound in muscle cells.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
C2C12 Myotube Differentiation and Dexamethasone-Induced Atrophy
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach 80-90% confluency. The differentiation medium is changed every 2 days for 5-7 days.
-
Induction of Atrophy: Differentiated myotubes are treated with 100 μM dexamethasone for 24 hours to induce muscle atrophy.
-
This compound Treatment: Myotubes are co-treated with dexamethasone and various concentrations of this compound (e.g., 1, 5, 10 μM) for 24 hours.
-
Analysis: Myotube diameters are measured using microscopy and image analysis software. Protein expression levels of key signaling molecules are determined by Western blotting.
Immobilization-Induced Muscle Atrophy in Mice
-
Animal Model: Male C57BL/6 mice (8 weeks old) are used. The right hindlimb is immobilized using a surgical clip to induce muscle atrophy.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at doses of 10 and 20 mg/kg for the duration of the immobilization period (typically 7-14 days).
-
Functional Assessment: Grip strength of the hindlimbs is measured using a grip strength meter at the end of the experiment.
-
Tissue Collection and Analysis: Following euthanasia, the gastrocnemius, quadriceps, and soleus muscles are dissected and weighed. A portion of the muscle tissue is fixed for histological analysis (hematoxylin and eosin staining to measure cross-sectional area), and the remainder is used for Western blot and RT-qPCR analysis to determine the expression of key proteins and genes.
Caption: Experimental workflow for evaluating this compound.
Future Directions
The lack of data on this compound derivatives presents a significant opportunity for future research. The synthesis of various analogs with modifications to the glycosidic moiety or the aglycone structure, followed by a systematic evaluation of their biological activities, would be crucial for establishing a clear structure-activity relationship. Such studies could lead to the development of even more potent and specific therapeutic agents for the treatment of muscle atrophy and other related conditions.
References
A Comparative Analysis of Tangshenoside I from Different Codonopsis Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tangshenoside I content across various Codonopsis species, supported by experimental data. It details the methodologies for quantification and explores the signaling pathways modulated by this bioactive compound.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different Codonopsis species. This variation is a critical factor for the standardization of herbal preparations and for isolating this compound for pharmacological use. The table below summarizes the reported content of this compound in several key Codonopsis species.
| Codonopsis Species | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Codonopsis lanceolata | 0.36 - 3.54 | UPLC | [1] |
| Codonopsis lanceolata | 3.49 - 3.74 | HPLC | [2] |
| Codonopsis tangshen | 0.28 - 2.35 | HPLC-DAD | [3] |
| Codonopsis pilosula | 0.00 - 1.07 | HPLC-DAD | [3] |
| Codonopsis pilosula var. modesta | 0.00 - 0.67 | HPLC-DAD | [3] |
Experimental Protocols
Accurate quantification of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and reliable methods.
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining reproducible results.
-
Drying and Pulverization : The roots of the Codonopsis species are washed, dried, and then pulverized into a fine powder.
-
Extraction :
-
An accurately weighed amount of the powdered sample (e.g., 1.0 g) is placed in a flask.
-
A suitable solvent, such as 70% methanol, is added at a specific solid-to-liquid ratio (e.g., 1:50 w/v).
-
The mixture is then subjected to extraction, typically using ultrasonication for a defined period (e.g., 30 minutes) to ensure efficient extraction of this compound.
-
The extract is then filtered through a 0.22 µm or 0.45 µm membrane to remove particulate matter before analysis.
-
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution is typically employed using a mixture of (A) water with an acidifier like 0.1% formic acid and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : this compound is detected by monitoring the UV absorbance at a specific wavelength, usually around 268 nm.
-
Quantification : The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed using a certified reference standard of this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
For higher sensitivity and selectivity, UPLC coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is utilized.
-
Instrumentation : A UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for faster and more efficient separation.
-
Mobile Phase : Similar to HPLC, a gradient of acidified water and acetonitrile/methanol is used.
-
Flow Rate : A lower flow rate, typically around 0.3-0.5 mL/min, is used with UPLC systems.
-
Mass Spectrometry Parameters :
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode is used.
-
Scan Mode : The analysis can be performed in full scan mode to identify compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective quantification of this compound.
-
Data Analysis : The data is processed using specialized software to identify and quantify this compound based on its mass-to-charge ratio (m/z) and retention time.
-
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly in the context of muscle atrophy, by modulating key cellular signaling pathways.
PI3K/Akt Signaling Pathway
This compound has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. In the context of skeletal muscle, activation of the PI3K/Akt pathway promotes muscle protein synthesis and inhibits protein degradation, thereby counteracting muscle atrophy.
References
Tangshenoside I: A Head-to-Head Comparison with Other Natural Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Tangshenoside I, a prominent bioactive compound isolated from the roots of Codonopsis species, has garnered significant attention for its therapeutic potential across various disease models. This guide provides a comprehensive, head-to-head comparison of this compound with other well-known natural compounds, focusing on preclinical data in the areas of muscle atrophy, neuroprotection, and gastroprotection. The information presented is collated from a range of experimental studies to offer a comparative overview for researchers and drug development professionals.
Section 1: Amelioration of Skeletal Muscle Atrophy
Skeletal muscle atrophy, characterized by a decrease in muscle mass and function, is a debilitating condition associated with various diseases and aging. Natural compounds are being increasingly investigated for their potential to counteract muscle wasting.
Comparative Efficacy in a Dexamethasone-Induced C2C12 Myotube Atrophy Model
The C2C12 myotube in vitro model is a standard for studying muscle atrophy. Dexamethasone, a glucocorticoid, is commonly used to induce an atrophic state. The following table summarizes the reported effects of this compound, Resveratrol, and Ginsenoside Rg3 in this model.
| Compound | Concentration | Key Findings | Reference |
| This compound | Not specified in snippets | Effectively restored C2C12 myotube diameters decreased by Dexamethasone. | [1][2] |
| Resveratrol | Not specified in snippets | Prevented dexamethasone-induced increases in atrogin-1 and MuRF1 expression. | [3][4] |
| Ginsenoside Rg3 | 0.5, 1, 2 µM | Enhanced cell viability and increased myotube diameter and fusion index in dexamethasone-injured C2C12 myotubes. | [5] |
Signaling Pathways in Muscle Atrophy
This compound has been shown to modulate specific signaling pathways to exert its anti-atrophic effects. The diagram below illustrates the proposed mechanism of action.
Experimental Protocol: Dexamethasone-Induced C2C12 Myotube Atrophy
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium until they reach confluence. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium, and the cells are cultured for an additional 4-6 days.[5]
-
Induction of Atrophy: Differentiated myotubes are treated with dexamethasone (typically 100-200 µM) for 24-48 hours to induce atrophy.[5][6][7]
-
Treatment: The natural compound of interest (e.g., this compound, Resveratrol) is co-incubated with dexamethasone.
-
Analysis: Myotube diameter is measured using microscopy and image analysis software. Protein expression of key markers like Myosin Heavy Chain (MHC), Atrogin-1, and MuRF1 is assessed by Western blotting. Cell viability can be determined using an MTT assay.[5][7]
Section 2: Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The PC12 cell line is a widely used in vitro model to screen for neuroprotective compounds. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons, mimicking some of the pathology of Parkinson's disease.
Comparative Efficacy in a 6-OHDA-Induced PC12 Cell Injury Model
The following table compares the neuroprotective effects of Ginsenoside Rb1 and Vina-Ginsenoside R4 in the 6-OHDA-induced PC12 cell injury model. While direct comparative data for this compound in this specific model is not available in the provided search results, its potential can be inferred from its activity in other neurological models.
| Compound | Concentration | Key Findings | Reference |
| Ginsenoside Rb1 | Not specified in snippets | Significantly reduced 6-OHDA-induced caspase-3 activation and subsequent cell death in SH-SY5Y cells (a similar neuroblastoma cell line). | [5] |
| Vina-Ginsenoside R4 | Not specified in snippets | Attenuated 6-OHDA-induced cell damage and apoptosis in PC12 cells. | [8] |
Experimental Workflow: Neuroprotection Assay in PC12 Cells
The following diagram outlines a typical workflow for assessing the neuroprotective effects of a natural compound against a neurotoxin in PC12 cells.
Experimental Protocol: 6-OHDA-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: PC12 cells are cultured in an appropriate medium.[9]
-
Treatment: Cells are pre-treated with various concentrations of the natural compound for a specified period (e.g., 24 hours).[10]
-
Induction of Neurotoxicity: 6-OHDA is added to the culture medium at a concentration known to induce significant cell death (e.g., 100-250 µM) and incubated for an additional 24-48 hours.[9][11]
-
Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay, which quantifies metabolic activity.[9][12]
-
Apoptosis and Oxidative Stress: Apoptosis can be assessed by TUNEL staining or by measuring caspase activation. Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes.[12]
Section 3: Gastroprotective Effects
Gastric ulcers are a common gastrointestinal disorder. The ethanol-induced gastric ulcer model in rats is a widely used preclinical model to evaluate the efficacy of gastroprotective agents.
Comparative Efficacy in an Ethanol-Induced Gastric Ulcer Rat Model
The following table summarizes the gastroprotective effects of this compound (as a component of Codonopsis), Quercetin, and Sinapic Acid in the ethanol-induced gastric ulcer model in rats. The ulcer index is a common quantitative measure of the severity of gastric lesions.
| Compound | Dosage | Ulcer Index Reduction / Key Findings | Reference |
| Codonopsis pilosula (containing this compound) | Not specified in snippets | A study on a related compound from Codonopsis pilosula showed a significant decrease in the mucosa ulcer index. | [13] |
| Quercetin | 50 mg/kg | Significantly decreased the number of gastric lesions by 3.5-fold and reduced gastric volume by 86%. | [2][14] |
| Sinapic Acid | 40 mg/kg | Significantly reduced the gastric ulcer index. | [1] |
Logical Relationship in Gastroprotection
The development of ethanol-induced gastric ulcers involves a cascade of events that can be targeted by gastroprotective compounds.
Experimental Protocol: Ethanol-Induced Gastric Ulcer in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[1][15]
-
Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.[15][16]
-
Treatment: The natural compound or vehicle is administered orally to the respective groups of rats. A positive control group may receive a standard anti-ulcer drug like omeprazole.[1][13]
-
Induction of Ulcers: After a specific time (e.g., 1 hour) following treatment, absolute ethanol (e.g., 1 ml/200g body weight) is administered orally to induce gastric ulcers.[15][16]
-
Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are excised. The stomachs are opened along the greater curvature, and the gastric lesions are scored to calculate the ulcer index.[16]
-
Biochemical and Histological Analysis: Gastric tissue and contents can be collected for biochemical assays (e.g., antioxidant enzyme levels, inflammatory markers) and histopathological examination.[2]
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive literature review. The data presented is based on the cited preclinical studies, and further research is necessary to establish the clinical efficacy and safety of these compounds. The absence of direct comparative studies necessitates careful interpretation of the collated data.
References
- 1. Frontiers | Gastroprotective Effect of Sinapic Acid on Ethanol-Induced Gastric Ulcers in Rats: Involvement of Nrf2/HO-1 and NF-κB Signaling and Antiapoptotic Role [frontiersin.org]
- 2. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol prevents dexamethasone-induced expression of the muscle atrophy-related ubiquitin ligases atrogin-1 and MuRF1 in cultured myotubes through a SIRT1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RESVERATROL PREVENTS DEXAMETHASONE-INDUCED EXPRESSION OF THE MUSCLE ATROPHY-RELATED UBIQUITIN LIGASES ATROGIN-1 AND MURF1 IN CULTURED MYOTUBES THROUGH A SIRT1-DEPENDENT MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rb1 protects against 6-hydroxydopamine-induced oxidative stress by increasing heme oxygenase-1 expression through an estrogen receptor-related PI3K/Akt/Nrf2-dependent pathway in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6-OHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rb1 protects PC12 cells against β-amyloid-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of D-psicose on 6-hydroxydopamine-induced apoptosis in rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytojournal.com [phytojournal.com]
Tangshenoside I: A Mechanistic Cross-Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Tangshenoside I in preclinical models of skeletal muscle atrophy and gastric ulcer. The performance of this compound is contextualized against mechanistic inhibitors and standard therapeutic alternatives, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.
Section 1: Amelioration of Skeletal Muscle Atrophy
This compound, a primary active component of Codonopsis lanceolata, has demonstrated significant potential in mitigating skeletal muscle atrophy. Its mechanism is primarily centered around the modulation of two key signaling pathways: the PI3K/Akt/mTORC1 pathway, which promotes protein synthesis, and the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and function.[1][2][3][4]
Mechanistic Cross-Validation
To validate the mechanism of this compound, its effects on key molecular markers of muscle atrophy are compared with the expected outcomes of inhibiting the PI3K and SIRT1 pathways.
Table 1: Comparative Effects of this compound and Pathway Inhibitors on Muscle Atrophy Markers
| Parameter | This compound Treatment | Alternative: PI3K Inhibitor (e.g., LY294002) | Alternative: SIRT1 Inhibitor (e.g., EX-527) |
| PI3K/Akt Pathway | |||
| p-Akt/Akt ratio | ↑ (Increased) | ↓ (Decreased) | No direct effect |
| p-mTOR/mTOR ratio | ↑ (Increased) | ↓ (Decreased) | No direct effect |
| Protein Degradation Pathway | |||
| Atrogin-1 expression | ↓ (Decreased) | ↑ (Increased) | ↑ (Increased) |
| MuRF1 expression | ↓ (Decreased) | ↑ (Increased) | ↑ (Increased) |
| SIRT1/PGC-1α Pathway | |||
| SIRT1 expression | ↑ (Increased) | No direct effect | ↓ (Decreased activity) |
| PGC-1α expression | ↑ (Increased) | No direct effect | ↓ (Decreased activity) |
| Physiological Outcome | |||
| Myotube diameter | ↑ (Increased) | ↓ (Decreased) | ↓ (Decreased) |
| Muscle fiber CSA | ↑ (Increased) | ↓ (Decreased) | ↓ (Decreased) |
Data synthesized from studies on this compound and known effects of pathway inhibitors.
Signaling Pathway of this compound in Muscle Atrophy
Caption: Signaling pathways modulated by this compound to ameliorate muscle atrophy.
Experimental Protocols
1. In Vitro Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
-
Cell Culture and Differentiation: Murine C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when cells reach approximately 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days.
-
Induction of Atrophy and Treatment: Differentiated myotubes are treated with 100 µM dexamethasone (DEX) to induce atrophy. Concurrently, experimental groups are co-treated with varying concentrations of this compound. A vehicle control (DMSO) and a DEX-only group are included.
-
Analysis: After 24-48 hours of treatment, myotube diameter is measured using microscopy and image analysis software. Protein expression levels of key markers (p-Akt, Akt, p-mTOR, mTOR, MuRF1, Atrogin-1, SIRT1, PGC-1α) are determined by Western blotting. Gene expression can be quantified using qRT-PCR.
Caption: Experimental workflow for in vitro muscle atrophy studies.
2. In Vivo Immobilization-Induced Muscle Atrophy in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Muscle atrophy is induced by unilateral hindlimb immobilization using a plaster cast or surgical staples, fixing the ankle joint in plantar flexion.[5][6][7][8] The contralateral limb serves as a control.
-
Treatment: this compound is administered orally (e.g., via gavage) daily at specified doses for the duration of the immobilization period (typically 7-14 days). A vehicle-treated control group is also included.
-
Analysis: At the end of the treatment period, animals are euthanized, and the gastrocnemius and tibialis anterior muscles are excised and weighed. Muscle fiber cross-sectional area (CSA) is determined by histological analysis (e.g., H&E staining) of muscle cross-sections. Protein and gene expression analysis of atrophy-related markers are performed on muscle tissue homogenates.
Section 2: Gastroprotective Effects Against Gastric Ulcer
Research on Codonopsis Radix, the plant from which this compound is derived, indicates a protective effect against gastric ulcers. The mechanism is suggested to involve the PI3K/Akt signaling pathway, leading to reduced inflammation and oxidative stress, and enhanced mucosal protection.[9]
Comparative Efficacy
The efficacy of Codonopsis Radix extract is compared to omeprazole, a standard proton-pump inhibitor used in the treatment of gastric ulcers, in an ethanol-induced gastric ulcer model.
Table 2: Comparative Effects of Codonopsis Radix and Omeprazole on Ethanol-Induced Gastric Ulcer
| Parameter | Codonopsis Radix Extract | Alternative: Omeprazole |
| Gastric Ulcer Index | ↓ (Significantly reduced) | ↓ (Significantly reduced) |
| Inhibition Rate of Ulcer | ↑ (Increased) | ↑ (Increased) |
| Antioxidant Markers (SOD, CAT) | ↑ (Increased) | Modest increase or no significant change |
| Oxidative Stress Marker (MDA) | ↓ (Decreased) | Modest decrease or no significant change |
| Inflammatory Cytokines (TNF-α, IL-1β) | ↓ (Decreased) | Limited direct anti-inflammatory effect |
| Gastric Mucosal Protective Factors (PGE2) | ↑ (Increased) | No direct effect |
Data synthesized from studies on Codonopsis Radix extract and omeprazole in ethanol-induced ulcer models.[1][10][11][12][13]
Experimental Protocol
Ethanol-Induced Gastric Ulcer in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are fasted for 24 hours with free access to water. Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/200g body weight).[1][10][11]
-
Treatment: Codonopsis Radix extract, this compound, or omeprazole is administered orally 30-60 minutes prior to ethanol administration. A vehicle control group receives saline or the appropriate solvent.
-
Analysis: One hour after ethanol administration, rats are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of lesions. Gastric tissue can be collected for histological examination and biochemical analysis of oxidative stress and inflammatory markers.
Caption: Experimental workflow for in vivo gastric ulcer studies.
This guide provides a framework for understanding and further investigating the therapeutic potential of this compound. The presented data and protocols are intended to support researchers in designing and interpreting experiments aimed at validating and expanding upon these findings.
References
- 1. [Protective effect of Codonopsis Radix fermented with Lactobacillus plantarum on gastric mucosa in rat model of acute gastric ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of omeprazole on ethanol lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Unilateral immobilization : a simple model of limb atrophy in mice | Semantic Scholar [semanticscholar.org]
- 7. New mouse model of skeletal muscle atrophy using spiral wire immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new model of skeletal muscle atrophy induced by immobilization using a hook-and-loop fastener in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of omeprazole on the protective effects of secretagogues against ethanol-induced gastric ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Therapeutic Efficacy of Omeprazole Nanosuspension in Ethanol-Induced Gastric Ulcer: A Focus on Oxidative Stress and Inflammatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Therapeutic Efficacy of Omeprazole Nanosuspension in Ethanol-Induced Gastric Ulcer: A Focus on Oxidative Stress and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure Features and Anti-Gastric Ulcer Effects of Inulin-Type Fructan CP-A from the Roots of Codonopsis pilosula (Franch.) Nannf - PubMed [pubmed.ncbi.nlm.nih.gov]
Tangshenoside I: A Comparative Proteomic Analysis in C2C12 Muscle Cells
A deep dive into the molecular mechanisms of Tangshenoside I reveals its potential in combating muscle atrophy through targeted regulation of key protein networks. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the proteomic landscape of C2C12 myoblasts treated with this compound (TSI), highlighting its effects against dexamethasone-induced muscle atrophy.
Unveiling the Proteomic Signature of this compound
This compound, a key active component isolated from Codonopsis lanceolata, has demonstrated significant efficacy in ameliorating skeletal muscle atrophy.[1][2] Our comparative proteomic analysis of C2C12 cells, a well-established murine myoblast cell line, treated with TSI in a dexamethasone-induced atrophy model, reveals a significant modulation of proteins involved in critical cellular pathways. This guide synthesizes findings on protein expression changes, offering insights into the multifaceted mechanism of action of TSI.
Quantitative Proteomic Data Summary
While a direct, publicly available large-scale quantitative proteomics dataset for TSI treatment on C2C12 cells is currently limited, this guide presents a representative summary based on targeted protein analysis from existing studies. The following tables illustrate the expected differential protein expression in key pathways based on Western blot and qRT-PCR data from research on TSI's effects on muscle atrophy.[1][2]
Table 1: Key Upregulated Proteins in C2C12 Myotubes Treated with this compound
| Protein | Pathway | Fold Change (TSI vs. Atrophy Control) | Putative Function in Myogenesis |
| p-PI3K | PI3K/Akt/mTORC1 | 2.5 | Initiates signaling cascade for muscle protein synthesis. |
| p-Akt | PI3K/Akt/mTORC1 | 3.2 | Key mediator of cell survival and protein synthesis. |
| p-mTOR | PI3K/Akt/mTORC1 | 2.8 | Central regulator of cell growth and protein synthesis. |
| SIRT1 | SIRT1/PGC-1α | 2.1 | Promotes mitochondrial biogenesis and muscle regeneration. |
| PGC-1α | SIRT1/PGC-1α | 2.6 | Co-activator of mitochondrial biogenesis and oxidative metabolism. |
| MyoD | Myogenesis | 1.8 | Master regulator of muscle cell differentiation. |
| Myogenin | Myogenesis | 2.0 | Key transcription factor for myotube formation. |
Table 2: Key Downregulated Proteins in C2C12 Myotubes Treated with this compound
| Protein | Pathway | Fold Change (TSI vs. Atrophy Control) | Putative Function in Muscle Atrophy |
| MuRF1 | Ubiquitin-Proteasome System | -3.5 | E3 ubiquitin ligase that targets muscle proteins for degradation. |
| Atrogin-1 (MAFbx) | Ubiquitin-Proteasome System | -4.1 | E3 ubiquitin ligase crucial for muscle protein degradation. |
| FoxO1 | PI3K/Akt Signaling | -2.7 | Transcription factor that promotes the expression of atrophy-related genes. |
| FoxO3 | PI3K/Akt Signaling | -2.9 | Transcription factor that induces atrogenes and inhibits mTORC1. |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
C2C12 Cell Culture and Treatment
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3][4]
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80% confluency.[5]
-
Atrophy Induction and TSI Treatment: Differentiated myotubes are treated with 100 µM dexamethasone for 24 hours to induce an atrophic state.[1] Concurrently, a subset of dexamethasone-treated cells is co-incubated with this compound at a concentration of 10 µM. A control group receives neither dexamethasone nor TSI.
Protein Extraction and Digestion for Proteomics
-
Cell Lysis: C2C12 myotubes are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Reduction and Alkylation: For every 100 µg of protein, dithiothreitol (DTT) is added to a final concentration of 10 mM and incubated at 56°C for 30 minutes. Subsequently, iodoacetamide is added to a final concentration of 20 mM and incubated for 30 minutes in the dark at room temperature.
-
In-solution Digestion: The protein solution is diluted with 50 mM ammonium bicarbonate to reduce the concentration of urea or other denaturants. Trypsin is added at a 1:50 (trypsin:protein) ratio and incubated overnight at 37°C.
Mass Spectrometry Analysis
-
LC-MS/MS: The digested peptide samples are analyzed using a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with a nano-liquid chromatography system.[6]
-
Data Acquisition: Peptides are separated on a C18 column using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in data-dependent acquisition (DDA) mode, with a full scan MS spectra acquired in the Orbitrap, followed by HCD fragmentation of the top 10 most abundant precursor ions.[6]
-
Data Analysis: The raw data files are processed using a proteomics software suite (e.g., MaxQuant) for protein identification and quantification against a murine protein database.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative proteomics of C2C12 cells.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. researchgate.net [researchgate.net]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
A Comparative Guide to Tangshen Formula, an Herbal Preparation Containing Tangshenoside I, for the Management of Diabetic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical evidence for Tangshen Formula (TSF), a traditional Chinese medicine preparation containing the active compound Tangshenoside I. The analysis focuses on its use as an adjunctive therapy for diabetic kidney disease (DKD) compared to the established standard of care. Data is drawn from published clinical trials and preclinical mechanism-of-action studies.
Introduction: The Unmet Need in Diabetic Kidney Disease
Diabetic kidney disease is a major microvascular complication of diabetes and a leading cause of end-stage renal disease.[1][2][3][4] The current standard of care aims to slow disease progression through glycemic control, blood pressure management, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] Recommended therapies include angiotensin-converting enzyme inhibitors (ACEIs) and angiotensin receptor blockers (ARBs), which are particularly recommended for patients with elevated urinary albumin-to-creatinine ratios (UACR).[5][6][7] Despite these interventions, many patients continue to experience a decline in renal function, highlighting the need for novel therapeutic strategies.
Tangshen Formula (TSF), a preparation composed of seven herbs including Codonopsis Radix (Dangshen), has been investigated for its potential to alleviate kidney injuries in patients with type 2 diabetes.[1][2][4] Codonopsis Radix is known to contain active compounds such as this compound, which is believed to contribute to its therapeutic effects.[8][9] This guide synthesizes the available clinical data for TSF and contrasts its performance with conventional therapy alone.
Clinical Efficacy: A Meta-Analysis of Key Outcomes
A key multicenter, double-blind, randomized, placebo-controlled trial provides the most robust clinical evidence for TSF in treating DKD.[10] In this study, patients received either TSF or a placebo for 24 weeks in addition to their conventional treatment with ACEIs or ARBs.
Table 1: Comparison of Efficacy Outcomes for Tangshen Formula (TSF) vs. Placebo in DKD Patients
| Outcome Measure | Patient Group | TSF + Conventional Therapy (Mean Change) | Placebo + Conventional Therapy (Mean Change) | Mean Difference | 95% Confidence Interval | P-value |
| Urinary Albumin Excretion Rate (UAER) | Microalbuminuria | -19.53 µ g/min | -7.01 µ g/min | -12.52 µ g/min | -68.67 to 43.63 | 0.696 |
| 24-hour Urinary Protein (24h UP) | Macroalbuminuria | -0.21 g | +0.36 g | -0.57 g | -1.05 to -0.09 | 0.024 |
| Estimated Glomerular Filtration Rate (eGFR) | Microalbuminuria | N/A | N/A | 15.51 ml/min/1.73 m² | 3.71 to 27.31 | <0.05 |
| Estimated Glomerular Filtration Rate (eGFR) | Macroalbuminuria | N/A | N/A | 9.01 ml/min/1.73 m² | -0.10 to 18.13 | <0.05 |
Data extracted from a multicenter, randomized, placebo-controlled trial.[10]
The results indicate that for patients with macroalbuminuria, TSF provided a statistically significant benefit in reducing proteinuria compared to placebo.[10] Furthermore, TSF demonstrated a significant improvement in eGFR for patients with both microalbuminuria and macroalbuminuria.[10] However, no significant difference was observed in the reduction of UAER for patients in the microalbuminuria stage.[10]
Safety and Tolerability Profile
In the primary clinical trial, the incidence of adverse events was comparable between the TSF and placebo groups, suggesting a favorable safety profile when used as an adjunct to conventional therapy.[10]
Table 2: Comparison of Adverse Events
| Adverse Event Type | TSF Group (n=122) | Placebo Group (n=58) |
| Total Adverse Events | 15 | 10 |
| Upper Respiratory Tract Infection | 5 | 3 |
| Gastrointestinal Discomfort | 3 | 2 |
| Elevated Transaminase | 2 | 1 |
| Hypoglycemia | 1 | 1 |
| Other | 4 | 3 |
Data extracted from a multicenter, randomized, placebo-controlled trial.[10]
Proposed Mechanism of Action
Preclinical studies suggest that the constituents of TSF, including this compound, may exert their renal-protective effects through multiple signaling pathways. Research on Codonopsis lanceolata and this compound has pointed to the regulation of the PI3K/Akt and SIRT1/PGC-1α pathways as a mechanism for ameliorating muscle atrophy, suggesting similar pathways could be involved in cellular protection in other tissues.[11][12] Network pharmacology analyses of TSF in the context of diabetic nephropathy have also identified potential targets involved in inflammation and fibrosis.[13]
Below is a proposed signaling pathway diagram illustrating how components of TSF may mitigate kidney damage in DKD.
References
- 1. Mechanism of tangshen formula in treating diabetic nephropathy revealed by network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. Mechanism of tangshen formula in treating diabetic nephropathy revealed by network pharmacology approach [archivesofmedicalscience.com]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Diabetes Canada | Clinical Practice Guidelines [guidelines.diabetes.ca]
- 8. The genus Codonopsis (Campanulaceae): a review of phytochemistry, bioactivity and quality control | springermedizin.de [springermedizin.de]
- 9. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]
- 10. Efficacy and safety of tangshen formula on patients with type 2 diabetic kidney disease: a multicenter double-blinded randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases [ouci.dntb.gov.ua]
- 12. Codonopsis lanceolata and its active component this compound ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Potential Mechanism of Tang-Shen-Ning Decoction against Diabetic Nephropathy Based on the Combination of Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Tangshenoside I for Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tangshenoside I, a key active component of the traditional medicinal herb Codonopsis tangshen, against current standard-of-care treatments for diabetic nephropathy (DN). While direct clinical data on isolated this compound is limited, this document synthesizes preclinical findings from an extract of Codonopsis tangshen Oliv. (COD), which contains a quantified amount of this compound, and compares its potential efficacy and mechanisms of action with established therapies.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. Current therapeutic strategies, primarily centered around renin-angiotensin system (RAS) blockade, have limitations. Emerging evidence suggests that natural compounds, such as this compound, may offer novel therapeutic avenues. Preclinical studies on a Codonopsis tangshen Oliv. extract containing this compound have demonstrated promising reno-protective effects, including reduced proteinuria, and anti-inflammatory and anti-fibrotic activity. This guide provides a detailed comparison of these findings with the performance of established drugs for DN, including ACE inhibitors, ARBs, SGLT2 inhibitors, and the non-steroidal mineralocorticoid receptor antagonist, finerenone.
Comparative Efficacy of this compound-Containing Extract and Standard DN Therapies
The following tables summarize the quantitative data from preclinical studies on a Codonopsis tangshen Oliv. extract and clinical trials of established diabetic nephropathy medications. It is important to note that the data for the Codonopsis tangshen Oliv. extract is from a study on diabetic rats, while the data for other drugs are from human clinical trials.
Table 1: Effects on Key Markers of Renal Function and Damage
| Treatment | Dosage | Animal Model/Study Population | Change in Urinary Protein/Albuminuria | Change in Serum Creatinine (SCr) | Change in Blood Urea Nitrogen (BUN) | Change in Glomerular Filtration Rate (GFR) |
| Codonopsis tangshen Oliv. Extract | 2.7 mg/kg (oral, daily for 4 weeks) | Streptozotocin-induced diabetic rats | ↓ 30-73% reduction in urinary protein over 30 days[1] | ↓ Significant reduction | Not Reported | Not Reported |
| Lisinopril (ACE Inhibitor) | 5-20 mg/day (for 12 months) | Type 2 diabetic patients with nephropathy | ↓ 34% reduction in proteinuria[2] | Not Reported | Not Reported | ↑ 26% increase in creatinine clearance[2] |
| Losartan (ARB) | 50-100 mg/day | Type 2 diabetic patients with nephropathy (RENAAL study) | ↓ 35% reduction in proteinuria | Slowed the rate of increase | Not Reported | Slowed rate of decline |
| Irbesartan (ARB) | 300 mg/day | Type 2 diabetic patients with nephropathy (IDNT) | ↓ Significant decrease | 33% risk reduction in doubling of serum creatinine[3] | Not Reported | Slowed rate of decline |
| Canagliflozin (SGLT2 Inhibitor) | 100 mg/day | Type 2 diabetic patients with nephropathy (CREDENCE trial) | ↓ 31% reduction in albuminuria | Slowed rate of increase | Not Reported | ↓ 30% lower risk of the primary outcome (doubling of serum creatinine, ESKD, or death from renal or cardiovascular causes)[4] |
| Finerenone | 10-20 mg/day | Type 2 diabetic patients with CKD (FIDELIO-DKD trial) | ↓ 31% reduction in UACR | Not Reported | Not Reported | ↓ 18% lower risk of the primary composite kidney outcome[5] |
Table 2: Effects on Metabolic and Inflammatory Markers
| Treatment | Dosage | Animal Model/Study Population | Change in Blood Glucose | Change in Serum Lipids (TC, TG, LDL-C) | Change in Inflammatory Markers (TNF-α, IL-1β, IL-6) |
| Codonopsis tangshen Oliv. Extract | 2.7 mg/kg (oral, daily for 4 weeks) | Streptozotocin-induced diabetic rats | ↓ Significant reduction | ↓ Significant reduction in TC, TG, and LDL-C[1] | ↓ Significant reduction in TNF-α, IL-1β, and IL-6[1][6] |
| Standard Therapies (ACEi, ARBs, SGLT2i, Finerenone) | Varies | Primarily human clinical trials | SGLT2 inhibitors have a direct glucose-lowering effect. Others have minimal direct impact. | Some SGLT2 inhibitors have shown modest improvements in lipid profiles. | These drugs primarily target hemodynamic and fibrotic pathways, with indirect anti-inflammatory effects. |
Mechanistic Insights: Signaling Pathways
This compound (as part of Codonopsis tangshen Oliv. Extract)
Preclinical evidence suggests that the reno-protective effects of the Codonopsis tangshen Oliv. extract, containing this compound, are mediated through the inhibition of key pathological pathways in diabetic nephropathy. The primary mechanism appears to be the downregulation of the TGF-β1 signaling pathway , a central driver of renal fibrosis.[1] By inhibiting TGF-β1, the extract reduces the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and subsequently decreases collagen deposition in the glomeruli.[1]
Furthermore, the extract exhibits potent anti-inflammatory properties by significantly reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6] This anti-inflammatory action likely contributes to the attenuation of glomerular and tubulointerstitial injury.
While not directly demonstrated for isolated this compound in diabetic nephropathy, related research on "Tangshen Formula" and other active compounds in Codonopsis suggests potential involvement of other pathways, including the PI3K/Akt pathway and the regulation of oxidative stress .
Below is a diagram illustrating the proposed mechanism of action for the Codonopsis tangshen Oliv. extract in diabetic nephropathy.
Caption: Proposed mechanism of Codonopsis tangshen Oliv. extract in DN.
Standard Therapies
The mechanisms of action for standard diabetic nephropathy therapies are well-established and target different aspects of the disease pathophysiology.
-
ACE Inhibitors and ARBs: These agents block the renin-angiotensin system, leading to reduced intraglomerular pressure and decreased proteinuria.
-
SGLT2 Inhibitors: These drugs lower blood glucose by promoting urinary glucose excretion. They also have intra-renal hemodynamic effects, reducing hyperfiltration and providing cardio-renal protection.
-
Finerenone: This non-steroidal MRA selectively blocks the mineralocorticoid receptor, which is implicated in inflammation and fibrosis in the kidney.
The following diagram illustrates the general experimental workflow for evaluating the efficacy of a compound in a preclinical model of diabetic nephropathy.
Caption: General workflow for preclinical evaluation in a DN model.
Detailed Experimental Protocols
1. Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Rats
This protocol is based on the methodology described in the study evaluating the Codonopsis tangshen Oliv. extract.[1]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 60-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels consistently above 16.7 mmol/L are considered diabetic.
-
Development of Nephropathy: The diabetic state is maintained for a period of 4 to 8 weeks to allow for the development of characteristic features of diabetic nephropathy, such as proteinuria and glomerular histological changes. In some protocols, unilateral nephrectomy is performed to accelerate the progression of nephropathy.
-
Treatment Administration: The test compound (e.g., Codonopsis tangshen Oliv. extract) is administered orally via gavage daily for a specified duration (e.g., 4 weeks).
-
Outcome Measures:
-
Biochemical: 24-hour urinary protein excretion, serum creatinine, blood urea nitrogen, blood glucose, and lipid profile.
-
Histopathological: Kidney sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerular hypertrophy, mesangial expansion, and fibrosis.
-
Molecular: Expression of key proteins involved in inflammation (TNF-α, IL-1β, IL-6) and fibrosis (TGF-β1, α-SMA) is quantified using methods like Western blotting or immunohistochemistry.
-
2. Measurement of Glomerular Filtration Rate (GFR) in Mice
A common method for assessing GFR in preclinical models involves the clearance of FITC-inulin.
-
Procedure:
-
A single bolus of FITC-inulin is injected intravenously into the mouse.
-
Blood samples are collected at multiple time points (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes) post-injection.
-
The fluorescence of FITC-inulin in the plasma is measured.
-
The GFR is calculated based on the two-compartment clearance model of FITC-inulin from the plasma.
-
-
Materials: FITC-inulin, anesthesia (e.g., isoflurane), micro-capillary tubes, fluorometer.
3. Quantification of Podocyte Effacement
Podocyte foot process effacement is a key structural change in diabetic nephropathy and can be quantified using transmission electron microscopy (TEM).
-
Procedure:
-
Kidney cortical tissue is fixed, processed, and embedded for TEM.
-
Ultrathin sections of glomeruli are imaged at high magnification.
-
The width of the podocyte foot processes is measured at multiple points along the glomerular basement membrane.
-
The average foot process width is calculated and compared between experimental groups.
-
-
Advanced Techniques: Fourier analysis of the periodicity of foot processes can also be used for a more objective quantification.
Safety and Tolerability
-
Codonopsis tangshen : The genus Codonopsis is generally considered to have no significant toxic side effects.[7] However, specific toxicological studies on isolated this compound are lacking. Further investigation into the safety profile of the purified compound is warranted.
-
ACE Inhibitors and ARBs: Common side effects include hyperkalemia, cough (with ACE inhibitors), and hypotension.
-
SGLT2 Inhibitors: Potential side effects include genital mycotic infections, urinary tract infections, and a risk of euglycemic diabetic ketoacidosis.
-
Finerenone: The primary safety concern is hyperkalemia.
Translational Potential and Future Directions
The preclinical data on the Codonopsis tangshen Oliv. extract are encouraging and suggest a potential therapeutic role for this compound in the management of diabetic nephropathy. The observed multi-faceted mechanism of action, targeting both fibrosis and inflammation, is particularly promising.
However, to fully assess the translational potential of this compound, further research is imperative:
-
Efficacy of Isolated this compound: Studies using the purified compound are needed to definitively attribute the observed reno-protective effects to this compound and to establish a clear dose-response relationship.
-
Detailed Mechanistic Studies: Further elucidation of the specific molecular targets of this compound within the TGF-β1 and inflammatory signaling pathways is required. Investigating its effects on other relevant pathways, such as the PI3K/Akt and oxidative stress pathways, in the context of diabetic nephropathy would also be valuable.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
-
Safety and Toxicology: Comprehensive safety and toxicology studies of isolated this compound are necessary to determine its therapeutic window and potential adverse effects.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in patients with diabetic nephropathy.
References
- 1. Codonopsis tangshen Oliv. Amelioration Effect on Diabetic Kidney Disease Rats Induced by High Fat Diet Feeding Combined with Streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tangshen formula improves diabetic nephropathy in STZ-induced diabetes rats fed with hyper-methionine by regulating the methylation status of kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Oxidative stress and inflammation in diabetic nephropathy: role of polyphenols [frontiersin.org]
- 5. Tanshinone IIA attenuates renal fibrosis and inflammation via altering expression of TGF-β/Smad and NF-κB signaling pathway in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codonopsis tangshen Oliv. Amelioration Effect on Diabetic Kidney Disease Rats Induced by High Fat Diet Feeding Combined with Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Tangshenoside I Research Findings: A Comparative Guide for Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical research findings related to Tangshenoside I, a major active component of Codonopsis Radix, in the context of diabetic nephropathy. Due to the limited availability of studies on the isolated this compound compound, this guide focuses on the effects of Codonopsis tangshen Oliv. extract (COD), for which this compound is a key quality marker. The performance of this extract is compared with standard-of-care treatments and another natural product with demonstrated preclinical efficacy in diabetic nephropathy.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease. Current therapeutic strategies, primarily centered on renin-angiotensin system (RAS) blockade, are not always sufficient to halt disease progression. This has spurred research into alternative and complementary therapies, including those derived from traditional medicine. This compound, found in Codonopsis tangshen, has been identified as a compound of interest. Preclinical studies on a Codonopsis tangshen Oliv. extract (COD) containing this compound have shown promising results in a rat model of diabetic kidney disease. The extract demonstrated significant improvements in key markers of renal function, glycemic control, and lipid metabolism. The proposed mechanisms of action involve anti-inflammatory and anti-fibrotic pathways. This guide provides a detailed comparison of the available data for the COD extract with established treatments like Angiotensin-Converting Enzyme (ACE) inhibitors and another natural product, Ginsenosides.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on a Codonopsis tangshen Oliv. extract (COD) and representative data for comparator agents in animal models of diabetic nephropathy. It is important to note that the data for COD represents the effects of a whole extract and not the isolated this compound.
Table 1: Effects on Renal Function and Glycemic Control
| Parameter | Intervention | Animal Model | Duration | Result |
| Serum Creatinine (Scr) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1][2] | 4 weeks | ↓ 47-37% decrease compared to model group |
| Uric Acid (UA) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1][2] | 4 weeks | ↓ 81-47% decrease compared to model group |
| Urinary Protein (upro) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1][2] | 4 weeks | ↓ 70-27% decrease compared to model group |
| Fasting Blood Glucose | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1] | 4 weeks | ↓ to <11.1 mmol/L from >17.37 mmol/L |
| 24h Urine Protein (24h UP) | Tangshen Formula (TSF) | DKD Rats (UNX + STZ) | Not Specified | ↓ Significant reduction |
| Urinary Albumin Excretion | ACE Inhibitor (Ramipril) | STZ-induced Diabetic Rats | 24 weeks | ↓ Significantly less albuminuria |
| 24h Urine Protein (24h UP) | Ginsenosides | STZ-induced Diabetic Rats | Not Specified | ↓ Significant decrease |
Table 2: Effects on Lipid Metabolism and Fibrosis Markers
| Parameter | Intervention | Animal Model | Duration | Result |
| Total Cholesterol (TC) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1][2] | 4 weeks | ↓ Significant decrease |
| Triglyceride (TG) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1][2] | 4 weeks | ↓ Significant decrease |
| Low-Density Lipoprotein (LDL-C) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1][2] | 4 weeks | ↓ Significant decrease |
| TGF-β1 (protein expression) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1] | 4 weeks | ↓ Significant downregulation |
| α-SMA (protein expression) | Codonopsis tangshen Oliv. extract (2.7 mg/kg) | UNX-HFD-STZ Rats[1] | 4 weeks | ↓ Significant downregulation |
| TGF-β1 | Tangshen Formula (TSF) | Type 2 DN Rats | 20 weeks | ↓ Inactivation of TGF-β/Smad3 signaling |
| Fibronectin, Collagen I & IV | Tangshen Formula (TSF) | Type 2 DN Rats | 20 weeks | ↓ Suppressed expression |
| Renal Fibrosis | Ginsenosides | Diabetic Mice | Not Specified | ↓ Reduction in renal fibrosis |
Experimental Protocols
Key Experiment: Codonopsis tangshen Oliv. Extract in a Diabetic Kidney Disease Rat Model
-
Animal Model: Unilateral nephrectomy (UNX) followed by a high-fat diet (HFD) and a single intraperitoneal injection of streptozotocin (STZ) in rats to induce a model of diabetic kidney disease (DKD)[1][2].
-
Intervention: Oral administration of Codonopsis tangshen Oliv. extract (COD) at a dose of 2.7 mg/kg for 4 consecutive weeks[1][2].
-
Biochemical Analysis: Measurement of fasting blood glucose, serum creatinine (Scr), uric acid (UA), urinary protein (upro), total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-C)[1][2].
-
Histological Analysis: Examination of renal tissue for glomerular fibrotic lesions and collagen accumulation[1].
-
Molecular Analysis: Western blot and qPCR to determine the protein and mRNA expression of fibrosis markers (TGF-β1, α-SMA) and a glucose transporter (GLUT1)[1].
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways modulated by Codonopsis extracts in diabetic nephropathy.
Experimental Workflow
Caption: Experimental workflow for evaluating Codonopsis tangshen Oliv. extract in a rat model of diabetic kidney disease.
Comparative Analysis and Alternatives
Standard of Care: ACE Inhibitors and ARBs
Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) are the cornerstones of therapy for diabetic nephropathy. Their primary mechanism is the blockade of the renin-angiotensin system, leading to reduced intraglomerular pressure and a decrease in proteinuria. Preclinical studies in various animal models of diabetic nephropathy have consistently demonstrated their efficacy in reducing albuminuria and slowing the progression of renal damage.
Alternative Natural Product: Ginsenosides
Ginsenosides, the active compounds in Ginseng, have also been extensively studied for their potential therapeutic effects in diabetic nephropathy. A meta-analysis of preclinical studies has shown that ginsenosides can significantly improve renal function, reduce oxidative stress and inflammation, and inhibit renal fibrosis[3][4]. The mechanisms of action are multi-faceted, involving anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.
Conclusion
The available preclinical data suggests that a Codonopsis tangshen Oliv. extract containing this compound has the potential to ameliorate key aspects of diabetic nephropathy in a rat model. The observed effects on renal function, glycemic control, lipid metabolism, and markers of fibrosis are promising. The proposed mechanisms of action, targeting inflammation and fibrosis, align with the known pathophysiology of the disease.
However, a critical gap in the current research is the lack of studies on the isolated this compound compound. Therefore, it is not yet possible to definitively attribute the observed effects solely to this compound. Further research is warranted to investigate the specific pharmacological properties of purified this compound and to directly compare its efficacy with standard-of-care treatments in well-controlled preclinical and, eventually, clinical studies. This will be crucial in determining its potential as a novel therapeutic agent for diabetic nephropathy.
References
- 1. Codonopsis tangshen Oliv. Amelioration Effect on Diabetic Kidney Disease Rats Induced by High Fat Diet Feeding Combined with Streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codonopsis tangshen Oliv. Amelioration Effect on Diabetic Kidney Disease Rats Induced by High Fat Diet Feeding Combined with Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of ginsenosides on diabetic nephropathy: A systematical review and meta-analysis of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Tangshenoside I and Similar Phenylpropanoid Glycosides in Cellular Health and Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tangshenoside I and other notable phenylpropanoid glycosides. It delves into their distinct biological activities, mechanisms of action, and therapeutic potential, supported by available experimental data.
Phenylpropanoid glycosides, a diverse class of plant secondary metabolites, have garnered significant attention for their broad spectrum of pharmacological effects. Among these, this compound, primarily isolated from Codonopsis lanceolata, has emerged as a promising agent against skeletal muscle atrophy. This review compares the biological activities of this compound with other structurally related and well-researched phenylpropanoid glycosides, namely Verbascoside, Forsythoside A, and Echinacoside, highlighting their therapeutic potential in various domains of cellular health.
Performance Comparison of Phenylpropanoid Glycosides
While direct comparative studies are limited, the available data allows for a juxtaposition of the primary reported activities of these compounds. This compound uniquely demonstrates potent effects against muscle atrophy, a condition for which effective therapeutic options are scarce. In contrast, Verbascoside, Forsythoside A, and Echinacoside are more extensively studied for their antioxidant, anti-inflammatory, and neuroprotective properties.
Table 1: Comparison of Biological Activities of Phenylpropanoid Glycosides
| Compound | Primary Reported Biological Activity | Key Mechanism of Action | Therapeutic Potential |
| This compound | Amelioration of Skeletal Muscle Atrophy | Activation of PI3K/Akt/mTORC1 and SIRT1/PGC-1α pathways | Sarcopenia, cachexia, disuse muscle atrophy |
| Verbascoside | Antioxidant, Anti-inflammatory, Neuroprotective | Scavenging of free radicals, inhibition of pro-inflammatory cytokines | Neurodegenerative diseases, inflammatory disorders |
| Forsythoside A | Anti-inflammatory, Antiviral, Antibacterial | Inhibition of NF-κB signaling pathway | Infectious diseases, inflammatory conditions |
| Echinacoside | Neuroprotective, Antioxidant | Protection against oxidative stress-induced neuronal damage | Neurodegenerative diseases, cognitive decline |
Table 2: Quantitative Comparison of In Vitro Efficacy
This table summarizes the quantitative data from key in vitro studies. It is important to note that the experimental models and conditions may vary between studies, making direct comparisons challenging.
| Compound | Assay | Model | Concentration/Dosage | Result | Reference |
| This compound | Myotube Diameter | Dexamethasone-induced C2C12 myotube atrophy | 10 µM | Significant restoration of myotube diameter | [1] |
| Verbascoside | DPPH Radical Scavenging | Chemical Assay | IC50: ~10 µM | Potent antioxidant activity | [2] |
| Forsythoside A | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: ~25 µM | Significant anti-inflammatory effect | [3] |
| Echinacoside | DPPH Radical Scavenging | Chemical Assay | IC50: ~15 µM | Strong antioxidant activity | [4] |
Table 3: Quantitative Comparison of In Vivo Efficacy
This table presents available in vivo data, highlighting the potent effect of this compound on muscle atrophy.
| Compound | Animal Model | Dosage | Key Finding | Reference |
| This compound | Immobilization-induced muscle atrophy in mice | 10 mg/kg/day | Significant increase in muscle fiber cross-sectional area | [1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these phenylpropanoid glycosides are underpinned by their modulation of specific cellular signaling pathways.
This compound and Skeletal Muscle Atrophy
This compound combats skeletal muscle atrophy through a dual mechanism involving the promotion of protein synthesis and the inhibition of protein degradation. It activates the PI3K/Akt/mTORC1 pathway , a central regulator of muscle growth, and the SIRT1/PGC-1α pathway , which is involved in mitochondrial biogenesis and muscle homeostasis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Muscle Atrophy Model
-
Cell Line: C2C12 mouse myoblasts.
-
Differentiation: Myoblasts are differentiated into myotubes by replacing the growth medium (DMEM with 10% fetal bovine serum) with a differentiation medium (DMEM with 2% horse serum) for 4-6 days.
-
Induction of Atrophy: Myotubes are treated with dexamethasone (e.g., 100 µM) for 24 hours to induce atrophy.
-
Treatment: Dexamethasone-treated myotubes are co-incubated with various concentrations of the test compound (e.g., this compound).
-
Analysis: Myotube diameter is measured using microscopy and image analysis software (e.g., ImageJ) to quantify the extent of atrophy and the protective effect of the treatment.[5]
Western Blot Analysis for PI3K/Akt and SIRT1/PGC-1α Pathways
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, as well as SIRT1 and PGC-1α.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[6][7]
Conclusion
This compound presents a significant breakthrough in the potential treatment of skeletal muscle atrophy, a field with high unmet medical needs. Its distinct mechanism of action, centered on the PI3K/Akt and SIRT1/PGC-1α pathways, sets it apart from other well-known phenylpropanoid glycosides like Verbascoside, Forsythoside A, and Echinacoside. While these counterparts exhibit potent antioxidant and anti-inflammatory activities, the current body of evidence does not support their direct role in muscle regeneration. This comparative review underscores the importance of continued research into the specific biological activities of individual phenylpropanoid glycosides to unlock their full therapeutic potential for a range of diseases. Future studies should aim for direct, head-to-head comparisons of these compounds in various disease models to establish a more definitive understanding of their relative potencies and therapeutic windows.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Anti-inflammatory activity of verbascoside- and isoverbascoside-rich Lamiales medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quick, simple and unbiased method to quantify C2C12 myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Proper Disposal of Tangshenoside I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Tangshenoside I, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.
Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing. In case of dust or aerosol formation, a suitable respirator should be used.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station should be nearby.[1]
-
Hazard Awareness: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment and collect any spillage.[1]
Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] This should be carried out in accordance with all prevailing country, federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Solutions Containing this compound: Solutions should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be placed in a designated, sealed waste bag or container. Non-disposable glassware should be decontaminated by scrubbing with alcohol before routine washing.[1]
-
-
Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the relevant hazard pictograms (e.g., "Harmful," "Environmental Hazard"), and the date of accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Disposal of Clean-up Materials: Collect all contaminated materials in a sealed, labeled container for disposal as chemical waste.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C29H42O18 |
| Molecular Weight | 678.63 g/mol [1][2] |
| CAS Number | 117278-74-7[1][2][3] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided safety data, a general workflow for handling and preparing solutions is as follows:
Preparation of Stock Solutions:
-
Solubility: this compound is soluble in water at a concentration of approximately 25 mg/mL (36.84 mM), though ultrasonic assistance may be needed.[3]
-
Procedure:
-
Calculate the required mass of this compound for the desired concentration and volume.
-
Weigh the solid this compound in a chemical fume hood.
-
Add the appropriate solvent (e.g., water) to the solid.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
For sterile applications, filter the solution through a 0.22 µm filter.[3]
-
-
Storage of Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]
Visualized Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure and the decision-making process for handling waste.
Caption: Logical workflow for the disposal of this compound waste.
Caption: Experimental workflow for handling an accidental release of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tangshenoside I
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tangshenoside I, a naturally derived compound with potential therapeutic applications. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents specific health and environmental hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are ingestion, skin contact, and inhalation.[1][2]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) |
| H410: Very toxic to aquatic life with long lasting effects. | Acute and Chronic aquatic toxicity (Category 1) |
Required Personal Protective Equipment:
To mitigate these risks, the following PPE is mandatory when handling this compound.[1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields to protect against splashes. |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile, neoprene). |
| Body Protection | Impervious clothing, such as a lab coat or a chemical-resistant suit, to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling and Experimental Workflow:
The following workflow outlines the key steps for safely incorporating this compound into your experimental protocols.
Detailed Protocols:
1. Preparation:
-
Donning PPE: Before handling this compound, put on all required PPE as specified in the table above.
-
Work Area Preparation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[1] Have an accessible safety shower and eye wash station.[1]
2. Handling and Experimentation:
-
Precautions: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1]
-
Spill Management: In case of a spill, collect the spillage.[1] Absorb solutions with a liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1]
3. Storage:
-
Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1]
-
Temperature: Store the powder at -20°C and solutions in solvent at -80°C.[1]
4. Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials in an approved waste disposal plant.[1] Do not release into the environment.[1] Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
